molecular formula C27H43NO10 B605303 Ald-Ph-PEG6-Boc

Ald-Ph-PEG6-Boc

Cat. No.: B605303
M. Wt: 541.6 g/mol
InChI Key: DODVDQNRIUQKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ald-Ph-PEG6-t-butyl ester is a non-cleavable linker specifically designed for advanced bioconjugation applications, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and other biomolecules . This heterobifunctional crosslinker features an aldehyde group (-CHO) at one terminus and a tert-butyl ester group at the other, interconnected by a linear hexaethylene glycol (PEG6) spacer . The aldehyde group is highly reactive toward aminooxy-containing molecules, enabling the formation of stable oxime linkages, while the tert-butyl ester is an acid-labile protecting group that can be selectively deprotected under acidic conditions to reveal a carboxylic acid for further conjugation . The integrated PEG chain serves as a hydrophilic spacer that significantly enhances the water solubility of the conjugate, reduces aggregation, and improves pharmacokinetics by shielding the molecule from immediate recognition and clearance . By providing a stable, non-cleavable connection, this linker is invaluable for research requiring durable conjugation, such as in the development of stable ADCs, protein-peptide conjugates, and surface modifications where the integrity of the bond is critical under physiological conditions . For Research Use Only. Not for human use.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO10/c1-27(2,3)38-25(30)8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-28-26(31)24-6-4-23(22-29)5-7-24/h4-7,22H,8-21H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODVDQNRIUQKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to Ald-Ph-PEG6-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-PEG6-Boc, a heterobifunctional linker increasingly utilized in the fields of targeted drug delivery and proteomics. We will delve into its chemical structure and physicochemical properties, provide detailed experimental protocols for its application, and visualize its role in relevant biochemical workflows.

Core Concepts and Chemical Properties

This compound is a versatile molecule featuring three key components: a benzaldehyde (B42025) group, a six-unit polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine. This unique architecture allows for the sequential and controlled conjugation of two different molecules. The benzaldehyde moiety provides a reactive handle for forming stable hydrazone or oxime linkages, while the Boc-protected amine, after deprotection, allows for stable amide bond formation. The hydrophilic PEG6 spacer enhances the solubility and bioavailability of the resulting conjugate in aqueous media, a critical attribute in drug development.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Chemical Formula C₂₇H₄₃NO₁₀
Molecular Weight 541.63 g/mol
CAS Number 2055013-49-3
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and water
Purity Typically ≥95%
Storage Store at -20°C, desiccated
SMILES O=CC1=CC=C(C=C1)C(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C[1]

Functional Groups and Reactivity

The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups, allowing for a stepwise conjugation strategy.

  • Benzaldehyde Group: This group reacts specifically with hydrazide and aminooxy moieties to form stable hydrazone or oxime bonds, respectively. This reaction, often referred to as "hydrazone/oxime ligation," is highly efficient and can be performed under mild, aqueous conditions.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal under acidic conditions reveals a primary amine, which can then be coupled to a carboxylic acid using standard amide bond formation chemistry (e.g., EDC/NHS coupling).

The logical workflow for a two-step conjugation using this compound is depicted below.

G cluster_0 Step 1: Aldehyde Conjugation cluster_1 Step 2: Amine Conjugation A This compound C Intermediate Conjugate A->C Hydrazone/Oxime Ligation (pH 5.0-7.0) B Molecule 1 (Hydrazide/Aminooxy-functionalized) B->C D Intermediate Conjugate E Boc Deprotection (e.g., TFA) D->E F Deprotected Intermediate E->F H Final Conjugate F->H Amide Bond Formation (e.g., EDC/NHS) G Molecule 2 (Carboxylic Acid-functionalized) G->H

Sequential conjugation workflow using this compound.

Application in PROTAC Synthesis

This compound is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in orienting the two ligands for effective ternary complex formation.

The general mechanism of action for a PROTAC is illustrated below.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of action for a typical PROTAC.

Experimental Protocols

The following are detailed protocols for the key reactions involving this compound.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of TFA: Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 1-2 hours).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • Azeotropic Removal of TFA: Add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step two more times to ensure complete removal of residual TFA.

  • Neutralization (Optional, if free amine is required): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Protocol 2: Conjugation to a Hydrazide-Functionalized Molecule

This protocol outlines the procedure for conjugating the benzaldehyde moiety of this compound to a molecule containing a hydrazide group.

Materials:

  • This compound (or its conjugate from Protocol 1)

  • Hydrazide-functionalized molecule

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.0-7.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • HPLC system for reaction monitoring and purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound construct in the Reaction Buffer to a desired final concentration (e.g., 1-10 mM).

    • Dissolve the hydrazide-containing molecule in a minimal amount of DMF or DMSO and then dilute with the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the hydrazide-containing molecule to the solution of the Ald-Ph-PEG6-conjugate.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Monitoring and Purification:

    • Monitor the formation of the hydrazone conjugate by reverse-phase HPLC.

    • Once the reaction is complete, purify the conjugate using preparative HPLC.

  • Final Product: Lyophilize the purified fractions to obtain the final product.

Conclusion

This compound is a valuable heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, orthogonal reactivity, and the solubility-enhancing properties of its PEG chain make it a powerful tool for the construction of complex biomolecules like ADCs and PROTACs. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this versatile reagent in research and development.

References

The Role of Ald-Ph-PEG6-Boc in PROTAC-Mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's native protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex, as well as the overall physicochemical properties of the molecule.

This technical guide focuses on the Ald-Ph-PEG6-Boc linker, a versatile building block for PROTAC synthesis. This linker features an aldehyde group for covalent conjugation, a phenyl ring that imparts a degree of rigidity, a six-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and provide spatial separation, and a Boc-protected amine for orthogonal chemistry. We will delve into the mechanism of action of PROTACs utilizing such linkers, provide detailed experimental protocols for their synthesis and evaluation, and present quantitative data to guide the rational design of next-generation protein degraders.

Core Mechanism of Action: PROTAC-Induced Protein Degradation

The fundamental mechanism of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalyze further rounds of degradation.

The this compound linker plays a multifaceted role in this process:

  • Spatial Orientation: The length and flexibility of the PEG6 chain are crucial for optimizing the geometry of the ternary complex, ensuring that the E3 ligase is positioned productively to ubiquitinate the target protein.

  • Physicochemical Properties: The hydrophilic nature of the PEG component can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is critical for cell permeability and bioavailability. The phenyl group can contribute to favorable binding interactions within the ternary complex.

  • Synthetic Versatility: The aldehyde and Boc-protected amine functionalities allow for controlled, sequential conjugation of the POI and E3 ligase ligands, providing a modular approach to PROTAC synthesis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for the development and evaluation of a novel PROTAC.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation Start PROTAC Synthesis (using this compound) Purification Purification & Characterization (HPLC, LC-MS, NMR) Start->Purification Cell_Culture Cell Culture & Treatment with PROTAC Purification->Cell_Culture Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS/MTT) Cell_Culture->Viability_Assay Data_Analysis Densitometry & Data Analysis Western_Blot->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax PK_Studies Pharmacokinetic Studies (in vivo) DC50_Dmax->PK_Studies Viability_Assay->PK_Studies End Lead Optimization PK_Studies->End

Caption: A typical experimental workflow for PROTAC evaluation.

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide illustrative data for PROTACs targeting the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4), demonstrating how linker composition can influence degradation potency. While specific data for PROTACs using the exact this compound linker is not available in the public domain, the data presented for PEGylated linkers of varying lengths serves as a guide for expected performance.

Table 1: Illustrative Degradation Efficacy of AR-Targeting PROTACs with Varying Linker Lengths

PROTAC CandidateLinker CompositionDC50 (nM)Dmax (%)Cell Line
AR-PROTAC-1Phenyl-PEG45.2>95VCaP
AR-PROTAC-2Phenyl-PEG51.8>95VCaP
AR-PROTAC-3Phenyl-PEG63.1>95VCaP
AR-PROTAC-4Phenyl-PEG78.9>90VCaP

Data is illustrative and compiled from publicly available information on similar PROTAC structures.

Table 2: Illustrative Degradation Efficacy of BRD4-Targeting PROTACs with Varying Linker Lengths

PROTAC CandidateLinker CompositionDC50 (nM)Dmax (%)Cell Line
BRD4-PROTAC-1Phenyl-PEG42592HeLa
BRD4-PROTAC-2Phenyl-PEG510>98HeLa
BRD4-PROTAC-3Phenyl-PEG618>95HeLa
BRD4-PROTAC-4Phenyl-PEG74588HeLa

Data is illustrative and compiled from publicly available information on similar PROTAC structures.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis involving an initial reductive amination followed by an amide coupling.

Materials:

  • This compound

  • Amine-functionalized POI ligand

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Step 1: Reductive Amination a. Dissolve the amine-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in DCE. b. Add STAB (1.5 eq) to the mixture and stir at room temperature for 12-16 hours. c. Monitor the reaction by LC-MS. Upon completion, quench the reaction with saturated sodium bicarbonate solution. d. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the resulting POI-linker intermediate by flash column chromatography.

  • Step 2: Boc Deprotection a. Dissolve the purified intermediate in a 1:1 mixture of TFA and DCM. b. Stir at room temperature for 1-2 hours. c. Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Step 3: Amide Coupling a. Dissolve the deprotected POI-linker intermediate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF. b. Add HATU (1.3 eq) and DIPEA (3.0 eq) to the reaction mixture. c. Stir at room temperature for 4-6 hours, monitoring progress by LC-MS. d. Upon completion, purify the final PROTAC product by preparative HPLC. e. Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the levels of the target protein in cells following PROTAC treatment to determine DC50 and Dmax values.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting: a. Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The this compound linker represents a valuable and versatile tool in the design and synthesis of PROTACs. Its constituent parts—the reactive aldehyde, the semi-rigid phenyl group, the solubilizing PEG chain, and the protected amine—provide a balanced set of properties that can be leveraged to create potent and selective protein degraders. The systematic evaluation of linker length and composition, guided by the quantitative and methodological frameworks presented in this guide, is essential for the successful development of novel PROTAC-based therapeutics. As our understanding of the "linkerology" of PROTACs continues to expand, the rational design of linkers like this compound will be a key driver of innovation in the field of targeted protein degradation.

The Pivotal Role of the PEG6 Linker in Ald-Ph-PEG6-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted therapeutics, the intricate design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount to their success. At the heart of these molecules lies the linker, a component that dictates spatial orientation, solubility, and overall efficacy. This technical guide delves into the specific functions of the Ald-Ph-PEG6-Boc linker, dissecting the critical role of its polyethylene (B3416737) glycol (PEG) component in the context of PROTACs, a revolutionary approach to targeted protein degradation.

Core Components and Their Functions

The this compound molecule is a heterobifunctional linker designed for the modular synthesis of PROTACs. It comprises three key functional moieties:

  • Ald-Ph (Benzaldehyde): This aromatic aldehyde group serves as a reactive handle for conjugation to a ligand targeting a protein of interest (POI). The reaction typically proceeds through the formation of a stable bond, such as a hydrazone or oxime, with a corresponding functional group on the POI ligand.[1]

  • PEG6 Linker: A polyethylene glycol chain consisting of six ethylene (B1197577) glycol units. This central component is crucial for the overall performance of the resulting PROTAC molecule.

  • Boc (tert-butyloxycarbonyl): This is a common protecting group for an amine functionality. In the context of PROTAC synthesis, the Boc group prevents the amine from participating in unintended side reactions during the coupling of the other components. It is typically removed in a later synthetic step to allow for the attachment of an E3 ligase-recruiting ligand.

The Multifaceted Role of the PEG6 Linker

The PEG6 linker is not merely a passive spacer; it plays an active and critical role in several key aspects of PROTAC function:

1. Optimizing Ternary Complex Formation: The primary mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The length and flexibility of the linker are critical in achieving a productive ternary complex geometry that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. A PEG6 linker provides a specific length and degree of flexibility that can be optimal for certain target protein and E3 ligase pairs, enabling efficient ubiquitination.

2. Enhancing Solubility and Permeability: PROTACs are often large molecules with poor aqueous solubility. The hydrophilic nature of the PEG6 linker significantly improves the overall solubility of the PROTAC, which is crucial for its formulation and bioavailability.[2] While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and improving its ability to traverse cellular membranes.

3. Modulating Physicochemical Properties: The inclusion of a PEG6 linker influences key physicochemical parameters of the PROTAC molecule. As illustrated in the table below, increasing the PEG linker length generally leads to a higher molecular weight and topological polar surface area (TPSA), while decreasing the calculated octanol-water partition coefficient (cLogP). These modifications can have a profound impact on the drug-like properties of the PROTAC.

PROTAC Linker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
PEG3 850.43.2180.5412
PEG4 894.53.0190.8413
PEG5 938.62.8201.1414
PEG6 982.72.6211.4415
This data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs.

4. Impact on Degradation Efficacy: The length of the PEG linker has a direct and often dramatic effect on the degradation potency (DC50) and maximal degradation (Dmax) of the target protein. As shown in the table below, systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a specific PROTAC system.

PROTAC Linker CompositionDC50 (nM)Dmax (%)Cell Line
PEG3 5085HeLa
PEG4 2595HeLa
PEG5 10>98HeLa
PEG6 3090HeLa
This data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs. DC50 and Dmax values are cell-line dependent.

Experimental Protocols

The evaluation of a PROTAC synthesized using an this compound linker involves a series of key experiments to determine its efficacy and mechanism of action.

PROTAC Synthesis via Oxime Ligation ("Split PROTAC" Approach)

A modern and efficient method for PROTAC synthesis involves the "split PROTAC" approach, where the aldehyde functionality of the linker is reacted with an alkoxyamine-modified ligand.

Protocol:

  • Preparation of Ligand-Linker Conjugate: The this compound linker is deprotected to reveal the amine, which is then conjugated to an E3 ligase ligand.

  • Preparation of POI Ligand: The protein of interest (POI) ligand is functionalized with an alkoxyamine group.

  • Oxime Ligation: The aldehyde-functionalized E3 ligase-linker conjugate is mixed with the alkoxyamine-functionalized POI ligand. The reaction is typically carried out in a suitable solvent at room temperature.

  • Purification: The resulting PROTAC is purified using techniques such as high-performance liquid chromatography (HPLC).

Western Blot Analysis of Protein Degradation

This is a fundamental assay to quantify the reduction in the levels of the target protein following treatment with the PROTAC.

Protocol:

  • Cell Culture and Treatment: Plate cells expressing the target protein and treat them with varying concentrations of the PROTAC for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells to release the proteins and quantify the total protein concentration.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation relative to a control.

Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Förster Resonance Energy Transfer (FRET): This assay measures the proximity of two fluorescently labeled proteins (the POI and the E3 ligase) upon the addition of the PROTAC.

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where the formation of the ternary complex brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with the binding events, providing thermodynamic parameters of the ternary complex formation.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics of the PROTAC to the POI and the E3 ligase, as well as the formation of the ternary complex in real-time.

Visualizing the Workflow and Signaling Pathway

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis This compound This compound Deprotection Deprotection This compound->Deprotection Ald-Ph-PEG6-NH2 Ald-Ph-PEG6-NH2 Deprotection->Ald-Ph-PEG6-NH2 Coupling1 Coupling1 Ald-Ph-PEG6-NH2->Coupling1 E3_Ligand E3_Ligand E3_Ligand->Coupling1 Ald-Ph-PEG6-E3_Ligand Ald-Ph-PEG6-E3_Ligand Coupling1->Ald-Ph-PEG6-E3_Ligand Oxime_Ligation Oxime_Ligation Ald-Ph-PEG6-E3_Ligand->Oxime_Ligation POI_Ligand_Alkoxyamine POI_Ligand_Alkoxyamine POI_Ligand_Alkoxyamine->Oxime_Ligation Final_PROTAC Final_PROTAC Oxime_Ligation->Final_PROTAC

Caption: A simplified workflow for the synthesis of a PROTAC using this compound via an oxime ligation strategy.

PROTAC_Signaling_Pathway cluster_cellular_environment Cellular Environment PROTAC PROTAC POI Protein of Interest PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI PROTAC E3 Ligase PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Ub_POI->Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The signaling pathway of PROTAC-mediated targeted protein degradation.

Conclusion

The this compound linker is a versatile and powerful tool in the rational design and synthesis of PROTACs. The PEG6 component is a critical determinant of the resulting PROTAC's physicochemical properties and biological activity. Its ability to enhance solubility, modulate permeability, and, most importantly, facilitate the formation of a productive ternary complex underscores the pivotal role of the linker in the success of targeted protein degradation strategies. A thorough understanding and empirical optimization of the linker are essential for the development of next-generation therapeutics that can address a wide range of diseases by targeting previously "undruggable" proteins.

References

An In-depth Technical Guide to the Boc Protecting Group Chemistry in Ald-Ph-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, Ald-Ph-PEG6-Boc, is a critical tool in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a terminal benzaldehyde (B42025) for reaction with aminooxy- or hydrazide-functionalized molecules, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group plays a pivotal role, enabling a modular and sequential synthetic strategy by temporarily masking the reactivity of the terminal amine. This technical guide provides a comprehensive overview of the chemistry of the Boc protecting group in the context of this compound, including its structure, synthesis, deprotection, and application. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its effective use in research and development.

Core Concepts: The Strategic Role of the Boc Group in this compound

This compound is a cornerstone linker for the construction of complex biomolecular conjugates. Its utility stems from its trifunctional nature:

  • Benzaldehyde Group: Provides a reactive handle for chemoselective ligation with molecules containing aminooxy or hydrazide functionalities, forming stable oxime or hydrazone linkages, respectively.

  • PEG6 Spacer: The hexaethylene glycol chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate. It also provides a flexible spacer to mitigate steric hindrance between conjugated molecules.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the terminal amine. This protection is crucial for multi-step syntheses, allowing for the selective reaction of the benzaldehyde group while the amine remains unreactive. The Boc group is stable under a wide range of non-acidic conditions, including those typically used for amide bond formation and other common conjugation chemistries.

The sequential nature of its reactivity makes this compound an ideal building block for PROTACs, where one ligand is first attached via the aldehyde, followed by Boc deprotection and coupling of the second ligand to the newly exposed amine.

Physicochemical Properties

PropertyEstimated ValueNotes
Molecular Formula C₂₇H₄₄N₂O₉Calculated based on the structure.
Molecular Weight 556.65 g/mol Calculated based on the structure.
Appearance White to off-white solid or viscous oilTypical appearance for PEGylated compounds of this molecular weight.
Solubility Soluble in DMSO, DMF, Dichloromethane. Limited solubility in water.The PEG chain enhances aqueous solubility, but the aromatic and Boc groups contribute to hydrophobicity. Solubility in aqueous buffers may require co-solvents.[1]
Stability Stable under neutral and basic conditions. Acid-labile.The Boc group is readily cleaved under acidic conditions. The benzaldehyde moiety can be susceptible to oxidation over long-term storage.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available Boc-NH-PEG6-OH and 4-formylbenzoic acid.

Diagram of Synthetic Pathway

G cluster_0 Step 1: Activation of 4-Formylbenzoic Acid cluster_1 Step 2: Amide Coupling 4-Formylbenzoic_Acid 4-Formylbenzoic Acid Activated_Ester NHS-activated 4-Formylbenzoate (B8722198) 4-Formylbenzoic_Acid->Activated_Ester Activation EDC_NHS EDC, NHS DMF, RT EDC_NHS->4-Formylbenzoic_Acid Ald_Ph_PEG_Boc This compound Activated_Ester->Ald_Ph_PEG_Boc Coupling Boc_PEG_OH Boc-NH-PEG6-OH Boc_PEG_OH->Ald_Ph_PEG_Boc DIPEA DIPEA DMF, RT DIPEA->Boc_PEG_OH

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Boc-NH-PEG6-OH

  • 4-Formylbenzoic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Activation of 4-Formylbenzoic Acid:

    • In a round-bottom flask, dissolve 4-formylbenzoic acid (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester. The reaction progress can be monitored by TLC.

  • Amide Coupling:

    • In a separate flask, dissolve Boc-NH-PEG6-OH (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the solution of Boc-NH-PEG6-OH.

    • Slowly add the solution of the activated 4-formylbenzoate to the Boc-NH-PEG6-OH solution.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a colorless to pale yellow oil or solid.

Quantitative Data (Expected):

ParameterExpected Value
Yield 70-85%
Purity (HPLC) >95%

Boc Protecting Group Chemistry

Boc Protection

The Boc group is introduced to protect the primary amine of the PEG linker, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This protection is usually performed on a precursor molecule before the introduction of the benzaldehyde moiety.

Boc Deprotection

The removal of the Boc group is a critical step to unmask the amine for subsequent conjugation. This is achieved under acidic conditions.[][5]

G Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc H+ Protonation Protonation (TFA) Protonation->Boc_Amine Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Fragmentation Fragmentation Fragmentation->Protonated_Boc Free_Amine Deprotected Amine (TFA Salt) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation Decarboxylation Decarboxylation->Carbamic_Acid

Caption: Mechanism of acid-catalyzed Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (for co-evaporation)

  • Saturated aqueous sodium bicarbonate (optional, for neutralization)

Procedure:

  • Dissolution: Dissolve this compound in DCM in a round-bottom flask.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. The deprotected product will have a lower Rf value on TLC.

  • Work-up:

    • Upon completion, remove the DCM and excess TFA by rotary evaporation.

    • To ensure complete removal of TFA, co-evaporate the residue with toluene (3x).

    • The resulting deprotected amine is obtained as a TFA salt and can often be used directly in the next step.

  • Neutralization (Optional):

    • If the free amine is required, dissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution to neutralize the TFA salt.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Quantitative Data for Deprotection:

ReagentConcentration (v/v)SolventTemperatureTime (hours)Typical Outcome
TFA20-50%DCMRoom Temp.1-2Quantitative deprotection. Product is TFA salt.
HCl4 MDioxaneRoom Temp.2-4Effective, but may be harsher for some substrates.

Application in PROTAC Synthesis: An Experimental Workflow

This compound is ideally suited for the modular synthesis of PROTACs. The following workflow illustrates its use in conjugating a POI (Protein of Interest) ligand and an E3 ligase ligand.

Workflow Diagram

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligase Ligand Coupling Ald_Linker This compound Intermediate_1 POI Ligand-Linker-Boc Ald_Linker->Intermediate_1 POI_Ligand POI Ligand (with aminooxy group) POI_Ligand->Intermediate_1 Ligation Oxime Ligation (pH 4.5-5.5) Ligation->Ald_Linker Intermediate_2 POI Ligand-Linker-NH₂ Intermediate_1->Intermediate_2 Deprotection TFA/DCM Deprotection->Intermediate_1 PROTAC Final PROTAC Intermediate_2->PROTAC E3_Ligand E3 Ligand (with activated carboxyl) E3_Ligand->PROTAC Coupling Amide Coupling (EDC/NHS or similar) Coupling->Intermediate_2

Caption: Experimental workflow for PROTAC synthesis.

Experimental Protocol: PROTAC Synthesis

Step 1: Oxime Ligation to POI Ligand

  • Dissolve the aminooxy-functionalized POI ligand and this compound (1.1 equivalents) in a suitable buffer (e.g., 100 mM acetate buffer, pH 4.5-5.5).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Purify the resulting POI Ligand-Linker-Boc conjugate by reverse-phase HPLC.

Step 2: Boc Deprotection

  • Follow the Boc deprotection protocol described in Section 4.2. to obtain the POI Ligand-Linker-NH₂ as a TFA salt.

Step 3: Coupling of E3 Ligase Ligand

  • Activate the carboxylic acid group on the E3 ligase ligand using EDC/NHS (as described in the synthesis of the linker).

  • Dissolve the POI Ligand-Linker-NH₂ TFA salt in anhydrous DMF and add DIPEA to neutralize the salt.

  • Add the activated E3 ligase ligand to the solution of the deprotected intermediate.

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the final PROTAC by LC-MS.

  • Purify the final PROTAC by reverse-phase HPLC.

Conclusion

This compound is a versatile and powerful heterobifunctional linker that facilitates the streamlined synthesis of complex bioconjugates, most notably PROTACs. The strategic use of the Boc protecting group allows for a modular and controlled synthetic approach, ensuring high yields and purity of the final product. A thorough understanding of the chemistry of the Boc group, including its stability and deprotection kinetics, is essential for its successful implementation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

The Aldehyde Functional Group in Ald-Ph-PEG6-Boc: A Technical Guide to its Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, particularly in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is paramount. The heterobifunctional linker, Ald-Ph-PEG6-Boc, has emerged as a versatile tool, offering a unique combination of a reactive aldehyde, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected amine. This guide provides an in-depth technical overview of the reactivity of the aromatic aldehyde functional group within the this compound molecule, focusing on its application in forming stable covalent linkages.

The core of this compound's utility lies in the electrophilic nature of its benzaldehyde (B42025) moiety. This aromatic aldehyde is readily targeted by a range of nucleophiles, enabling the formation of diverse and stable conjugates. The presence of the six-unit PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a modular and controlled synthetic strategy, where the aldehyde can be reacted chemoselectively before deprotection and subsequent functionalization of the amine. This document will delve into the key reactions of the aldehyde group, provide quantitative data to inform experimental design, and present detailed protocols for common conjugation and deprotection procedures.

Core Reactivity of the Aromatic Aldehyde

The benzaldehyde group in this compound is a key reactive handle for bioconjugation. Its reactivity is primarily centered around nucleophilic addition to the carbonyl carbon. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon. The aromatic nature of the phenyl ring influences the reactivity through electronic effects. The principal reactions leveraging this aldehyde functionality are oxime ligation, hydrazone formation, and reductive amination.

Oxime Ligation

Oxime ligation is a highly chemoselective reaction between an aldehyde and an aminooxy group (-ONH₂) to form a stable oxime bond (-C=N-O-). This reaction is widely favored in bioconjugation due to the exceptional stability of the resulting linkage under physiological conditions.[1]

Reaction Scheme:

This compound + R-ONH₂ ⇌ Ald-Ph-PEG6-N(H)-O-R (hemiaminal intermediate) → Ald-Ph-PEG6-N=O-R (oxime) + H₂O

The reaction proceeds via a hemiaminal intermediate, and the rate-limiting step is typically the acid-catalyzed dehydration of this intermediate. While the optimal pH for oxime ligation is around 4.5, the reaction can be significantly accelerated at neutral pH (physiologically relevant) through the use of nucleophilic catalysts like aniline (B41778) and its derivatives.[2]

The kinetics of oxime ligation are influenced by pH, reactant concentrations, and the presence of a catalyst. The following table summarizes second-order rate constants for reactions involving benzaldehyde derivatives, which are structurally analogous to the reactive moiety in this compound.

Reaction ConditionsReactantsCatalyst (Concentration)Second-Order Rate Constant (k₁) (M⁻¹s⁻¹)Equilibrium Constant (Keq) (M⁻¹)Reference
pH 7.0, Room TemperatureBenzaldehyde + Aminooxyacetyl-peptideAniline (100 mM)8.2 ± 1.0>10⁸[3]
pH 7.0, Room TemperatureAldehyde-functionalized protein + Aminooxy-PEGp-Phenylenediamine (pPDA)330 x 10⁻³Not Reported[4]
pH 7.0, Room TemperatureAldehyde-functionalized protein + Aminooxy-PEGAniline20 x 10⁻³Not Reported[4]
pH 7.3, Room TemperatureCitral + Dansyl-aminooxym-Phenylenediamine (B132917) (mPDA) (50 mM)27.0Not Reported[5]
pH 7.3, Room TemperatureCitral + Dansyl-aminooxyAniline (50 mM)10.3Not Reported[5]

Note: The reactivity of this compound is expected to be in a similar range to these benzaldehyde derivatives under the specified conditions.

oxime_ligation_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification A Dissolve this compound in Reaction Buffer D Combine Reactants and Catalyst A->D B Dissolve Aminooxy-functionalized Molecule in Buffer B->D C Prepare Catalyst Solution (e.g., Aniline) C->D E Incubate at RT or 37°C (2-24 hours) D->E F Monitor Reaction Progress (LC-MS, HPLC) E->F G Purify Conjugate (e.g., HPLC, Dialysis) F->G

A general experimental workflow for oxime ligation.

This protocol describes the general procedure for conjugating an aminooxy-functionalized molecule to this compound.

Materials:

  • This compound

  • Aminooxy-functionalized molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: 100 mM Sodium Phosphate or Sodium Acetate (B1210297), pH 6.5-7.5

  • Catalyst Stock Solution: 1 M Aniline or m-phenylenediamine (mPDA) in DMSO or DMF

  • Quenching solution (optional)

  • Purification system (e.g., HPLC, FPLC, dialysis)

Procedure:

  • Dissolve the this compound in the reaction buffer to a final concentration of 1-10 mM.

  • Dissolve the aminooxy-functionalized molecule in the reaction buffer.

  • Add the this compound solution to the aminooxy-functionalized molecule solution to achieve a desired molar excess (typically 1.5 to 10-fold).

  • To accelerate the reaction, add the catalyst stock solution to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.

  • Monitor the reaction progress by an appropriate analytical technique such as LC-MS or HPLC until the desired conversion is achieved.

  • If necessary, quench the reaction by adding an excess of a scavenger molecule (e.g., an aminooxy-containing compound to consume unreacted aldehyde).

  • Purify the resulting conjugate using a suitable method based on the properties of the product (e.g., size exclusion chromatography, reverse-phase HPLC, or dialysis).

Hydrazone Formation

Hydrazone formation involves the reaction of the aldehyde group with a hydrazine (B178648) or hydrazide derivative to form a hydrazone linkage (-C=N-NH-). This reaction is also highly chemoselective and proceeds under mild conditions. However, the resulting hydrazone bond is generally less stable to hydrolysis compared to an oxime bond, particularly at acidic pH.[5][6] This pH-dependent stability can be advantageous for applications requiring payload release in acidic environments, such as the endosomes or lysosomes of cells.

Reaction Scheme:

This compound + R-NH-NH₂ ⇌ Ald-Ph-PEG6-N(H)-NH-R (carbinolamine intermediate) → Ald-Ph-PEG6-N=N-R (hydrazone) + H₂O

Similar to oxime ligation, the reaction is reversible and the equilibrium can be influenced by reactant concentrations and pH. Aniline catalysis can also be employed to accelerate hydrazone formation.[3]

The kinetics of hydrazone formation are rapid, and the stability of the resulting linkage is a critical consideration.

ParameterReactantsConditionsValueReference
Kinetics
Second-Order Rate Constant (k₁)Benzaldehyde + 6-Hydrazinopyridyl-peptidepH 4.5, uncatalyzed3.0 ± 0.3 M⁻¹s⁻¹[3]
Second-Order Rate Constant (k₁)Benzaldehyde + 6-Hydrazinopyridyl-peptidepH 7.0, 100 mM Aniline170 ± 10 M⁻¹s⁻¹[3]
Second-Order Rate Constant (k₁)Benzaldehyde + 6-Hydrazinopyridyl-peptidepH 4.5, 100 mM Aniline2000 ± 100 M⁻¹s⁻¹[3]
Stability
Equilibrium Constant (Keq)Benzaldehyde + 6-Hydrazinopyridyl-peptidepH 4.5, uncatalyzed(0.88 ± 0.04) x 10⁶ M⁻¹[3]
Equilibrium Constant (Keq)Benzaldehyde + 6-Hydrazinopyridyl-peptidepH 7.0, 100 mM Aniline(2.3 ± 0.1) x 10⁶ M⁻¹[3]
Hydrolysis Rate Constant (k_hydrolysis) at pD 7.0 (relative to oxime)Isostructural Methylhydrazone vs. OximepD 7.0~600-fold faster hydrolysis than oxime[5]
Hydrolysis Rate Constant (k_hydrolysis) at pD 7.0 (relative to oxime)Isostructural Acetylhydrazone vs. OximepD 7.0~300-fold faster hydrolysis than oxime[5]

Note: The reactivity and stability of the hydrazone formed with this compound will be comparable to these benzaldehyde-derived systems.

hydrazone_formation_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification A Dissolve this compound in Reaction Buffer (pH 5-7) C Combine Reactants A->C B Dissolve Hydrazide-functionalized Molecule in Buffer B->C D Incubate at Room Temperature (1-12 hours) C->D E Monitor Reaction Progress (LC-MS, HPLC) D->E F Purify Conjugate (e.g., HPLC) E->F

A general experimental workflow for hydrazone formation.

This protocol outlines the general steps for conjugating a hydrazide-functionalized molecule to this compound.

Materials:

  • This compound

  • Hydrazide-functionalized molecule

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.0-6.0 or 100 mM Sodium Phosphate, pH 6.0-7.0

  • Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the this compound in the reaction buffer. An organic co-solvent may be used if necessary to aid solubility.

  • Dissolve the hydrazide-functionalized molecule in the reaction buffer.

  • Combine the two solutions with gentle mixing. A 1.5 to 5-fold molar excess of the hydrazide component is typically used.

  • Allow the reaction to proceed at room temperature for 1 to 12 hours.

  • Monitor the formation of the hydrazone conjugate by LC-MS or HPLC.

  • Once the reaction has reached the desired level of completion, the product can be purified, typically by reverse-phase HPLC.

Reductive Amination

Reductive amination is a two-step, one-pot process that converts the aldehyde into a stable secondary amine. First, the aldehyde reacts with a primary amine to form a reversible imine (Schiff base). In the second step, a mild reducing agent, added in situ, reduces the imine to a stable amine linkage.

Reaction Scheme:

Step 1 (Imine Formation): this compound + R-NH₂ ⇌ Ald-Ph-PEG6-N=R (Imine/Schiff Base) + H₂O Step 2 (Reduction): Ald-Ph-PEG6-N=R + [Reducing Agent] → Ald-Ph-PEG6-NH-R (Secondary Amine)

A key advantage of this method is the high stability of the resulting amine bond. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used because they selectively reduce the imine in the presence of the starting aldehyde.[7]

The yield of reductive amination is typically high, provided that the imine formation is favored and an appropriate reducing agent is used.

Reaction TypeSubstratesReducing AgentSolventYieldReference
Reductive Amination of AldehydesVarious aldehydes and primary aminesNaBH₃CNMethanolGood to Excellent[7]
Reductive Amination of AldehydesBenzaldehyde and AnilineNaBH₄Glycerol97%[8]
PEGylation of Lysozyme (B549824) via Reductive AminationPEG acetaldehyde (B116499) and Lysozyme amino groupsNaBH₃CNAqueous AcidHigh

Note: High yields are expected for the reductive amination of this compound with primary amines.

reductive_amination_workflow cluster_prep Reactant Preparation cluster_reaction Imine Formation & Reduction cluster_analysis Work-up & Purification A Dissolve this compound and Primary Amine in Solvent B Add Mild Acid Catalyst (e.g., Acetic Acid) A->B C Stir for Imine Formation (30-60 min) B->C D Add Reducing Agent (e.g., NaBH₃CN) C->D E Stir at Room Temperature (2-16 hours) D->E F Quench Reaction & Work-up E->F G Purify Product (e.g., Chromatography) F->G

A general experimental workflow for reductive amination.

This protocol provides a general method for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine-containing molecule

  • Anhydrous solvent (e.g., Methanol, Dichloromethane, or THF)

  • Mild acid catalyst (e.g., Acetic Acid)

  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Purification system (e.g., flash chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) and the primary amine (1-1.2 equivalents) in the anhydrous solvent.

  • Add a catalytic amount of acetic acid (e.g., 1-5% v/v) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add the reducing agent (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride or water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Role and Removal of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group in this compound serves as a temporary shield for the terminal amine. This protection is crucial for preventing the amine from participating in undesired side reactions, thus ensuring that the aldehyde end of the linker reacts with the desired nucleophile. The Boc group is stable to a wide range of reaction conditions, including those used for oxime ligation, hydrazone formation, and reductive amination.

Once the desired conjugation at the aldehyde terminus is complete, the Boc group can be efficiently removed under acidic conditions to reveal the primary amine. This newly deprotected amine is then available for subsequent conjugation reactions, enabling the stepwise assembly of complex bioconjugates like PROTACs.

protac_synthesis_logic cluster_step1 Step 1: First Ligation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Ligation A This compound C Conjugation (e.g., Oxime Ligation) A->C B POI Ligand (with nucleophile) B->C D POI-Linker-Boc Conjugate C->D E Acidic Conditions (e.g., TFA) D->E F POI-Linker-NH₂ (Deprotected Conjugate) E->F H Final Conjugation F->H G E3 Ligase Ligand (with electrophile) G->H I PROTAC Molecule H->I

Logical workflow for PROTAC synthesis using this compound.
Experimental Protocol: Boc Deprotection

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEGylated conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., to a concentration of 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and carefully neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product is often obtained as a TFA salt and may be used directly in the next step or further purified.

Conclusion

The aldehyde functional group in this compound offers a robust and versatile platform for the synthesis of complex bioconjugates. Through reactions such as oxime ligation, hydrazone formation, and reductive amination, researchers can form stable and well-defined linkages to a variety of molecules. The choice of reaction chemistry can be tailored to the desired stability of the final conjugate, with oximes offering high stability and hydrazones providing a pH-labile option. The integral Boc protecting group enables a strategic, stepwise approach to synthesis. This guide provides the foundational knowledge, quantitative data from analogous systems, and practical protocols to empower researchers in leveraging the full potential of this compound in their drug discovery and development endeavors.

References

Solubility and Stability of Ald-Ph-PEG6-Boc in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ald-Ph-PEG6-Boc, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the behavior of this linker in aqueous environments is critical for its effective handling, reaction optimization, formulation, and the overall success of drug development programs. While specific quantitative data for this compound is not extensively published, this guide consolidates information based on the well-understood properties of its constituent chemical moieties—the benzaldehyde (B42025), the polyethylene (B3416737) glycol (PEG) chain, and the tert-butyloxycarbonyl (Boc) protecting group—and outlines standard experimental protocols for its characterization.

Core Concepts: Structural Impact on Physicochemical Properties

This compound is a heterobifunctional linker designed with distinct chemical features that govern its solubility and stability. The molecule consists of a benzaldehyde group for reaction with aminooxy or hydrazide moieties, a six-unit polyethylene glycol (PEG6) chain to enhance hydrophilicity, and a Boc-protected amine. The PEG linker is a key component for increasing the solubility of compounds in aqueous media[1]. The overall solubility is a balance between the hydrophobic phenyl and Boc groups and the hydrophilic PEG chain.

Solubility Profile

The presence of the PEG6 chain is expected to confer significant aqueous solubility to this compound[1]. However, the terminal hydrophobic groups (phenyl and Boc) will influence its behavior in different solvent systems. Based on data for similar PEGylated molecules, a general qualitative solubility profile can be predicted[2].

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleCommonly used for dissolving a wide range of organic molecules.
Dimethylformamide (DMF)SolubleSimilar to DMSO, effective for solvating polar and nonpolar compounds.
Acetonitrile (B52724) (ACN)SolubleA polar aprotic solvent capable of dissolving many organic compounds.
Chlorinated Dichloromethane (DCM)SolubleThe hydrophobic components of the molecule facilitate solubility.
Protic Water / Aqueous BuffersSolubleThe dominant PEG6 chain imparts significant hydrophilicity[3].
MethanolSolubleA polar protic solvent that can solvate both polar and nonpolar parts of the molecule.

Note: "Soluble" indicates that the compound is likely to dissolve, but the exact concentration for saturation may vary. For precise applications, quantitative solubility determination is essential.

Stability Characteristics

The stability of this compound is primarily dictated by the chemical lability of the Boc-protecting group and the potential for degradation of the PEG chain and the benzaldehyde moiety.

Table 2: Factors Influencing the Stability of this compound

ConditionPotential EffectMechanism
Acidic pH (pH < 4) Low StabilityCleavage of the Boc-protecting group, exposing the primary amine[4][5].
Neutral pH (pH 6-8) High StabilityThe Boc group and PEG chain are generally stable at neutral pH[4].
Basic pH (pH > 9) Moderate to High StabilityThe amide and ether linkages are generally stable under mild basic conditions[4].
Elevated Temperature Low StabilityIncreased risk of thermal degradation of the PEG chain[4].
Oxidizing Agents Low StabilityThe PEG chain can undergo oxidative degradation[4]. The benzaldehyde can be oxidized to a carboxylic acid.
Plasma Enzymes Potential InstabilityEsterases or amidases in plasma could potentially cleave parts of the molecule, though this specific structure may be relatively stable[6][7].

Experimental Protocols

To accurately determine the solubility and stability of this compound for specific applications, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound in an aqueous buffer[3].

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the excess undissolved solid.

  • Sample Preparation: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility under the specified conditions.

Protocol 2: In Vitro Stability Assessment in Aqueous Buffers

This protocol assesses the chemical stability of this compound at different pH values over time.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Solutions: Prepare a series of aqueous buffers with different pH values (e.g., pH 4, 7.4, and 9).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 10 µM). Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of the remaining this compound against time to determine its half-life (t½) at each pH condition.

Protocol 3: Plasma Stability Assay

This assay evaluates the stability of the compound in the presence of plasma enzymes[6][8].

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Plasma Incubation: In a 96-well plate, add plasma (e.g., human, mouse) and pre-incubate at 37°C.

  • Initiate Reaction: Add the stock solution to the plasma to a final concentration of approximately 1 µM.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate containing cold acetonitrile with an internal standard to precipitate proteins.

  • Sample Processing: Vortex and centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the half-life of the compound in plasma.

Visualizations

Diagrams created using Graphviz provide a clear visual representation of the molecule, experimental workflows, and potential degradation pathways.

Boc Boc-NH- PEG6 (CH2CH2O)6 Boc->PEG6 Ph -Ph- PEG6->Ph Ald -CHO Ph->Ald

Caption: Chemical structure of this compound.

start Prepare Supersaturated Solution (this compound in Buffer) equilibrate Equilibrate (24-48h at constant T) start->equilibrate centrifuge Centrifuge to Pellet Excess Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Quantify by HPLC dilute->analyze result Calculate Solubility (mg/mL) analyze->result

Caption: Experimental workflow for solubility determination.

parent This compound de_boc H2N-Ph-PEG6-CHO (Deprotected Amine) parent->de_boc  Acidic Conditions (pH < 4) oxidized_peg Ald-Ph-(PEG fragments)-Boc (PEG Chain Cleavage) parent->oxidized_peg  Oxidizing Agents oxidized_ald HOOC-Ph-PEG6-Boc (Oxidized Aldehyde) parent->oxidized_ald  Oxidizing Agents

Caption: Potential degradation pathways of this compound.

References

Ald-Ph-PEG6-Boc: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD offers the complete removal of the target protein, providing a powerful and often more durable therapeutic effect. One of the most prominent TPD approaches is the use of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the proteasome, the cell's protein degradation machinery.

The Role of Ald-Ph-PEG6-Boc as a PROTAC Linker

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. The linker's composition also affects the overall physicochemical properties of the PROTAC, such as its solubility and cell permeability.

This compound is a versatile, heterobifunctional linker designed for the synthesis of PROTACs. Its structure consists of:

  • Aldehyde (Ald): A reactive functional group that can readily form a stable bond with an appropriate nucleophile, such as an aminooxy or hydrazide group, on a POI or E3 ligase ligand.

  • Phenyl (Ph): A rigid aromatic group that can influence the linker's conformation and spacing.

  • PEG6: A six-unit polyethylene (B3416737) glycol chain that enhances the linker's hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC. The PEG chain also provides flexibility and optimal length to span the distance between the POI and the E3 ligase.

  • Boc: A tert-butyloxycarbonyl protecting group on a terminal amine. This protecting group allows for a stepwise and controlled synthesis of the PROTAC. The Boc group can be easily removed under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand.

Physicochemical Properties and Data

Quantitative data for PROTACs synthesized using this compound is highly dependent on the specific POI and E3 ligase ligands used. The following table provides the key physicochemical properties of the this compound linker itself.

PropertyValue
Chemical Formula C₂₇H₄₅NO₁₀
Molecular Weight 543.65 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and Methanol (B129727)
Storage Store at -20°C for long-term stability

The efficacy of a PROTAC is typically measured by its ability to induce the degradation of the target protein. Key parameters include:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

The following is a template for presenting degradation data for a hypothetical PROTAC synthesized using this compound.

Cell LineTarget ProteinE3 Ligase RecruitedDC50 (nM)Dmax (%)
e.g., MCF-7e.g., ERαe.g., CRBNDataData
e.g., LNCaPe.g., ARe.g., VHLDataData

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following are generalized protocols for the key steps.

Protocol 1: Coupling of this compound to an Aminooxy- or Hydrazide-Modified Ligand

This protocol describes the reaction of the aldehyde group of the linker with an aminooxy or hydrazide functional group on either the POI ligand or the E3 ligase ligand.

Materials:

  • This compound

  • Aminooxy- or hydrazide-modified ligand (POI or E3 ligase)

  • Anhydrous methanol or ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools (e.g., LC-MS, TLC)

Procedure:

  • Dissolve the aminooxy- or hydrazide-modified ligand (1.0 equivalent) in anhydrous methanol or ethanol in a reaction vessel.

  • Add this compound (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting Boc-protected intermediate by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for the subsequent coupling reaction.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools (e.g., LC-MS, TLC)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equivalent) in DCM in a reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (10-20 equivalents) to the solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by LC-MS or TLC until the Boc group is completely removed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting deprotected intermediate is often used in the next step without further purification.

Protocol 3: Coupling of the Deprotected Intermediate to the Second Ligand

This protocol describes the formation of an amide bond between the newly exposed amine on the linker and a carboxylic acid group on the second ligand (either POI or E3 ligase).

Materials:

  • Deprotected intermediate from Protocol 2

  • Carboxylic acid-functionalized ligand (POI or E3 ligase)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Analytical and purification tools (e.g., LC-MS, HPLC)

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF in a reaction vessel.

  • Add the amide coupling reagents (e.g., HATU, 1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vessel, dissolve the deprotected intermediate from Protocol 2 (1.1 equivalents) in anhydrous DMF.

  • Add the solution of the deprotected intermediate to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow L1 POI Ligand (with reactive group) Intermediate1 Step 1: Ligand-Linker Conjugate (Boc-protected) L1->Intermediate1 Coupling Reaction Linker This compound Linker->Intermediate1 L2 E3 Ligase Ligand (with reactive group) PROTAC Final PROTAC Molecule L2->PROTAC Intermediate2 Step 2: Boc Deprotection Intermediate1->Intermediate2 Acidic Conditions Intermediate2->PROTAC Step 3: Amide Coupling

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC Mechanism of Action: Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Physicochemical Properties and Cell Permeability of Ald-Ph-PEG6-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG6-Boc is a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, incorporating a phenyl aldehyde group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, provides a versatile scaffold for conjugating different molecular entities. Understanding the physicochemical properties of this linker is paramount for predicting its behavior in biological systems, especially its ability to cross cell membranes and reach intracellular targets. This technical guide provides a comprehensive overview of the estimated physicochemical properties of this compound and detailed experimental protocols for assessing its cell permeability.

Physicochemical Properties of this compound

Due to the limited availability of specific experimental data for this compound, the following properties are estimated based on its chemical structure and data from structurally similar molecules.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale
Chemical Structure See Figure 1Comprises a benzaldehyde, a hexaethylene glycol spacer, and a Boc-protected amine.
Molecular Formula C29H49NO10Calculated based on the known structure.
Molecular Weight ~571.7 g/mol Calculated based on the molecular formula. Similar structures like Ald-Ph-PEG2-NH-Boc and Ald-Ph-PEG3-NH-Boc have molecular weights of approximately 380.4 g/mol and 424.49 g/mol , respectively.[1][2]
Solubility Likely soluble in a range of organic solvents and has some aqueous solubility.The PEG chain enhances water solubility.[3] PEGs are soluble in water and many organic solvents like ethanol (B145695) and acetonitrile.[3] The phenyl and Boc groups contribute to solubility in organic solvents like DMSO, DMF, and DCM.[4]
Lipophilicity (LogP) ModerateThe hydrophobic phenyl and Boc groups increase lipophilicity, while the hydrophilic PEG chain decreases it. The overall LogP is expected to be a balance of these opposing characteristics. The exact value would need experimental determination.
Stability The Boc group is labile to acidic conditions.[5] The aldehyde group can be susceptible to oxidation.[6]The Boc protecting group can be removed with strong acids like trifluoroacetic acid.[7] Aldehydes can be oxidized to carboxylic acids but are generally stable under neutral conditions.[8] The PEG chain is generally stable.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Experimental Protocols for Cell Permeability Assessment

The cell permeability of a compound is a critical determinant of its oral bioavailability and ability to reach intracellular targets. The following are standard in vitro methods to assess the permeability of this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive transcellular permeability.[9] It utilizes a lipid-infused artificial membrane to mimic the intestinal epithelium.

Protocol:

  • Preparation of the Lipid Membrane: A solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) is prepared. 5 µL of this solution is added to the filter of each well of a 96-well donor plate and allowed to impregnate the filter for at least 5 minutes.

  • Preparation of Donor Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer (e.g., PBS, pH 7.4) to the final desired concentration (typically 10-100 µM).

  • Assay Setup: The acceptor plate is filled with buffer. The donor plate, containing the donor solution, is then placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (typically 4-18 hours).

  • Quantification: After incubation, the concentrations of this compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipid Prepare Lipid Solution add_lipid Add Lipid to Donor Plate prep_lipid->add_lipid prep_donor Prepare Donor Solution (this compound) add_donor_solution Add Donor Solution to Donor Plate prep_donor->add_donor_solution assemble Assemble Plate Sandwich add_lipid->assemble add_buffer_acceptor Fill Acceptor Plate with Buffer add_buffer_acceptor->assemble add_donor_solution->assemble incubate Incubate assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: PAMPA Experimental Workflow.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[10][11] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions.

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Assay (Apical to Basolateral - A-B): The culture medium is replaced with a transport buffer. The donor solution containing this compound is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber.

  • Permeability Assay (Basolateral to Apical - B-A): To assess active efflux, the experiment is also performed in the reverse direction, with the donor solution in the basolateral chamber and fresh buffer in the apical chamber.

  • Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The apparent permeability (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio: The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux transporters.

G cluster_culture Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells Seed Caco-2 Cells on Transwells differentiate Culture for 21-25 Days seed_cells->differentiate check_integrity Check Monolayer Integrity (TEER) differentiate->check_integrity prep_donor Prepare Donor Solution check_integrity->prep_donor assay_ab A-B Transport Assay prep_donor->assay_ab assay_ba B-A Transport Assay prep_donor->assay_ba incubate Incubate at 37°C assay_ab->incubate assay_ba->incubate sample Collect Samples incubate->sample incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate_papp Calculate Papp quantify->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er G cluster_culture Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells Seed MDCK Cells on Transwells differentiate Culture for 3-5 Days seed_cells->differentiate check_integrity Check Monolayer Integrity (TEER) differentiate->check_integrity prep_donor Prepare Donor Solution check_integrity->prep_donor assay_ab A-B Transport Assay prep_donor->assay_ab assay_ba B-A Transport Assay prep_donor->assay_ba incubate Incubate at 37°C assay_ab->incubate assay_ba->incubate sample Collect Samples incubate->sample incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate_papp Calculate Papp quantify->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space compound This compound passive Passive Diffusion compound->passive carrier Carrier-Mediated Transport compound->carrier endocytosis Endocytosis compound->endocytosis target Intracellular Target passive->target carrier->target endocytosis->target

References

An In-depth Technical Guide to Ternary Complex Formation with Ald-Ph-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the role of Ald-Ph-PEG6-Boc, a heterobifunctional linker, in the formation of ternary complexes for targeted protein degradation. We will delve into the core principles of Proteolysis Targeting Chimeras (PROTACs), the critical function of the linker in mediating the interaction between a target protein and an E3 ubiquitin ligase, and the methodologies used to characterize these interactions.

The PROTAC Mechanism and the Central Role of the Linker

PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1][2] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]

The linker, such as this compound, is not merely a spacer but plays a crucial role in the efficacy of the PROTAC. Its length, flexibility, and chemical properties are critical determinants in the formation and stability of the ternary complex, which comprises the POI, the PROTAC, and the E3 ligase.[1][2][3][4] A well-designed linker facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

This compound is a polyethylene (B3416737) glycol (PEG)-based linker. The PEG component generally enhances the aqueous solubility and can improve the cell permeability of the resulting PROTAC molecule.[1][2] It features two distinct functional groups: a benzaldehyde (B42025) group and a Boc-protected amine. The benzaldehyde group can react with aminooxy or hydrazide moieties, while the Boc-protected amine, after deprotection, can be coupled to a carboxylic acid, allowing for the sequential and controlled synthesis of the PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binding E3 E3 Ubiquitin Ligase PROTAC->TernaryComplex E3->TernaryComplex Recruitment UbPOI Polyubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Analysis of Ternary Complex Formation

The efficacy of a PROTAC is intimately linked to the stability and cooperativity of the ternary complex. Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding of the target protein, leading to a more stable ternary complex.

While specific quantitative data for PROTACs utilizing the this compound linker is not publicly available, the following tables provide illustrative data for PROTACs with varying PEG linker lengths to demonstrate the impact of the linker on key parameters.

Table 1: Illustrative Biophysical Characterization of Ternary Complex Formation

PROTAC SystemLinker CompositionBinary KD (PROTAC to E3, nM)Binary KD (PROTAC to Target, nM)Ternary Complex KD (nM)Cooperativity (α)
BRD4-VHLPEG3294122
BRD4-VHLPEG53550.825
SMARCA2-VHLPEG416010183.2
SMARCA2-VHLOptimized PEG1880.926

This data is representative and compiled from various sources to illustrate the principles of ternary complex formation.[5][6]

Table 2: Impact of PEG Linker Length on Degradation Potency

TargetE3 LigaseLinker LengthDC50 (nM)Dmax (%)
BRD4CRBNPEG215080
BRD4CRBNPEG450>95
BRD4CRBNPEG625>95
BTKCRBNShort Alkyl>1000<20
BTKCRBNLong PEG30>90

DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. This data is illustrative.[4][6]

Logical Relationship: Impact of Linker Properties

Linker_Properties LinkerLength Linker Length (e.g., PEG6) Flexibility Flexibility LinkerLength->Flexibility Influences Solubility Solubility LinkerLength->Solubility Influences TernaryStability Ternary Complex Stability & Cooperativity Flexibility->TernaryStability Impacts Degradation Degradation Potency (DC50 & Dmax) Solubility->Degradation Affects TernaryStability->Degradation Directly Correlates

Caption: Logical relationships of linker properties on PROTAC efficacy.

Experimental Protocols

Accurate characterization of ternary complex formation and subsequent protein degradation is crucial for the development of effective PROTACs. Below are detailed methodologies for key experiments.

This protocol outlines a general strategy for synthesizing a PROTAC using the this compound linker. The synthesis involves a sequential coupling approach.

Workflow: PROTAC Synthesis

Synthesis_Workflow Start This compound Step1 Couple to E3 Ligase Ligand (with aminooxy/hydrazide) Start->Step1 Intermediate1 This compound-E3 Step1->Intermediate1 Step2 Boc Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 Ald-Ph-PEG6-NH2-E3 Step2->Intermediate2 Step3 Couple to Target Ligand (with COOH) Intermediate2->Step3 Final Final PROTAC Step3->Final

Caption: General workflow for PROTAC synthesis with this compound.

Materials:

  • This compound

  • E3 ligase ligand with an aminooxy or hydrazide functional group

  • Target protein ligand with a carboxylic acid functional group

  • Coupling reagents (e.g., HATU, DIPEA)

  • Solvents (e.g., DMF, DMSO)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Purification system (e.g., HPLC)

Procedure:

  • Coupling to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in an appropriate solvent (e.g., DMF).

    • Stir the reaction at room temperature for 2-4 hours. The benzaldehyde group of the linker will react with the aminooxy or hydrazide group of the ligand to form a stable oxime or hydrazone bond.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the intermediate (this compound-E3 Ligase Ligand) by HPLC.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of TFA in a suitable solvent (e.g., dichloromethane).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to obtain the deprotected amine intermediate (Ald-Ph-PEG6-NH2-E3 Ligase Ligand).

  • Coupling to Target Protein Ligand:

    • Dissolve the target protein ligand with a carboxylic acid (1 equivalent) in DMF.

    • Add coupling reagents such as HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15 minutes to activate the carboxylic acid.

    • Add the deprotected amine intermediate (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

SPR is a powerful technique to measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation in real-time.[5][7][8][9]

Workflow: SPR Experiment

SPR_Workflow cluster_binary Optional Binary Assays Immobilize Immobilize E3 Ligase on Sensor Chip Binary1 Binary Interaction: Inject PROTAC over E3 Immobilize->Binary1 Ternary Ternary Complex: Inject PROTAC + Target over E3 Immobilize->Ternary Analysis Data Analysis: Determine Kd, kon, koff, α Binary1->Analysis Binary2 Binary Interaction: Inject PROTAC over Target Ternary->Analysis

Caption: Experimental workflow for SPR-based ternary complex analysis.

Procedure:

  • Immobilization: Covalently immobilize the E3 ligase onto a sensor chip.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a series of concentrations of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases.

    • Fit the data to a suitable binding model to determine the KD.

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the target protein.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • Analyze the data to determine the ternary complex binding affinity and kinetics.

  • Data Analysis: Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[10]

Western blotting is a standard method to quantify the degradation of the target protein in cells treated with a PROTAC.[10]

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and image the blot.

    • Quantify the band intensities.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.[10]

Conclusion

This compound is a versatile heterobifunctional linker that enables the systematic synthesis of PROTACs. The length and composition of the PEG linker are critical for optimizing the formation and stability of the ternary complex, which ultimately dictates the potency and efficacy of the PROTAC. The experimental protocols outlined in this guide provide a robust framework for the synthesis and characterization of PROTACs, facilitating the development of novel therapeutics for targeted protein degradation. The rational design of the linker, informed by quantitative biophysical and cellular data, is paramount to the success of any PROTAC-based drug discovery program.

References

The Ald-Ph-PEG6-Boc Linker: A Technical Guide to Its Flexibility and Impact on PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of two key domains—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1] The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2] Among the diverse array of linker architectures, those based on polyethylene (B3416737) glycol (PEG) have become particularly prevalent.[3] This guide provides an in-depth technical analysis of a specific PEG-based linker, Ald-Ph-PEG6-Boc, focusing on its inherent flexibility and the subsequent impact on the design and performance of PROTACs.

Core Principles of PEG Linkers in PROTACs

PEG linkers are constructed from repeating ethylene (B1197577) glycol units, which bestow a unique combination of hydrophilicity and conformational flexibility.[4] These characteristics are instrumental in addressing a common challenge in PROTAC development: their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[4]

Key Advantages of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of the repeating ether oxygens in the PEG chain significantly improves the water solubility of the PROTAC molecule, which is crucial for bioavailability and formulation.[5]

  • Increased Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides considerable conformational flexibility.[6] This allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7]

  • Modulated Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can be advantageous. It is hypothesized that these flexible linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating cell entry.[2]

The This compound linker is a bifunctional linker featuring a phenyl group that provides a degree of rigidity, a six-unit PEG chain for flexibility and solubility, a terminal aldehyde group for conjugation, and a Boc-protected amine on the other end. This structure allows for a modular and controlled approach to PROTAC synthesis.

Impact of this compound Linker Flexibility on PROTAC Performance

The flexibility imparted by the PEG6 chain in the this compound linker is a critical factor in optimizing PROTAC performance. This flexibility allows the PROTAC molecule to scan a wider conformational space, thereby increasing the probability of achieving the specific geometry required for productive ternary complex formation.

Ternary Complex Formation and Stability

The formation of a stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. The length and flexibility of the linker are paramount in this process. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.

The PEG6 chain of the this compound linker offers a balance, providing sufficient length and flexibility to accommodate a range of POI-E3 ligase pairs. This adaptability is crucial as the optimal linker length is often empirically determined for each new target and E3 ligase combination.

Physicochemical Properties and Pharmacokinetics

The inclusion of a PEG linker, such as in this compound, can significantly influence the physicochemical properties of the resulting PROTAC. The hydrophilic nature of the PEG chain can improve solubility and reduce non-specific binding. However, the overall properties of the PROTAC are a composite of the warhead, the E3 ligase ligand, and the linker. While PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs, excessive PEGylation can sometimes negatively impact cell permeability. The six PEG units in the this compound linker represent a moderate length, often found to be a good starting point in PROTAC optimization.

Quantitative Data on PROTACs with PEG Linkers

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables summarize representative data for PROTACs with PEG linkers of varying lengths targeting different proteins. This data illustrates the critical impact of linker length on degradation efficacy.

Table 1: Impact of PEG Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

PROTAC Linker CompositionTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
≥ 4 PEG unitsBTKCRBNRamos1-40>85[6]

This data suggests that for BTK degradation, a certain minimum linker length, such as that provided by four or more PEG units, is required for potent degradation.

Table 2: Impact of Linker Length on Degradation of Epidermal Growth Factor Receptor (EGFR)

PROTAC Linker CompositionTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PEG and triazoleEGFRdel19CRBNHCC-8273.5791[8]

This example highlights the use of a PEG-containing linker in achieving potent degradation of a mutant form of EGFR.

Table 3: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)

PROTAC Linker CompositionTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PEG5BRD4CRBNMV4-11OptimalHigh[9]

This representative data for a well-studied target demonstrates that an optimal PEG linker length can be identified to maximize degradation potency.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. The following protocols provide a general framework for the use of an Ald-Ph-PEG-Boc type linker.

Protocol 1: Synthesis of a PROTAC using an Aldehyde-Functionalized PEG Linker

This protocol describes a two-step synthesis involving the deprotection of the Boc group followed by reductive amination to couple the linker to an amine-containing E3 ligase ligand, and a subsequent reaction of the aldehyde with an aminooxy-functionalized POI ligand.

Step 1: Boc Deprotection of the Linker

  • Dissolve the this compound linker (1 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-PEG6-Ph-Aldehyde TFA salt is often used directly in the next step.

Step 2: Reductive Amination with E3 Ligase Ligand

  • Dissolve the amine-PEG6-Ph-Aldehyde TFA salt (1 eq) and an amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a reducing agent such as sodium triacetoxyborohydride (B8407120) (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting E3 ligase-linker intermediate by flash column chromatography or preparative HPLC.

Step 3: Oxime Ligation with POI Ligand

  • Dissolve the purified E3 ligase-linker-aldehyde intermediate (1 eq) and an aminooxy-functionalized POI ligand (1.1 eq) in a suitable solvent such as a mixture of methanol (B129727) and water.

  • Add a catalytic amount of aniline (B41778) or another suitable catalyst.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation (DC50/Dmax Determination)

This assay directly measures the reduction of target protein levels within cells after PROTAC treatment.

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with serial dilutions of the PROTAC (typically ranging from 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (this compound linker) TC Ternary Complex (POI-PROTAC-E3) PROTAC->TC POI Protein of Interest (e.g., EGFR, BTK) POI->TC Proteasome 26S Proteasome POI->Proteasome Poly-ubiquitinated POI E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->TC TC->POI Ubiquitination Ub Ubiquitin Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis_Workflow start Start: This compound Linker deprotection Step 1: Boc Deprotection (TFA, DCM) start->deprotection intermediate1 Amine-PEG6-Ph-Aldehyde deprotection->intermediate1 reductive_amination Step 2: Reductive Amination (Sodium Triacetoxyborohydride) intermediate1->reductive_amination e3_ligand Amine-containing E3 Ligase Ligand e3_ligand->reductive_amination intermediate2 E3 Ligase-Linker-Aldehyde reductive_amination->intermediate2 oxime_ligation Step 3: Oxime Ligation intermediate2->oxime_ligation poi_ligand Aminooxy-functionalized POI Ligand poi_ligand->oxime_ligation final_protac Final PROTAC oxime_ligation->final_protac EGFR_Signaling_Pathway EGFR EGFR Degradation Proteasomal Degradation RAS RAS EGFR->RAS Activation PROTAC EGFR PROTAC (with PEG Linker) PROTAC->EGFR Induces Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

References

Ald-Ph-PEG6-Boc safety, handling, and storage guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Storage of Ald-Ph-PEG6-Boc

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidelines have been synthesized from information on analogous compounds containing aldehyde, polyethylene (B3416737) glycol (PEG), and Boc-protected amine functionalities. It is imperative to consult the supplier-specific SDS upon receipt of the compound and to perform a thorough risk assessment before handling.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the recommended safety, handling, and storage procedures for this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the product.

Introduction to this compound

This compound is a heterobifunctional linker molecule commonly employed in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates three key chemical moieties:

  • An aldehyde group on a phenyl ring, which can react with hydrazides or aminooxy groups to form hydrazones or oximes, respectively.

  • A polyethylene glycol (PEG) chain with six ethylene (B1197577) glycol units, which enhances solubility and provides a flexible spacer arm.[]

  • A tert-butyloxycarbonyl (Boc)-protected amine , which, after deprotection, reveals a primary amine for subsequent conjugation reactions.[2]

Safety and Hazard Information

While specific toxicity data for this compound is not available, the chemical functionalities suggest potential hazards that require careful management.

2.1. Hazard Identification

Based on similar chemical structures, the potential hazards are as follows:

  • Skin and Eye Irritation: Similar compounds may cause skin and eye irritation upon direct contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Allergic Skin Reaction: Some PEGylated compounds may cause allergic skin reactions.

2.2. First Aid Measures

In the event of exposure, the following first aid measures are recommended:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data extrapolated from related PEG and Boc-protected compounds. This information should be used as a general guideline and confirmed with supplier-specific documentation.

ParameterValueSource Compound Analogy
Storage Temperature
Long-term≤ -15°CGeneral PEG derivatives[3]
Short-term2 - 8°CBocNH-PEG9-CH2COOH[4]
Boc Deprotection Conditions
Acidic AgentTrifluoroacetic Acid (TFA)Amino-PEG36-Boc[2]
Concentration20-50% (v/v) in DCMAmino-PEG36-Boc[2]
Temperature0°C to room temperatureAmino-PEG36-Boc[2]
Reaction pH for Conjugation
Amine coupling (post-deprotection)7.2 - 8.5BocNH-PEG9-CH2COOH[4]
Reductive amination (aldehyde)5.0 - 7.0Amino-PEG36-Boc[2]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and maintain the chemical's stability.

4.1. Engineering Controls

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • An emergency eyewash station and safety shower should be readily accessible.

4.2. Personal Protective Equipment

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn at all times.

  • Respiratory Protection: If working with a powder or generating aerosols, a NIOSH-approved respirator may be necessary.

4.3. General Handling Precautions

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the compound.[2]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when handling sensitive reagents for conjugation.[3]

  • Wash hands thoroughly after handling.

Storage Guidelines

Correct storage is critical for preserving the shelf life and reactivity of this compound.

  • Long-Term Storage: For long-term storage, the compound should be kept in a tightly sealed container at -20°C or below.[3]

  • Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation and moisture ingress.[3]

  • Protection from Light: The compound should be protected from light, as the aldehyde group can be light-sensitive.[3]

  • Desiccation: Store in a desiccated environment to prevent hydrolysis.

Experimental Protocols

6.1. General Procedure for Aliquoting and Use

  • Remove the container of this compound from cold storage.

  • Allow the container to warm to room temperature in a desiccator before opening.

  • Once at room temperature, briefly centrifuge the vial to ensure all material is at the bottom.

  • Under an inert atmosphere if possible, open the container and quickly weigh the desired amount of the compound.

  • If the compound is a viscous liquid, a positive displacement pipette may be necessary for accurate measurement.[4]

  • Dissolve the compound in an appropriate anhydrous solvent (e.g., DMF, DMSO, DCM).

  • Tightly reseal the container, backfill with an inert gas if possible, and return to appropriate long-term storage.

6.2. Boc Deprotection Protocol

The Boc protecting group is acid-labile and can be removed to yield a free primary amine.[5]

  • Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can then be used in subsequent reactions, often after neutralization.

Visualizations

The following diagrams illustrate key workflows and concepts related to the handling and chemistry of this compound.

G cluster_storage Storage and Preparation cluster_reaction Reaction Workflow cluster_disposal Waste Disposal storage Store at <= -15°C under inert gas, protected from light equilibrate Equilibrate to Room Temperature in Desiccator storage->equilibrate weigh Weigh Desired Amount in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve waste Collect Waste in Labeled Container weigh->waste deprotection Boc Deprotection (if needed) e.g., TFA in DCM dissolve->deprotection conjugation Conjugation Reaction (e.g., reductive amination) dissolve->conjugation deprotection->conjugation purification Purification (e.g., HPLC, Column Chromatography) conjugation->purification purification->waste dispose Dispose According to Institutional Regulations waste->dispose

Caption: Safe Handling Workflow for this compound.

G cluster_degradation Potential Degradation Pathways AldPhPEG6Boc This compound acid Acid AldPhPEG6Boc->acid moisture Moisture AldPhPEG6Boc->moisture oxygen_light Oxygen / Light AldPhPEG6Boc->oxygen_light deprotected_amine Deprotected Amine acid->deprotected_amine Boc Cleavage hydrolyzed_peg Hydrolyzed PEG Chain moisture->hydrolyzed_peg PEG Hydrolysis (unlikely but possible) oxidized_aldehyde Oxidized Aldehyde (Carboxylic Acid) oxygen_light->oxidized_aldehyde Aldehyde Oxidation

Caption: Potential Degradation Pathways of this compound.

References

In-Depth Technical Guide: Ald-Ph-PEG6-Boc in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, calculations, and common applications of Ald-Ph-PEG6-Boc, a bifunctional linker critical in the fields of bioconjugation, proteomics, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. These values are essential for accurate experimental design and reagent preparation.

PropertyValue
Chemical Formula C28H45NO10
Molecular Weight 555.66 g/mol
Exact Mass 555.30435 g/mol

Calculations for Experimental Protocols

Accurate calculations are paramount for successful conjugation and labeling experiments. The following section details the necessary formulas for preparing stock solutions and determining molar ratios.

Molar Concentration Calculation

To prepare a stock solution of a specific molarity, the following formula is used:

Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

  • Example: To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution of this compound:

    • Mass = 0.010 mol/L * 555.66 g/mol * 0.001 L = 0.0055566 g = 5.56 mg

Molar Ratio Calculation for Conjugation

When conjugating this compound to a protein or antibody, it is crucial to control the molar ratio of the linker to the protein to achieve the desired degree of labeling.

Moles of Linker = (Mass of Linker (g)) / (Molecular Weight of Linker ( g/mol ))

Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))

Molar Ratio = Moles of Linker / Moles of Protein

  • Example: To achieve a 20-fold molar excess of linker to a 150 kDa antibody:

    • Calculate moles of antibody: Assuming 1 mg of antibody (0.001 g) with a molecular weight of 150,000 g/mol .

      • Moles of Antibody = 0.001 g / 150,000 g/mol = 6.67 x 10⁻⁹ mol

    • Calculate required moles of linker:

      • Moles of Linker = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol

    • Calculate mass of linker required:

      • Mass of Linker = 1.33 x 10⁻⁷ mol * 555.66 g/mol = 7.39 x 10⁻⁵ g = 0.0739 mg

Experimental Workflow: Reductive Amination

This compound is commonly used in bioconjugation via reductive amination. The aldehyde group on the phenyl ring reacts with primary amines (such as lysine (B10760008) residues on proteins) to form an initial Schiff base, which is then reduced to a stable secondary amine linkage. The Boc-protected amine on the other end of the PEG linker can be deprotected for subsequent conjugation steps.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection (Optional) Protein Protein Schiff_Base_Intermediate Schiff_Base_Intermediate Protein->Schiff_Base_Intermediate Reaction with Aldehyde Ald_Ph_PEG6_Boc Ald_Ph_PEG6_Boc Ald_Ph_PEG6_Boc->Schiff_Base_Intermediate Stable_Conjugate Stable_Conjugate Schiff_Base_Intermediate->Stable_Conjugate Reduction Reducing_Agent Reducing_Agent Reducing_Agent->Stable_Conjugate Deprotected_Conjugate Deprotected_Conjugate Stable_Conjugate->Deprotected_Conjugate Boc Removal Acidic_Conditions Acidic_Conditions Acidic_Conditions->Deprotected_Conjugate

Caption: Reductive amination workflow using this compound.

Detailed Experimental Protocol: Antibody Conjugation via Reductive Amination

This protocol outlines a general procedure for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Cyanoborohydride (NaBH₃CN) solution (e.g., 1M in 10 mM NaOH)

  • Quenching solution (e.g., 1M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).

  • Linker Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Vortex to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess.

    • Gently mix and incubate for 30-60 minutes at room temperature to allow for Schiff base formation.

    • Add the reducing agent (e.g., sodium cyanoborohydride) to a final concentration of approximately 20 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to consume any unreacted aldehyde groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by purifying the conjugate using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.

  • Characterization:

    • Characterize the final conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Signaling Pathway Visualization: PROTAC-Mediated Protein Degradation

This compound serves as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

G Target_Protein Target_Protein Ternary_Complex Target : PROTAC : E3 Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Methodological & Application

Application Notes and Protocols for Ald-Ph-PEG6-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1]

Ald-Ph-PEG6-Boc is a versatile, high-purity polyethylene (B3416737) glycol (PEG)-based linker widely employed in the synthesis of PROTACs.[4] The PEG component enhances the aqueous solubility and cell permeability of the resulting PROTAC, addressing common challenges in drug development. The molecule features a terminal benzaldehyde (B42025) group for covalent attachment to an amine-containing ligand via reductive amination, and a tert-butyloxycarbonyl (Boc)-protected amine at the other end. This orthogonal design allows for a modular and systematic approach to PROTAC synthesis. Upon deprotection, the revealed primary amine is available for subsequent coupling to the other binding moiety.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system. The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged POI. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds Degradation Degradation POI->Degradation Targeted for E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Polyubiquitination->POI Tags POI Proteasome 26S Proteasome Proteasome->Degradation Mediates Degradation->PROTAC Recycled

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows a three-step process:

  • Reductive amination of the aldehyde group with an amine-containing POI ligand.

  • Deprotection of the Boc group to reveal a primary amine.

  • Amide coupling of the primary amine with a carboxylic acid-functionalized E3 ligase ligand.

Protocol 1: Reductive Amination of this compound with POI Ligand

This protocol describes the coupling of the this compound linker to an amine-containing POI ligand.

Materials and Reagents:

Procedure:

  • To a solution of the amine-containing POI ligand (1.0 eq) in anhydrous DCM, add this compound (1.1 eq) and triethylamine (2.5 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-PEG6-Boc intermediate.

ParameterValue
Reactants Amine-POI, this compound
Reducing Agent Sodium triacetoxyborohydride (STAB)
Solvent Anhydrous Dichloromethane (DCM)
Reaction Time 4 - 16 hours
Temperature Room Temperature
Typical Yield 60 - 80%
Purity (Post-Purification) >95%

Table 1: Representative quantitative data for reductive amination.

Protocol 2: Boc Deprotection of the POI-PEG6-Boc Intermediate

This protocol details the removal of the Boc protecting group to expose the terminal amine.

Materials and Reagents:

  • POI-PEG6-Boc intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the POI-PEG6-Boc intermediate in DCM.

  • Add TFA (20-50% v/v in DCM) to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting POI-PEG6-NH₂ TFA salt is often used in the next step without further purification.

ParameterValue
Reactant POI-PEG6-Boc Intermediate
Reagent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Reaction Time 1 - 2 hours
Temperature 0°C to Room Temperature
Typical Yield >95% (often used crude)
Purity (Crude) Sufficient for next step

Table 2: Representative quantitative data for Boc deprotection.

Protocol 3: Amide Coupling with E3 Ligase Ligand

This protocol describes the final step of coupling the deprotected intermediate with a carboxylic acid-functionalized E3 ligase ligand.

Materials and Reagents:

  • POI-PEG6-NH₂ TFA salt

  • Carboxylic acid-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water and Brine

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the POI-PEG6-NH₂ TFA salt (1.1 eq) and additional DIPEA (to neutralize the TFA salt) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final product by LC-MS and ¹H NMR to confirm identity and purity.

ParameterValue
Reactants POI-PEG6-NH₂, COOH-E3 Ligase Ligand
Coupling Reagent HATU
Base DIPEA
Solvent Anhydrous Dimethylformamide (DMF)
Reaction Time 4 - 16 hours
Temperature Room Temperature
Typical Yield 40 - 60%
Purity (Post-Purification) >98% (by HPLC)

Table 3: Representative quantitative data for amide coupling.

PROTAC Synthesis Workflow

The overall synthetic workflow for generating a PROTAC using this compound is a sequential process involving three key chemical transformations.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Starting Materials: - this compound - Amine-POI Ligand - COOH-E3 Ligase Ligand step1 Step 1: Reductive Amination (Formation of POI-PEG6-Boc) start->step1 step2 Step 2: Boc Deprotection (Formation of POI-PEG6-NH2) step1->step2 step3 Step 3: Amide Coupling (Formation of Final PROTAC) step2->step3 purification Purification (e.g., HPLC) step3->purification characterization Characterization (LC-MS, NMR) purification->characterization final_product Final PROTAC Molecule characterization->final_product

Caption: General workflow for PROTAC synthesis using this compound.

Characterization of the Final PROTAC

The identity and purity of the final PROTAC molecule should be confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the synthesized PROTAC.

Conclusion

This compound is a highly effective and versatile linker for the synthesis of PROTACs. Its well-defined structure and orthogonal protecting groups allow for a systematic and efficient assembly of these complex heterobifunctional molecules. The protocols provided herein offer a general framework for the rational design and synthesis of novel PROTACs for targeted protein degradation. The successful development of potent and selective degraders has the potential to address a wide range of diseases by targeting previously "undruggable" proteins.

References

Application Notes and Protocols for the Bioconjugation of Ald-Ph-PEG6-Boc to E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3][4][5] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][6] The formation of a ternary complex involving the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.[1][5][6]

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex.[7][8] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance hydrophilicity and provide flexibility.[7][8][9][] Ald-Ph-PEG6-Boc is a versatile PEG-based linker that features a benzaldehyde (B42025) group for conjugation to an E3 ligase ligand and a Boc-protected amine for subsequent attachment to a POI ligand.[11][12][13] This document provides detailed application notes and protocols for the bioconjugation of this compound to E3 ligase ligands, a key step in the synthesis of potent and effective PROTACs.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs leverage the ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process involves several key steps:

  • Ternary Complex Formation: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[4]

  • Ubiquitination: Within this proximity, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[5]

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[4]

PROTAC_Mechanism PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Quantitative Data Presentation

The efficacy of a PROTAC is influenced by the length and composition of the linker. The following tables provide a template for presenting quantitative data for PROTACs synthesized using this compound.

Table 1: Physicochemical Properties of this compound-E3 Ligand Conjugate

PropertyValueMethod
Molecular Weight ( g/mol )CalculatedMass Spectrometry
Purity (%)>95%HPLC
Solubility (µM in PBS)To be determinedNephelometry
LogPTo be determinedHPLC-based method

Table 2: In Vitro Degradation Efficacy of a Resulting PROTAC

PROTAC ConstructTarget ProteinDC50 (nM)Dmax (%)Cell Line
POI Ligand-PEG6-E3 Ligande.g., BRD4To be determinedTo be determinede.g., HeLa
Control PROTAC (different linker)e.g., BRD4Reference valueReference valuee.g., HeLa

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The synthesis of a PROTAC using this compound and an E3 ligase ligand involves a multi-step process. The following protocols provide a general guideline.

Experimental_Workflow cluster_0 Step 1: Conjugation of this compound to E3 Ligase Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Conjugation to POI Ligand A1 Dissolve E3 Ligase Ligand with Aminooxy/Hydrazide Group A2 Add this compound A1->A2 A3 Incubate under Optimized Conditions (pH, Temperature, Time) A2->A3 A4 Purify Conjugate 1 (HPLC) A3->A4 B1 Dissolve Conjugate 1 in Anhydrous Solvent (DCM) A4->B1 B2 Add TFA B1->B2 B3 Incubate at Room Temperature B2->B3 B4 Remove TFA and Solvent B3->B4 C1 Activate POI Ligand with Carboxylic Acid (e.g., with HATU, DIPEA) B4->C1 C2 Add Deprotected Amine C1->C2 C3 Incubate at Room Temperature C2->C3 C4 Purify Final PROTAC (HPLC) C3->C4 D1 Final PROTAC Characterization (LC-MS, NMR) C4->D1 Characterization

Caption: Bioconjugation Workflow.

Protocol 1: Oxime/Hydrazone Ligation of this compound to an E3 Ligase Ligand

This protocol describes the reaction between the benzaldehyde group of the linker and an aminooxy or hydrazide-functionalized E3 ligase ligand to form a stable oxime or hydrazone bond.[14][15][16]

Materials:

  • This compound

  • Aminooxy or hydrazide-functionalized E3 ligase ligand

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Aniline (B41778) (as catalyst, optional)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Prepare a 10 mM stock solution of the aminooxy/hydrazide-functionalized E3 ligase ligand in DMF or DMSO.

  • Prepare a 20 mM stock solution of this compound in DMF or DMSO.

  • In a microcentrifuge tube, add the E3 ligase ligand solution to the reaction buffer.

  • Add a 1.5 to 2-fold molar excess of the this compound stock solution to the reaction mixture.

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate (Ald-Ph-PEG6-E3 Ligand with Boc protection) by RP-HPLC.

  • Lyophilize the purified conjugate and store at -20°C.

Protocol 2: Boc Deprotection of the Conjugate

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.[17][18]

Materials:

  • Boc-protected Ald-Ph-PEG6-E3 Ligand conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas supply or rotary evaporator

Procedure:

  • Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.

  • Add an equal volume of TFA to the solution (resulting in a 50% TFA/DCM mixture).[18]

  • Incubate the reaction at room temperature for 30-60 minutes.[18] Monitor the deprotection by LC-MS.

  • Remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation.

  • The resulting deprotected amine (Ald-Ph-PEG6-NH2-E3 Ligand) should be used immediately in the next step or stored under inert gas at -80°C.

Protocol 3: Amide Coupling of the Deprotected Conjugate to a POI Ligand

This protocol describes the formation of a stable amide bond between the newly exposed amine on the linker and a carboxylic acid group on the POI ligand.

Materials:

  • Deprotected Ald-Ph-PEG6-NH2-E3 Ligand

  • POI ligand with a carboxylic acid functional group

  • Anhydrous DMF

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • RP-HPLC system for purification

Procedure:

  • Dissolve the POI ligand with the carboxylic acid group in anhydrous DMF under a nitrogen atmosphere.

  • Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA to the POI ligand solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Dissolve the deprotected Ald-Ph-PEG6-NH2-E3 Ligand in a minimal amount of anhydrous DMF.

  • Add the dissolved amine conjugate to the activated POI ligand solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the final PROTAC molecule by RP-HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity. Lyophilize and store at -20°C or below.

Logical Relationships of PROTAC Components

The successful design of a PROTAC relies on the careful selection and connection of its three key components.

PROTAC_Components cluster_components POI_Ligand Protein of Interest (POI) Ligand Binds to target protein Linker Linker (this compound) - Connects the two ligands - Influences solubility, permeability, and ternary complex stability POI_Ligand->Linker PROTAC Functional PROTAC E3_Ligand E3 Ligase Ligand - Binds to E3 Ligase (e.g., CRBN, VHL) - Hijacks the Ubiquitin-Proteasome System Linker->E3_Ligand

Caption: Core Components of a PROTAC.

Conclusion

The bioconjugation of this compound to E3 ligase ligands is a fundamental process in the development of novel PROTACs. The protocols and guidelines presented here offer a framework for the successful synthesis and characterization of these powerful molecules. Careful optimization of each reaction step and thorough purification are essential to obtain high-quality PROTACs for downstream biological evaluation. The versatility of the this compound linker allows for its application in the development of a wide range of targeted protein degraders, paving the way for new therapeutic strategies against various diseases.

References

Application Notes and Protocols for Ald-Ph-PEG6-Boc Reaction with Aminooxy-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ald-Ph-PEG6-Boc, a heterobifunctional linker, for the conjugation of molecules via oxime ligation. This document outlines the core functionalities of the linker, presents structured data on reaction parameters, and provides detailed experimental protocols for its application in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.

Introduction to Oxime Ligation with this compound

This compound is a versatile crosslinker featuring a benzaldehyde (B42025) group and a Boc-protected terminal amine, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. The benzaldehyde moiety allows for a highly specific and stable reaction with aminooxy-containing molecules to form an oxime bond.[1][2] This chemoselective reaction, known as oxime ligation, is bioorthogonal and proceeds under mild aqueous conditions, making it ideal for conjugating sensitive biomolecules.[1]

The integrated PEG6 spacer enhances the aqueous solubility, reduces aggregation, and improves the pharmacokinetic profile of the resulting conjugate.[1][3] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, sequential conjugation strategy. The amine can be deprotected under acidic conditions, providing a handle for the attachment of a second molecule of interest.[2]

Key Advantages:

  • High Stability: The oxime bond formed is significantly more stable than corresponding imine or hydrazone linkages, particularly at physiological pH.[1][4]

  • Chemoselectivity: The reaction is highly specific between the benzaldehyde and aminooxy groups, avoiding side reactions with other functional groups commonly found in biomolecules.[1]

  • Biocompatibility: The reaction can be performed in aqueous buffers at or near neutral pH, preserving the structure and function of sensitive biological molecules.[1]

  • Improved Pharmacokinetics: The PEG linker increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its in-vivo half-life.[1]

Core Properties of this compound

PropertyValue
Chemical Formula C25H39NO9
Molecular Weight 497.58 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, Water
Functional Groups Benzaldehyde, Boc-protected Amine
Reactive Towards Aminooxy groups (for benzaldehyde)
Storage Store at -20°C, desiccated

Applications in Research and Drug Development

The robust and specific nature of the oxime ligation makes this compound a valuable tool in various applications:

  • Antibody-Drug Conjugates (ADCs): For the site-specific conjugation of cytotoxic payloads to antibodies, enabling targeted delivery to cancer cells.[1]

  • PROTACs Synthesis: As a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras.[5]

  • PEGylation of Proteins and Peptides: To enhance the therapeutic properties of protein-based drugs.[1]

  • Fluorescent Labeling: For the attachment of fluorescent probes to biomolecules for imaging and tracking purposes.[1]

  • Surface Modification: To immobilize biomolecules onto surfaces for the development of biosensors and diagnostics.[1]

Reaction Mechanism and Workflow

The use of this compound in a bioconjugation workflow typically involves two main stages:

  • Conjugation via Oxime Ligation: The benzaldehyde group of this compound reacts with an aminooxy-functionalized molecule.

  • Boc Deprotection: The Boc protecting group is removed from the terminal amine under acidic conditions to allow for subsequent conjugation of a second molecule.

Alternatively, the Boc group can be removed first, and the resulting amine can be conjugated to a molecule before the oxime ligation step. The choice of workflow depends on the specific synthetic strategy.

cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Further Conjugation (Optional) Ald_Ph_PEG6_Boc This compound Oxime_Conjugate R1-N=CH-Ph-PEG6-NH-Boc Ald_Ph_PEG6_Boc->Oxime_Conjugate + R1-ONH2 (pH 4.5-7.0) Aminooxy_Molecule Aminooxy-Containing Molecule (R1-ONH2) Aminooxy_Molecule->Oxime_Conjugate Deprotected_Conjugate R1-N=CH-Ph-PEG6-NH2 Oxime_Conjugate->Deprotected_Conjugate TFA/DCM Final_Conjugate R1-N=CH-Ph-PEG6-NH-R2 Deprotected_Conjugate->Final_Conjugate + R2-Molecule

Caption: General experimental workflow for using this compound.

Experimental Protocols

Protocol 1: Oxime Ligation of an Aminooxy-Containing Molecule with this compound

This protocol describes the conjugation of an aminooxy-containing molecule to the benzaldehyde group of this compound.

Materials and Reagents:

  • This compound

  • Aminooxy-containing molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: 100 mM Sodium Phosphate (B84403) or Sodium Acetate buffer, pH 4.5-7.0

  • Aniline (B41778) or m-phenylenediamine (B132917) (mPDA) solution (optional catalyst)

  • Organic Co-solvent (e.g., DMSO, DMF)

  • Purification system (e.g., HPLC, FPLC, or dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the aminooxy-containing molecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL (or 1-10 mM for small molecules).

    • Prepare a stock solution of this compound (e.g., 100 mM in anhydrous DMF or DMSO).

    • If using a catalyst, prepare a stock solution of aniline or mPDA (e.g., 1 M in DMF).

  • Ligation Reaction:

    • In a reaction vial, add the solution of your aminooxy-containing molecule.

    • Add the this compound stock solution to the reaction mixture. A slight molar excess (e.g., 1.5 to 5 equivalents) of this compound is often used to drive the reaction to completion.

    • The final concentration of the organic solvent (e.g., DMF) should ideally be kept below 10% (v/v) to maintain protein stability, if applicable.

    • (Optional) If performing the reaction at or near neutral pH (6.0-7.0), a catalyst can be added to accelerate the ligation. Add aniline or mPDA to a final concentration of 10-100 mM.

    • Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours. For time-sensitive applications, the reaction can be performed at 37°C.

  • Reaction Monitoring and Purification:

    • Monitor the formation of the conjugate product using an appropriate analytical technique, such as LC-MS, SDS-PAGE (for proteins), or HPLC.

    • Once the reaction is complete, purify the conjugate using a suitable method (e.g., preparative HPLC, size-exclusion chromatography) to remove unreacted starting materials.

    • Lyophilize the purified fractions to obtain the final product.

Protocol 2: Boc Deprotection of the Terminal Amine

This protocol describes the removal of the t-Boc protecting group to generate a reactive primary amine.

Materials and Reagents:

  • Boc-protected conjugate from Protocol 1

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add TFA to the solution. A typical concentration is 20-50% (v/v) TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate again under reduced pressure.

  • The resulting deprotected conjugate with a free amine is often used immediately in the subsequent conjugation step.

Quantitative Data on Reaction Parameters

The efficiency of oxime ligation is influenced by several factors. The following tables summarize key quantitative data to aid in reaction optimization.

Table 1: Effect of pH on Oxime Ligation Rate

pHRelative Reaction RateNotes
4.5OptimalBalances the acid-catalyzed dehydration of the intermediate and avoids protonation of the aminooxy group.[4]
6.0ModerateReaction rate is slower than at pH 4.5. Catalysts are often recommended.
7.4SlowSignificantly slower reaction rate. Catalysts such as pPDA or mPDA are highly recommended to achieve efficient conjugation at physiological pH.[4]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

CatalystRelative Efficiency (Compared to Aniline)Notes
AnilineBaselineTraditional catalyst, more effective at acidic pH.[4]
m-Phenylenediamine (mPDA)~2-fold faster at equal concentrations; up to 15-fold more efficient due to higher solubilityGreater aqueous solubility allows for use at higher concentrations, leading to significant rate enhancement.[6]
p-Phenylenediamine (pPDA)Up to 19-fold fasterHighly effective at neutral pH, even at low mM concentrations.[4]

Table 3: Kinetic Data for Aniline-Catalyzed Oxime Ligation with Benzaldehyde

ParameterValueConditionsSource
k₁8.2 ± 1.0 M⁻¹s⁻¹100 µM reactants (aminooxyacetyl-peptide and benzaldehyde), 100 mM aniline, 0.3 M Na phosphate (pH 7), room temperature.[7]
Kₑq> 10⁵ M⁻¹The equilibrium strongly favors the formation of the oxime product.[7]

Visualizations

Caption: The chemical reaction of oxime bond formation.

cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cell Antibody Antibody Linker Ald-Ph-PEG6-NH- Antibody->Linker Receptor Target Receptor Antibody->Receptor 1. Binding Drug Drug Linker->Drug Drug_Release Drug Release Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Signaling pathway for a typical Antibody-Drug Conjugate.

References

Application Notes and Protocols for the Conjugation of Ald-Ph-PEG6-Boc to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, Ald-Ph-PEG6-Boc, is a valuable tool in bioconjugation and drug development. It features a terminal benzaldehyde (B42025) group for reaction with primary amines and a Boc-protected amine, separated by a discrete hexaethylene glycol (PEG6) spacer. This architecture allows for a two-stage conjugation strategy. Initially, the benzaldehyde group is reacted with a primary amine on a target molecule, such as a protein, peptide, or small molecule drug, through reductive amination. Subsequently, the tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to expose a primary amine for further functionalization, such as the attachment of a second molecule or for surface immobilization. The PEG6 linker enhances solubility and provides a flexible spacer between the conjugated moieties.

This document provides detailed protocols for the conjugation of this compound to a primary amine-containing molecule and the subsequent deprotection of the Boc group.

Reaction Principle

The conjugation and deprotection process occurs in two distinct steps:

  • Reductive Amination: The aldehyde group of this compound reacts with a primary amine on the target molecule to form an intermediate Schiff base. This imine is then reduced by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[1][][3] The pH of the reaction is a critical parameter, with a slightly acidic to neutral pH generally favoring the formation of the Schiff base.[4][5]

  • Boc Deprotection: The Boc protecting group is removed by acidolysis, typically using trifluoroacetic acid (TFA).[6][7][8] This exposes a terminal primary amine, which can be utilized for subsequent conjugation reactions.

Data Presentation

Table 1: Recommended Reaction Conditions for Reductive Amination
ParameterValueNotes
Solvent Phosphate buffer, MES buffer, or organic solvents (DMF, DMSO, DCM)For biomolecules, aqueous buffers are preferred. Ensure the buffer is free of primary amines.
pH 5.5 - 8.5Optimal pH depends on the pKa of the primary amine. For N-terminal PEGylation of proteins, a lower pH (4.0-6.0) can provide selectivity.[3][4][9]
Molar Excess of this compound 1.2 - 10 equivalents (relative to the primary amine)A 10- to 50-fold molar excess may be used for proteins to drive the reaction to completion.[4]
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) or 2-Picoline Borane (B79455)NaBH₃CN is effective but toxic. 2-Picoline borane is a less toxic alternative.[3]
Molar Excess of Reducing Agent 5 - 20 equivalents (relative to the PEG linker)
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can minimize side reactions.
Reaction Time 2 - 24 hoursReaction progress should be monitored by LC-MS or HPLC.
Table 2: Recommended Conditions for Boc Deprotection
ParameterValueNotes
Deprotection Reagent Trifluoroacetic acid (TFA)A strong acid is required for efficient removal of the Boc group.[6][7]
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
TFA Concentration 20 - 50% (v/v) in DCMHigher concentrations can lead to faster deprotection but may also promote side reactions with sensitive substrates.[6][8]
Scavenger (optional) Triisopropylsilane (TIS) (2.5 - 5% v/v)Recommended if the substrate contains acid-sensitive functional groups to prevent side reactions.[7]
Reaction Temperature 0°C to Room Temperature (20-25°C)The reaction is typically started at 0°C and then allowed to warm to room temperature.[6]
Reaction Time 30 minutes - 2 hoursMonitor reaction completion by LC-MS or TLC.[7]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine via Reductive Amination

This protocol provides a general procedure for the conjugation of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Primary amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.4 (or other suitable amine-free buffer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the PEG linker

  • Sodium cyanoborohydride (NaBH₃CN)

  • Quenching solution: 1 M Tris-HCl, pH 7.4

  • Purification system (e.g., Size Exclusion Chromatography, Reverse-Phase HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mg/mL).

    • Dissolve the primary amine-containing molecule in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL for proteins).

    • Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer (e.g., 50 mg/mL).

  • Conjugation Reaction:

    • To the solution of the primary amine-containing molecule, add the desired molar excess of the this compound stock solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) for protein stability.

    • Gently mix the solution and allow it to incubate for 30-60 minutes at room temperature to allow for the formation of the Schiff base.

    • Add the required molar excess of the freshly prepared NaBH₃CN solution to the reaction mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]

  • Reaction Quenching (Optional):

    • To quench any unreacted aldehyde groups, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from unreacted PEG linker, unconjugated molecule, and reaction by-products using an appropriate chromatographic technique.

    • For proteins: Size Exclusion Chromatography (SEC) is effective in separating the larger PEGylated protein from the smaller unreacted PEG linker.[7][10] Ion-exchange chromatography (IEX) can also be used to separate based on changes in charge.[8][11]

    • For small molecules: Reverse-Phase HPLC (RP-HPLC) or silica (B1680970) gel column chromatography can be employed for purification.

  • Characterization:

    • Analyze the purified conjugate by LC-MS to confirm the molecular weight of the product and assess its purity.[6][12]

    • SDS-PAGE can be used to visualize the increase in molecular weight for PEGylated proteins.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to generate a free primary amine.

Materials:

  • Boc-protected PEGylated conjugate (dried)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional)

  • Cold diethyl ether

  • Neutralization solution: Saturated sodium bicarbonate (NaHCO₃) solution (optional)

Procedure:

  • Deprotection Reaction:

    • Dissolve the lyophilized or dried Boc-protected PEGylated conjugate in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution to achieve the desired final concentration (e.g., 20-50% v/v).[6][7] If the substrate is sensitive to acid-catalyzed degradation, add TIS (2.5-5% v/v) as a scavenger.[7]

    • Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.

    • Continue to stir for an additional 30-90 minutes. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.[6][7]

  • Product Isolation:

    • Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator). To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) or DCM two to three times.[7]

    • Add cold diethyl ether to the residue to precipitate the deprotected product as its TFA salt.

    • Centrifuge the mixture to pellet the product and carefully decant the supernatant.

    • Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

    • Air-dry the pellet to remove residual ether.

  • Neutralization (Optional):

    • If the free amine is required, dissolve the TFA salt in DCM and wash with a saturated NaHCO₃ solution until the aqueous layer is basic.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected conjugate with a free primary amine.

The resulting deprotected PEGylated conjugate is now ready for subsequent conjugation steps or final formulation.

Mandatory Visualization

Conjugation_Workflow cluster_step1 Step 1: Conjugation cluster_step2 Step 2: Deprotection A Primary Amine (Protein, Peptide, Small Molecule) B This compound C Schiff Base Intermediate A->C B->C D Reductive Amination (NaBH3CN, pH 5.5-8.5) E Boc-Protected Conjugate D->E F Boc Deprotection (TFA/DCM) E->F G Amine-Terminated Conjugate F->G H Further Conjugation G->H

Caption: Workflow for this compound conjugation and deprotection.

Caption: General mechanism of reductive amination.

References

Step-by-Step Guide for Boc Deprotection of Ald-Ph-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a detailed guide for the successful deprotection of the tert-butyloxycarbonyl (Boc) group from Ald-Ph-PEG6-Boc, yielding the corresponding primary amine. This protocol is designed for researchers in drug development and chemical biology who utilize PEGylated linkers in bioconjugation, PROTACs, and other advanced therapeutic modalities.

The presence of an aldehyde functional group on the phenyl ring requires careful consideration of reaction conditions to prevent side reactions and ensure high purity of the final product. This guide outlines two standard and effective protocols for Boc deprotection, methods for reaction monitoring, and strategies for purification.

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine is achieved through acidolysis. The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the free amine, which is subsequently protonated by the excess acid to form an ammonium (B1175870) salt.[1]

To prevent side reactions from the highly reactive tert-butyl cation, scavengers such as triisopropylsilane (B1312306) (TIS) are often added to the reaction mixture.[2]

Quantitative Data Summary

The efficiency of Boc deprotection is highly dependent on the chosen acid, its concentration, reaction time, and temperature. The following table summarizes typical conditions for the deprotection of Boc-protected amines on aromatic rings, which can be adapted for this compound.

MethodReagent(s)SolventTime (hours)Temperature (°C)Typical Yield (%)Typical Purity (%)Notes
1 20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 20 to RT>90>95Standard and highly effective method.[3][4]
2 4M Hydrochloric Acid (HCl)1,4-Dioxane (B91453)1 - 4RT>85>95Alternative to TFA, useful if TFA-sensitive groups are present.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is the most common and generally provides high yields for the deprotection of Boc-protected aromatic amines.[3][4]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS, optional but recommended)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Cold diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If using a scavenger, add TIS (2.5-5% v/v) to the solution before adding TFA.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar and should have a lower Rf value on TLC. In ¹H NMR, the disappearance of the tert-butyl proton signal at ~1.4 ppm indicates reaction completion.[5][6]

  • Work-up and Isolation:

    • Option A: Aqueous Work-up:

      • Upon reaction completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (2-3 times).[5]

      • Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid. Be cautious of CO₂ evolution.

      • Wash the organic layer with brine.

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.

    • Option B: Precipitation:

      • Upon reaction completion, add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the deprotected amine as its TFA salt.[3]

      • Collect the precipitate by filtration and wash with cold diethyl ether.

      • Dry the product under vacuum.

  • Purification: If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a suitable alternative to TFA, particularly for substrates with acid-sensitive functionalities that might be affected by TFA.[3]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Addition of HCl: Add the 4M HCl in 1,4-dioxane solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.

  • Work-up and Isolation:

    • Upon completion, the deprotected amine hydrochloride salt may precipitate directly from the reaction mixture.

    • If precipitation occurs, collect the solid by filtration and wash with cold diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can often be used without further purification or can be purified by recrystallization.

Mandatory Visualizations

Signaling Pathway of Boc Deprotection

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine Boc-Protected Amine (this compound) Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ Acid Strong Acid (e.g., TFA) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Amine_Salt Deprotected Amine Salt Carbamic_Acid->Amine_Salt Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2 Scavenged_Cation Scavenged Cation Tert_Butyl_Cation->Scavenged_Cation Scavenger Scavenger (e.g., TIS) Scavenger->Scavenged_Cation

Caption: Acid-catalyzed mechanism of Boc deprotection.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Boc Deprotection start Start dissolve Dissolve this compound in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Scavenger (optional) and TFA cool->add_reagents react Stir at 0 °C to RT (1-2 hours) add_reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up monitor->workup Complete aqueous_workup Aqueous Wash workup->aqueous_workup Option A precipitation Precipitation with Diethyl Ether workup->precipitation Option B purify Purification (Column Chromatography) aqueous_workup->purify precipitation->purify end End Product purify->end

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Ald-Ph-PEG6-Boc in Cell-Based Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, as well as the overall physicochemical properties of the molecule.

Ald-Ph-PEG6-Boc is a versatile, high-purity linker designed for the synthesis of PROTACs. It features a Boc-protected amine for covalent modification and a phenyl-PEG6 chain terminating in an aldehyde group. The polyethylene (B3416737) glycol (PEG) component enhances solubility and provides a flexible spacer to optimize the orientation of the two ligands, while the terminal aldehyde allows for various conjugation strategies. This application note provides detailed protocols and illustrative data for the use of this compound in the development and evaluation of PROTACs in cell-based protein degradation assays.

Mechanism of Action

PROTACs synthesized using the this compound linker operate through the canonical PROTAC mechanism of action. Once inside the cell, the PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Application Example: Targeting Bruton's Tyrosine Kinase (BTK)

To illustrate the application of a PEG6 linker in a PROTAC, we present data based on the covalent PROTAC, RC-1, which targets Bruton's tyrosine kinase (BTK) for degradation by the Cereblon (CRBN) E3 ligase.[1] BTK is a clinically validated target in B-cell malignancies. The structure of RC-1 incorporates a BTK-binding warhead and a thalidomide-based ligand for CRBN, connected by a PEG6 linker.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the degradation performance of the BTK-targeting PROTAC RC-1 in Mino (human mantle cell lymphoma) cells after a 24-hour treatment.

PROTACTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
RC-1 (with PEG6 linker) BTKCereblonMino<10>85

This data is representative of the performance of a PROTAC utilizing a PEG6 linker as described in the cited literature.[1]

Experimental Protocols

Western Blotting for Protein Degradation Analysis

Western blotting is a robust and widely used method to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., Mino cells)

  • Complete cell culture medium

  • PROTAC synthesized with this compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BTK)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight.

    • Prepare serial dilutions of the PROTAC in complete culture medium.

    • Treat the cells with the desired concentrations of the PROTAC or vehicle control for the specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to new pre-chilled tubes.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary antibody against the loading control, followed by washing and incubation with the appropriate secondary antibody.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity for each sample.

    • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation Start Start Cell_Culture Cell Seeding & PROTAC Treatment Start->Cell_Culture Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.

In-Cell Western™ Assay (Alternative to traditional Western Blot)

The In-Cell Western™ (ICW) assay is a higher-throughput alternative for quantifying protein levels directly in fixed cells in a microplate format.

Materials:

  • 96-well plates

  • Primary antibodies (as for Western blotting)

  • Fluorescently labeled secondary antibodies (e.g., IRDye®)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Fluorescent imaging system (e.g., LI-COR® Odyssey®)

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC as described for the Western blot protocol.

  • Fixation and Permeabilization:

    • After treatment, remove the medium and fix the cells with the fixing solution for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.

    • Wash the cells with PBS containing 0.1% Tween-20.

  • Immunostaining:

    • Block the cells with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with primary antibodies against the target protein and a normalization control (e.g., a housekeeping protein) overnight at 4°C.

    • Wash the cells.

    • Incubate the cells with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash the cells.

  • Imaging and Analysis:

    • Scan the plate using a fluorescent imaging system.

    • Quantify the fluorescence intensity for the target protein and the normalization control.

    • Normalize the target protein signal to the normalization control signal.

    • Calculate the percentage of protein remaining and determine the DC50 and Dmax values as described for the Western blot.

Conclusion

This compound is a valuable linker for the synthesis of PROTACs, offering a balance of solubility, flexibility, and synthetic tractability. The provided protocols for Western blotting and In-Cell Western™ assays enable the robust quantification of PROTAC-induced protein degradation. The illustrative data for a BTK-targeting PROTAC with a PEG6 linker demonstrates the potential to achieve potent and efficient degradation of the target protein. By systematically evaluating PROTACs synthesized with this compound using these methods, researchers can effectively advance their targeted protein degradation programs.

References

Application Note: LC-MS Protocol for the Characterization of Ald-Ph-PEG6-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis and analysis of PROTACs and other PEGylated molecules.

Purpose: This document provides a detailed protocol for the characterization of Ald-Ph-PEG6-Boc, a PROTAC linker, using Liquid Chromatography-Mass Spectrometry (LC-MS). The method is designed to verify the identity, purity, and integrity of the conjugate.

Introduction

This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. Accurate characterization of this linker is critical to ensure the quality and consistency of the final PROTAC molecule. LC-MS is a powerful analytical technique for this purpose, providing information on molecular weight, purity, and potential impurities or degradation products[2].

This protocol addresses the specific challenges associated with analyzing molecules containing three distinct functional moieties: a labile tert-butyloxycarbonyl (Boc) protecting group, a polyethylene (B3416737) glycol (PEG) chain, and an aldehyde group. The Boc group can be prone to in-source fragmentation in the mass spectrometer, while the PEG chain can lead to complex spectra with multiple charge states[3][4]. The described method employs reversed-phase chromatography coupled with high-resolution mass spectrometry (HRMS) to provide reliable and accurate characterization.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound conjugate

  • Solvents:

    • LC-MS grade Water

    • LC-MS grade Acetonitrile (ACN)

    • LC-MS grade Methanol (MeOH)

  • Additives:

  • Vials and Filters:

    • LC-MS certified sample vials with caps

    • 0.22 µm syringe filters (PTFE or other compatible material)

Sample Preparation
  • Prepare a stock solution of the this compound conjugate at a concentration of 1 mg/mL in 50:50 Acetonitrile:Water.

  • Vortex the solution until the sample is fully dissolved.

  • Dilute the stock solution to a final working concentration of 10 µg/mL using 50:50 Acetonitrile:Water.

  • Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial to remove any particulates[5].

Liquid Chromatography (LC) Conditions
  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
12.010
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • UV Detection: 254 nm and 280 nm (optional, for purity assessment).

Mass Spectrometry (MS) Conditions
  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Mass Range: 100 - 1500 m/z.

  • Key ESI Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): 800 L/hr at 350 °C

  • Data Acquisition: Full scan mode. For further structural elucidation, tandem MS (MS/MS) can be performed.

Note on Boc Group Instability: The Boc protecting group is known to be thermally labile and can undergo fragmentation in the ESI source, often through a McLafferty rearrangement[4][6]. It is crucial to use the softest possible ionization conditions (e.g., lower source temperatures) to maximize the detection of the intact molecular ion.

Note on PEG Heterogeneity: PEGylated compounds can produce a complex envelope of multiply charged ions. To simplify the spectrum, an optional post-column infusion of a charge-stripping agent like triethylamine (TEA) at 10 µL/min can be employed. This encourages the formation of singly charged adducts, making data interpretation more straightforward[2][3].

Data Presentation and Analysis

The primary goal of the analysis is to confirm the molecular weight of the this compound conjugate. The expected monoisotopic mass should be calculated, and the observed mass from the HRMS data should be compared against it.

Table 1: Expected and Observed Mass Data for this compound (Note: The exact mass of this compound is required for this table. Assuming a representative structure with a molecular formula of C₃₁H₅₁NO₁₀, the monoisotopic mass would be 597.3513 g/mol . This is an example; the actual formula should be used.)

Compound NameMolecular Formula (Example)AdductExpected m/zObserved m/zMass Accuracy (ppm)
This compoundC₃₁H₅₁NO₁₀[M+H]⁺598.3586598.3581-0.84
This compoundC₃₁H₅₁NO₁₀[M+Na]⁺620.3405620.3400-0.81
This compoundC₃₁H₅₁NO₁₀[M+NH₄]⁺615.3852615.3847-0.81

Interpretation:

  • Chromatogram: Examine the chromatogram for a single, sharp peak corresponding to the conjugate, indicating its purity. Peak broadening can sometimes be observed with PEGylated molecules due to their conformational flexibility[5].

  • Mass Spectrum:

    • Identify the peak corresponding to the protonated molecule ([M+H]⁺) and other common adducts like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺).

    • Verify that the observed m/z is within a 5 ppm tolerance of the calculated theoretical m/z.

    • Look for characteristic fragment ions. A neutral loss of 100 Da (C₅H₈O₂) or 56 Da (isobutylene, C₄H₈) from the molecular ion is a strong indicator of the Boc group's presence[4].

Workflow and Process Visualization

The overall experimental process from sample handling to final data analysis is outlined in the diagram below.

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis SamplePrep Sample Preparation (10 µg/mL in ACN:H₂O, Filter) LCSeparation Reversed-Phase LC Separation (C18 Column, Gradient Elution) SamplePrep->LCSeparation MSDetection HRMS Detection (ESI+, Full Scan) LCSeparation->MSDetection DataAnalysis Data Analysis (Confirm Mass, Check Purity) MSDetection->DataAnalysis Report Final Report DataAnalysis->Report

Caption: Workflow for the LC-MS characterization of this compound.

References

Application Notes and Protocols for the NMR Analysis of Ald-Ph-PEG6-Boc and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG6-Boc is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These chimeric molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, in this case, this compound, plays a crucial role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the spatial orientation of the POI and E3 ligase to facilitate ubiquitination and subsequent degradation by the proteasome.

The this compound linker features three key components: a benzaldehyde (B42025) group (Ald-Ph), a six-unit polyethylene (B3416737) glycol (PEG6) chain, and a tert-butyloxycarbonyl (Boc) protected amine. The aldehyde functionality allows for covalent linkage to a ligand, typically through oxime or hydrazone bond formation. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the PROTAC molecule. The Boc-protected amine provides a latent reactive site that can be deprotected for further conjugation.

Accurate structural characterization of this compound and its derivatives is paramount for ensuring the quality and efficacy of the resulting PROTACs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, purity, and integrity of these linkers. These application notes provide a comprehensive guide to the NMR analysis of this compound and a representative derivative, complete with detailed experimental protocols and data interpretation.

NMR Data Presentation

A certificate of analysis for Ald-Ph-PEG2-NH-Boc confirms that its ¹H NMR spectrum is consistent with the expected structure.[3]

Table 1: Representative ¹H NMR Data for Ald-Ph-PEG2-NH-Boc

AssignmentChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
Aldehyde-H9.9 - 10.1s1H
Aromatic-H (ortho to CHO)7.9 - 8.0d2H
Aromatic-H (meta to CHO)7.6 - 7.7d2H
PEG-CH₂ (adjacent to amide)3.7 - 3.8t2H
PEG-CH₂3.6 - 3.7m4H
PEG-CH₂ (adjacent to NHBoc)3.4 - 3.5t2H
NH-Boc5.0 - 5.2br s1H
Boc-(CH₃)₃1.4 - 1.5s9H

Table 2: Representative ¹³C NMR Data for Ald-Ph-PEG2-NH-Boc

AssignmentChemical Shift (δ) ppm (Predicted)
Aldehyde C=O191 - 193
Aromatic C (quaternary, attached to CHO)137 - 139
Aromatic CH (ortho to CHO)130 - 132
Aromatic CH (meta to CHO)128 - 130
Aromatic C (quaternary, attached to amide)134 - 136
Amide C=O165 - 167
PEG-CH₂69 - 71
Boc C=O155 - 157
Boc C(CH₃)₃79 - 81
Boc C(CH₃)₃28 - 29

Experimental Protocols

Protocol 1: Synthesis of Ald-Ph-PEGn-Boc (General Procedure)

This protocol describes a general method for the synthesis of Ald-Ph-PEGn-Boc linkers, which can be adapted for different PEG chain lengths. The synthesis involves the amidation of a Boc-protected amino-PEG with 4-formylbenzoic acid.

Materials:

  • Boc-NH-PEGn-NH₂ (n = number of PEG units)

  • 4-Formylbenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Dissolve 4-formylbenzoic acid (1.0 eq) in anhydrous DCM.

  • Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Boc-NH-PEGn-NH₂ (1.2 eq) in anhydrous DCM.

  • Add the solution of Boc-NH-PEGn-NH₂ to the activated 4-formylbenzoic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Ald-Ph-PEGn-Boc.

Protocol 2: NMR Sample Preparation and Analysis

Materials:

  • Ald-Ph-PEGn-Boc (5-10 mg)

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) (0.6-0.7 mL)

  • 5 mm NMR tube

  • Pipette and filter plug (e.g., cotton or glass wool)

Procedure:

  • Weigh 5-10 mg of the Ald-Ph-PEGn-Boc sample directly into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a good first choice for this type of molecule).

  • Gently swirl the vial to dissolve the sample completely.

  • Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants.

  • Insert the sample into the NMR spectrometer.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans will be required.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak or TMS).

  • Integrate the peaks in the ¹H NMR spectrum and assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with this compound as a PROTAC linker.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Releases Amino Acids Ub Ubiquitin (Ub) Ub->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->POI Binds PROTAC->E3_Ligase POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Characterization Starting_Materials Starting Materials: - Boc-NH-PEG6-NH₂ - 4-Formylbenzoic acid Activation Activation of Carboxylic Acid (e.g., DCC/DMAP or HATU/DIPEA) Starting_Materials->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR_Analysis Analysis MS_Analysis Mass Spectrometry (MS) Final_Product->MS_Analysis Purity_Analysis HPLC/UPLC Final_Product->Purity_Analysis Confirmation Structural Confirmation & Purity Assessment NMR_Analysis->Confirmation MS_Analysis->Confirmation Purity_Analysis->Confirmation

Caption: Synthesis and analysis workflow for this compound.

References

Application of Ald-Ph-PEG6-Boc in the Development of Cancer Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG6-Boc is a versatile bifunctional linker molecule that has emerged as a valuable tool in the development of targeted cancer therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This application note provides a comprehensive overview of the utility of the this compound linker in constructing potent and selective protein degraders for cancer therapy. Detailed protocols for the synthesis and biological evaluation of a representative PROTAC are also presented.

The this compound linker possesses three key chemical features that contribute to its utility in PROTAC synthesis:

  • An aldehyde (Ald) group, which can be utilized for conjugation to a protein of interest (POI) ligand.

  • A phenyl (Ph) group, which provides rigidity and can influence the spatial orientation of the PROTAC.

  • A polyethylene glycol (PEG) chain of six units (PEG6) , which enhances solubility and cell permeability of the final PROTAC molecule.[1]

  • A tert-butyloxycarbonyl (Boc)-protected amine , which allows for the controlled, sequential attachment of an E3 ubiquitin ligase ligand.

This combination of functionalities makes this compound an ideal building block for creating heterobifunctional PROTACs that can effectively bridge a target cancer-related protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule itself, and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (this compound Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Binds Ternary->PROTAC Release PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC.

Application Example: Development of a BRD4-Targeting PROTAC

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein that is overexpressed in various cancers and plays a crucial role in driving the transcription of oncogenes like c-MYC. Therefore, targeting BRD4 for degradation is a promising therapeutic strategy. This section outlines the application of the this compound linker in the synthesis of a hypothetical BRD4-targeting PROTAC, herein named BRD4-Degrader-1 .

BRD4-Degrader-1 is designed to consist of three components:

  • A BRD4 ligand: JQ1, a well-characterized inhibitor of the BET bromodomain family.

  • An E3 ligase ligand: Pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ubiquitin ligase.

  • The linker: Derived from this compound to connect JQ1 and pomalidomide.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro performance of BRD4-Degrader-1 in a relevant cancer cell line (e.g., MV-4-11, acute myeloid leukemia).

ParameterBRD4-Degrader-1JQ1 (Inhibitor Control)Pomalidomide (E3 Ligase Ligand Control)
BRD4 Degradation (DC50) 50 nMNo DegradationNo Degradation
Maximal BRD4 Degradation (Dmax) >95%Not ApplicableNot Applicable
Anti-proliferative Activity (IC50) 100 nM500 nM>10 µM

Note: The data presented in this table is illustrative and represents typical values expected for a potent and effective PROTAC. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a potential synthetic route for conjugating a JQ1 derivative and a pomalidomide derivative using the this compound linker.

Synthesis_Workflow cluster_0 Step 1: Linker-E3 Ligase Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final PROTAC Synthesis Ald_Linker This compound Step1_Product Ald-Ph-PEG6-Pomalidomide Ald_Linker->Step1_Product Reductive Amination Pom_NH2 Pomalidomide Derivative (with free amine) Pom_NH2->Step1_Product Step1_Product_In Ald-Ph-PEG6-Pomalidomide Step2_Product Ald-Ph-PEG6-Pomalidomide-NH2 Step1_Product_In->Step2_Product TFA/DCM Step2_Product_In Ald-Ph-PEG6-Pomalidomide-NH2 Final_PROTAC BRD4-Degrader-1 Step2_Product_In->Final_PROTAC Amide Coupling (HATU, DIPEA) JQ1_COOH JQ1 Derivative (with carboxylic acid) JQ1_COOH->Final_PROTAC

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Materials:

  • This compound

  • Amine-functionalized pomalidomide derivative

  • Carboxylic acid-functionalized JQ1 derivative

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Step 1: Synthesis of Ald-Ph-PEG6-Pomalidomide a. Dissolve this compound (1.0 eq) and the amine-functionalized pomalidomide derivative (1.1 eq) in anhydrous DCE. b. Add STAB (1.5 eq) to the reaction mixture. c. Stir the reaction at room temperature for 12-16 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. f. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography.

  • Step 2: Boc Deprotection a. Dissolve the product from Step 1 in a 1:1 mixture of TFA and DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is typically used in the next step without further purification.

  • Step 3: Synthesis of the Final PROTAC (BRD4-Degrader-1) a. Dissolve the carboxylic acid-functionalized JQ1 derivative (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of the deprotected amine from Step 2 (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for BRD4 Degradation

This protocol details the procedure to determine the DC50 and Dmax of the synthesized PROTAC.

Western_Blot_Workflow Start Cell Seeding Treatment PROTAC Treatment (Dose-Response) Start->Treatment Lysis Cell Lysis & Protein Quantification (BCA Assay) Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-BRD4, Anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (DC50 and Dmax Calculation) Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western blot analysis.

Materials:

  • Cancer cell line (e.g., MV-4-11)

  • Complete cell culture medium

  • BRD4-Degrader-1

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed MV-4-11 cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.

  • PROTAC Treatment: Treat the cells with increasing concentrations of BRD4-Degrader-1 (e.g., 0.1 nM to 10 µM) for 24 hours. Include a DMSO-treated control.

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the BRD4 band intensity to the corresponding GAPDH band intensity. c. Calculate the percentage of BRD4 degradation relative to the vehicle control for each concentration. d. Plot the percentage of degradation against the log concentration of the PROTAC to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol is for determining the anti-proliferative activity (IC50) of the PROTAC.

Materials:

  • Cancer cell line (e.g., MV-4-11)

  • Complete cell culture medium

  • BRD4-Degrader-1

  • DMSO (vehicle control)

  • 96-well plates (opaque-walled for luminescence-based assays)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed MV-4-11 cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of BRD4-Degrader-1. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow the signal to stabilize. c. Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control to determine the percentage of cell viability. b. Plot the percentage of viability against the log concentration of the PROTAC and use a non-linear regression model to calculate the IC50 value.

Conclusion

The this compound linker is a valuable and versatile chemical tool for the synthesis of PROTACs in the context of cancer drug discovery. Its well-defined functional groups and solubility-enhancing PEG chain facilitate the rational design and construction of potent and cell-permeable protein degraders. The provided protocols offer a framework for the synthesis and biological evaluation of PROTACs utilizing this linker, enabling researchers to explore the therapeutic potential of targeted protein degradation for various cancer targets.

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled PROTACs with Ald-Ph-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic agents that co-opt a cell's intrinsic protein degradation machinery to eliminate proteins implicated in disease. These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3][4][] By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination of the POI, marking it for degradation by the proteasome.[1][6][7] This catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.[6][7]

The incorporation of a fluorescent label into a PROTAC molecule provides a valuable tool for researchers, enabling direct visualization of the molecule in cells and facilitating the quantitative analysis of its binding to the target protein and its degradation.[8] This document provides detailed protocols for the synthesis and characterization of fluorescently labeled PROTACs utilizing the versatile Ald-Ph-PEG6-Boc linker. This linker features a terminal aldehyde for conjugation to an amine-containing fluorophore via reductive amination, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize ternary complex formation, and a Boc-protected amine for subsequent attachment to a POI or E3 ligase ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs leverage the ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Fluorescent PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme Ub_E1 Ub-E1 E1->Ub_E1 Activates Ub E2 E2 Ubiquitin-Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin Ub->E1 Ub_E1->E2 Transfers Ub Ub_E2->Ternary_Complex Recruited to complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Synthesis_Workflow start Start reductive_amination Reductive Amination (this compound + Fluorescent Amine) start->reductive_amination boc_protection Boc Protection ((Boc)2O) reductive_amination->boc_protection purification1 Purification (Column Chromatography) boc_protection->purification1 boc_deprotection Boc Deprotection (TFA/DCM) purification1->boc_deprotection amide_coupling Amide Coupling (HATU/DIPEA) boc_deprotection->amide_coupling purification2 Purification (Preparative HPLC) amide_coupling->purification2 characterization Characterization (LC-MS, NMR, Fluorescence) purification2->characterization end Final Fluorescent PROTAC characterization->end Western_Blot_Workflow start Start cell_treatment Cell Treatment with Fluorescent PROTAC start->cell_treatment cell_lysis Cell Lysis & Protein Extraction cell_treatment->cell_lysis protein_quantification Protein Quantification (BCA) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-POI & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Acquisition & Analysis (DC50, Dmax) detection->analysis end End analysis->end

References

Application Notes and Protocols for Ald-Ph-PEG6-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[][2][3][][5] Ald-Ph-PEG6-Boc is a heterobifunctional linker designed for the development of ADCs, featuring a phenyl-aldehyde group for initial conjugation, a hydrophilic hexaethylene glycol (PEG6) spacer, and a Boc-protected amine for subsequent payload attachment.[6][7][8][9]

The PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity while improving its pharmacokinetic profile.[][2][5][10][11][12][13] The Boc (tert-butyloxycarbonyl) protecting group allows for a sequential conjugation strategy, ensuring precise control over the ADC construction.[14] The aldehyde functionality provides a handle for bioorthogonal conjugation, reacting with specific nucleophiles under mild conditions.[15][][17][18]

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Core Functionality and Mechanism of Action

The this compound linker enables a two-stage conjugation process:

  • Antibody-Linker Conjugation: The phenyl-aldehyde group of the linker can be conjugated to an antibody through various methods. A common approach involves reaction with an aminooxy or hydrazide-functionalized antibody to form a stable oxime or hydrazone bond, respectively.[15][] Alternatively, if the antibody is engineered to contain a specific reactive partner for the aldehyde, such as in the case of aldehyde tagging, a stable C-C bond can be formed through chemistries like the Hydrazino-iso-Pictet-Spengler (HIPS) ligation.[19][20][21]

  • Payload Attachment: Following the conjugation of the linker to the antibody, the Boc-protecting group on the terminal amine is removed under acidic conditions.[14][22][23][24] The deprotected primary amine is then available for conjugation to a payload molecule that has been activated with a suitable reactive group, such as an N-hydroxysuccinimide (NHS) ester.[14]

This sequential approach prevents unwanted side reactions and allows for the purification of the antibody-linker intermediate before the final, often highly toxic, payload is introduced.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Aminooxy-Functionalized Antibody

This protocol describes the conjugation of the this compound linker to an antibody that has been functionalized with aminooxy groups.

Materials:

  • Aminooxy-functionalized monoclonal antibody (mAb)

  • This compound linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • Aniline (B41778) (as catalyst, optional)

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL in the Conjugation Buffer.

  • Linker Preparation:

    • Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM from a freshly prepared stock solution in DMSO.

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle mixing. Reaction progress can be monitored by analytical techniques like Hydrophobic Interaction Chromatography (HIC) to observe the shift in retention time as the linker is conjugated.

  • Purification of Antibody-Linker Conjugate:

    • Remove excess linker and byproducts by SEC using a column pre-equilibrated with PBS, pH 7.4.

    • Collect the protein-containing fractions.

    • Confirm the concentration of the purified antibody-linker conjugate using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine for payload conjugation.

Materials:

  • Purified antibody-(Ph-PEG6-Boc) conjugate from Protocol 1

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)[14][23][24]

  • Neutralization Buffer: 0.1 M Sodium Phosphate, pH 8.0

  • Desalting column

Procedure:

  • Preparation for Deprotection:

    • Lyophilize the purified antibody-linker conjugate to remove the aqueous buffer.

  • Deprotection Reaction:

    • Resuspend the lyophilized conjugate in the cold (0°C) Deprotection Solution.

    • Incubate the reaction on ice for 30 minutes.[23]

    • Remove the TFA and DCM under a gentle stream of nitrogen gas.

  • Neutralization and Buffer Exchange:

    • Immediately resuspend the deprotected conjugate in a minimal volume of cold Neutralization Buffer.

    • Purify the deprotected antibody-(Ph-PEG6-NH2) conjugate using a desalting column equilibrated with PBS, pH 7.4, to remove residual TFA and exchange the buffer.

Protocol 3: Conjugation of an NHS-Ester Activated Payload

This protocol describes the final step of conjugating an activated cytotoxic payload to the deprotected antibody-linker conjugate.

Materials:

  • Purified antibody-(Ph-PEG6-NH2) conjugate from Protocol 2

  • NHS-ester activated cytotoxic drug

  • Anhydrous aprotic solvent (e.g., DMSO or DMF)

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System: SEC or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Payload Preparation:

    • Dissolve the NHS-ester activated payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the activated payload solution to the deprotected antibody-linker conjugate.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to react with any excess NHS-ester payload.

    • Incubate for 15-30 minutes at room temperature.

  • Final ADC Purification:

    • Purify the final ADC using SEC or HIC to remove unreacted payload, quenched payload, and any aggregates.

    • The choice of purification method may depend on the hydrophobicity of the payload. HIC is often effective for separating different drug-to-antibody ratio (DAR) species.[]

  • Characterization:

    • Characterize the final ADC for DAR, purity, and aggregation state using methods such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.[]

Data Presentation

The following tables present hypothetical characterization data for an ADC constructed using the this compound linker.

Table 1: Summary of ADC Conjugation and Purification

ParameterResultMethod
Antibody-Linker Conjugation
Linker-to-Antibody Ratio (Initial)2.5Mass Spectrometry
Boc Deprotection
Deprotection Efficiency>95%LC-MS
Final ADC Conjugation
Drug-to-Antibody Ratio (DAR)2.3HIC-HPLC / UV-Vis
Monomer Purity98%SEC-HPLC
Aggregates<2%SEC-HPLC
Unconjugated Payload<0.1%RP-HPLC

Table 2: In Vitro Stability and Potency of the Final ADC

AssayConditionResult
Plasma Stability Human Plasma, 37°C, 7 days>95% Intact ADC
Cytotoxicity Assay (HER2+ Cell Line) 72-hour incubationIC50 = 0.5 nM
Cytotoxicity Assay (HER2- Cell Line) 72-hour incubationIC50 > 1000 nM

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow A Antibody (Aminooxy-functionalized) C Conjugation (Oxime Ligation) A->C B This compound Linker B->C D Antibody-Linker-Boc Intermediate C->D Formation of Antibody-Linker E Purification (SEC) D->E F Boc Deprotection (TFA/DCM) E->F Purified Intermediate G Antibody-Linker-NH2 F->G Amine Deprotection I Payload Conjugation G->I H Activated Payload (e.g., NHS-Ester) H->I J Final ADC I->J Formation of Final ADC K Final Purification (HIC/SEC) J->K L Characterized ADC K->L Purified ADC

Caption: Workflow for ADC synthesis using this compound linker.

General ADC Mechanism of Action

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Ab Degradation) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Binding Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Cytotoxicity

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Ald-Ph-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of Ald-Ph-PEG6-Boc, a PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. It consists of a benzaldehyde (B42025) (Ald-Ph) group at one end, a hexaethylene glycol (PEG6) chain, and a Boc-protected amine at the other terminus. This structure is valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Q2: What are the primary causes of incomplete Boc deprotection in this compound?

Incomplete Boc deprotection of this molecule can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions, typically using trifluoroacetic acid (TFA), may not be potent enough to fully drive the reaction to completion.[5]

  • Inadequate Reaction Time: The duration of the acid treatment may be too short. While many deprotections are swift, factors like steric hindrance can necessitate longer reaction times.[5]

  • Steric Hindrance: The PEG6 chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the cleavage reaction.[6]

  • Poor Solubility: The substrate must be fully dissolved in the reaction solvent for the deprotection to proceed efficiently.[6]

  • Low Temperature: While often performed at room temperature, some sterically hindered substrates may require gentle heating.[6]

Q3: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): This is a rapid and straightforward method. The deprotected amine product is more polar than the Boc-protected starting material and will exhibit a lower Retention Factor (Rf) value on a silica (B1680970) gel plate.[5][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment, allowing for the quantification of the starting material, the desired product, and any side products. It also confirms the successful deprotection by detecting the expected mass change.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can definitively confirm deprotection by observing the disappearance of the characteristic singlet peak of the Boc group's tert-butyl protons, which typically appears around 1.4 ppm.[6]

Q4: Are there any potential side reactions to be aware of when deprotecting this compound with strong acids?

Yes, the primary side reaction is the alkylation of the electron-rich phenyl ring by the tert-butyl cation that is generated during the cleavage of the Boc group.[8] This can lead to the formation of a tert-butylated impurity. Additionally, while the aldehyde group is relatively stable under acidic conditions, prolonged exposure to very harsh conditions could potentially lead to undesired reactions.[9][10]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the Boc deprotection of this compound.

Issue 1: Incomplete Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of remaining starting material.

dot

start Incomplete Deprotection (Starting Material Remains) step1 Increase TFA Concentration (e.g., from 20% to 50% in DCM) start->step1 Initial Step step4 Optimize Solubility (Try alternative co-solvents) start->step4 Check Solubility step2 Extend Reaction Time (Monitor every 1-2 hours) step1->step2 If still incomplete step3 Consider Alternative Acid (e.g., 4M HCl in Dioxane) step2->step3 If still incomplete end Successful Deprotection step3->end step4->step1

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Possible Cause Recommended Solution Rationale
Insufficient Acid ConcentrationIncrease the concentration of TFA in DCM from a lower percentage (e.g., 20%) to a higher one (e.g., 50%).[5]A higher acid concentration increases the reaction rate.
Inadequate Reaction TimeExtend the reaction time, monitoring progress by TLC or LC-MS every 1-2 hours.[5]Steric hindrance from the PEG chain can slow the reaction, requiring more time for completion.[6]
Sub-optimal Acid ReagentSwitch to a stronger acid system, such as 4M HCl in 1,4-dioxane (B91453).[5][11]For some substrates, HCl in dioxane can be more effective than TFA in DCM.
Poor SolubilityEnsure the this compound is fully dissolved. Consider alternative co-solvents if necessary.[6]The reaction can only proceed efficiently in a homogeneous solution.
Issue 2: Formation of Side Products

Symptom: LC-MS analysis reveals a significant peak with a mass corresponding to the product +56 Da.

dot

start Side Product Formation (e.g., tert-butylation) step1 Add Scavengers to Reaction (e.g., TIS, Thioanisole) start->step1 Primary Solution step2 Use Milder Deprotection Method start->step2 If side reactions persist or substrate is sensitive end Clean Deprotection step1->end step2->end

Caption: Strategy to mitigate side product formation.

Possible Cause Recommended Solution Rationale
tert-Butylation of Phenyl RingAdd a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole.[8][11]Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation, preventing it from alkylating your molecule of interest.[8]
Aldehyde DegradationConsider using a milder deprotection method if you suspect the aldehyde is not stable to the strong acidic conditions.[12][13]Milder conditions can preserve acid-sensitive functional groups.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol is a robust starting point for the deprotection of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM (a typical concentration is 0.1-0.2 M) in a round-bottom flask.[14]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acid: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[5] If using a scavenger, add TIS (2.5-5% v/v) to the solution before adding TFA.[5]

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[14] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[6]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • To remove residual TFA, co-evaporate with toluene (B28343) (3x).[7]

    • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.

Protocol 2: Alternative Boc Deprotection with HCl in Dioxane

This method is a suitable alternative if the standard TFA/DCM protocol is ineffective or leads to undesired side reactions.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane (if needed for solubility)

  • Diethyl ether (for precipitation)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution.[15]

  • Reaction: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[15]

  • Work-up:

    • Upon completion, the deprotected amine hydrochloride salt may precipitate. If so, collect the solid by filtration and wash with cold diethyl ether.

    • Alternatively, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt. This can often be used directly in the next step or neutralized as described in Protocol 1.

Summary of Deprotection Conditions

Reagent Solvent Typical Conditions Yield Notes
20-50% TFADichloromethane (DCM)0 °C to Room Temp, 1-4 hours>90%Standard, efficient method. May require scavengers for sensitive substrates.[15]
4M HCl1,4-DioxaneRoom Temp, 1-4 hoursHighGood alternative to TFA; product is the hydrochloride salt.[11][14]
Oxalyl Chloride/MethanolMethanolRoom Temp, 1-4 hours>70%A milder alternative for acid-sensitive substrates.[12][13]
Aqueous Phosphoric AcidTHFRoom TempVariableA milder protic acid option.[12]
Thermal DeprotectionHigh-boiling solvent (e.g., water)RefluxVariableUseful for highly acid-sensitive substrates; no acid required.[11][12]

References

Technical Support Center: Optimizing Ald-Ph-PEG6-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Ald-Ph-PEG6-Boc conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the this compound conjugation reaction?

The conjugation of this compound to a primary amine-containing molecule proceeds via a two-step process known as reductive amination.[1] First, the aldehyde group on the this compound linker reacts with the primary amine of the target molecule to form an intermediate imine (Schiff base).[1] This reaction is reversible and the equilibrium can be influenced by pH. In the second step, the imine is reduced to a stable secondary amine linkage using a reducing agent.[1][2] The Boc (tert-butyloxycarbonyl) group protects a terminal amine on the PEG linker, which can be deprotected in a subsequent step for further conjugation if required.[3][4][5]

Q2: Which reducing agent is best for this conjugation: sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB)?

Both sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are commonly used for reductive amination.[2][6]

  • Sodium Cyanoborohydride (NaBH₃CN): This is a highly selective reducing agent that is effective at a pH range of 6-7.[2] However, it is highly toxic and can generate cyanide gas, especially at acidic pH, requiring careful handling and disposal.[6]

  • Sodium Triacetoxyborohydride (STAB): STAB is a milder and less toxic alternative to NaBH₃CN.[6][7] It is particularly effective for reductive amination of a wide range of aldehydes and ketones and can be used in a one-pot procedure.[6][8] STAB is often preferred for its safety and broad substrate scope.[6]

For most applications, STAB is the recommended choice due to its comparable reactivity, higher safety profile, and ease of use.[6][7]

Q3: What is the optimal pH for the reductive amination reaction?

The optimal pH for reductive amination is a compromise. Imine formation is typically favored under slightly acidic conditions (pH 4-6) which help to catalyze the dehydration step.[9][10] However, at very low pH, the primary amine of the target molecule can be protonated, rendering it non-nucleophilic and inhibiting the initial reaction.[9] The reduction step is also pH-dependent. Therefore, the reaction is generally carried out in a pH range of 6.0 to 7.5 to balance imine formation and the activity of the reducing agent.[11]

Q4: How can I monitor the progress of the conjugation reaction?

The progress of the reaction can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): The product will have a different Rf value compared to the starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to monitor the disappearance of starting materials and the appearance of the desired conjugate, confirming its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from reactants and byproducts, allowing for quantification of the reaction progress.[12]

Q5: How do I remove the Boc protecting group after conjugation?

The Boc group is typically removed under acidic conditions.[3][13] The most common reagent is Trifluoroacetic Acid (TFA), usually in a 20-50% solution with a solvent like dichloromethane (B109758) (DCM).[3][9] Another option is using 4M Hydrogen Chloride (HCl) in 1,4-dioxane.[3][9] The deprotection progress can be monitored by the disappearance of the Boc peak in ¹H NMR spectroscopy (around 1.4 ppm).[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Product Formation Incorrect pH: The pH of the reaction mixture is outside the optimal range (6.0-7.5), affecting either imine formation or the reducing agent's activity.[11]Carefully adjust the pH of the reaction buffer using a suitable buffer system (e.g., phosphate (B84403) or HEPES).[11]
Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.Use a fresh batch of the reducing agent.
Low Reactant Concentration: Low concentrations can slow down the reaction rate.If possible, increase the concentration of the reactants.
Steric Hindrance: The bulky nature of the PEG chain or the target molecule may hinder the reaction.[3]Increase the reaction time and/or temperature. Consider using a longer PEG linker if steric hindrance is a major issue.
Presence of Multiple Products/Side Reactions Over-alkylation: The newly formed secondary amine reacts with another aldehyde molecule.This is less common with a Boc-protected amine but can occur if the Boc group is prematurely cleaved. Ensure the reaction conditions are not too acidic. A one-pot procedure with STAB can minimize this.[8]
Reduction of the Aldehyde: The reducing agent reduces the starting aldehyde to an alcohol.Use a milder reducing agent like STAB, which is more selective for the imine over the aldehyde.[1]
t-Butylation of the Product: During Boc deprotection with TFA, the generated tert-butyl cation can react with nucleophilic sites on your molecule.[9][13]Add a scavenger such as triisopropylsilane (B1312306) (TIS) to the deprotection reaction mixture to trap the tert-butyl cation.[9]
Difficulty in Purifying the Conjugate Co-elution of Product and Unreacted PEG Linker: The PEGylated product and the unreacted this compound may have similar chromatographic behavior.Optimize the purification method. Ion-exchange chromatography (IEX) can be effective in separating the charged product from the neutral unreacted linker. Size-exclusion chromatography (SEC) can also be used.[12]
Broad Peaks in HPLC: The polydispersity of the PEG chain can lead to broad peaks.[12]This is an inherent property of PEG. Using a high-purity, monodisperse PEG starting material can help. Optimizing HPLC conditions (e.g., using an ion-pairing agent like TFA) can also improve peak shape.[12]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using STAB

This protocol is suitable for the direct conjugation of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 6.5)

  • Quenching Solution (e.g., Saturated aqueous sodium bicarbonate)

Procedure:

  • Dissolve the amine-containing molecule (1 equivalent) in the Reaction Buffer.

  • Add this compound (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add STAB (2 equivalents) to the reaction mixture.[8]

  • Continue stirring at room temperature for an additional 4-16 hours. Monitor the reaction progress by LC-MS or TLC.[8]

  • Once the reaction is complete, quench by adding the Quenching Solution.

  • Extract the product with an organic solvent (e.g., DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography (e.g., SEC or IEX).

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the purified conjugate.

Materials:

  • Purified Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected PEG conjugate in anhydrous DCM (0.1-0.2 M).[3]

  • Cool the solution to 0°C in an ice bath.

  • If using a scavenger, add TIS (1-2 equivalents).

  • Add TFA to a final concentration of 20-50% (v/v).[3]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3]

  • Remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Reductive Amination

ParameterRecommended Range/ValueNotes
pH 6.0 - 7.5Balances imine formation and reducing agent stability.[11]
Temperature Room Temperature (20-25°C)Higher temperatures may be needed for sterically hindered substrates.
Molar Ratio (Aldehyde:Amine) 1.2 : 1A slight excess of the PEG linker can drive the reaction to completion.
Molar Ratio (Reducing Agent:Aldehyde) 1.5 - 2.0 : 1An excess of the reducing agent ensures complete reduction of the imine.[8]
Reaction Time 4 - 24 hoursDependent on the reactivity of the substrates. Monitor for completion.

Table 2: Boc Deprotection Conditions

ParameterReagent/ConditionNotes
Primary Reagent Trifluoroacetic Acid (TFA)Typically used in a 20-50% solution in DCM.[3]
Alternative Reagent 4M HCl in 1,4-dioxaneA stronger acid system for more resistant substrates.[3]
Scavenger (Optional) Triisopropylsilane (TIS)Recommended to prevent t-butylation side products.[9]
Temperature 0°C to Room TemperatureStart at 0°C to control the initial exothermic reaction.
Reaction Time 1 - 4 hoursMonitor for completion by TLC or LC-MS.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_conjugation Reductive Amination cluster_purification Purification cluster_deprotection Boc Deprotection dissolve_amine Dissolve Amine-Molecule in Reaction Buffer (pH 6.5) add_peg Add this compound dissolve_amine->add_peg form_imine Stir for 1h (Imine Formation) add_peg->form_imine add_stab Add STAB form_imine->add_stab reduce_imine Stir for 4-16h (Reduction) add_stab->reduce_imine quench Quench Reaction reduce_imine->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Purify by Chromatography (SEC/IEX) dry_concentrate->chromatography dissolve_conjugate Dissolve Conjugate in DCM chromatography->dissolve_conjugate cool Cool to 0°C dissolve_conjugate->cool add_tfa Add TFA cool->add_tfa deprotect Stir for 1-2h add_tfa->deprotect workup Workup and Purify deprotect->workup

Caption: A step-by-step workflow for the conjugation and subsequent deprotection.

troubleshooting_guide Troubleshooting Decision Tree for Low Yield start Low Conjugation Yield check_sm Check Starting Materials (Purity, Activity) start->check_sm check_ph Verify Reaction pH (6.0 - 7.5) start->check_ph check_reagent Check Reducing Agent (Freshness, Amount) start->check_reagent optimize_conditions Optimize Conditions (Increase Time/Temp) check_reagent->optimize_conditions purification_issue Investigate Purification (Method, Recovery) optimize_conditions->purification_issue

Caption: A decision tree to troubleshoot common causes of low reaction yield.

References

Technical Support Center: Improving the Solubility of Ald-Ph-PEG6-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of Ald-Ph-PEG6-Boc PROTACs.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC has poor aqueous solubility. What are the likely contributing factors?

A1: The solubility of a PROTAC is a complex interplay of its various components. For an this compound PROTAC, several factors can contribute to low solubility:

  • High Molecular Weight: PROTACs are inherently large molecules, often falling into the "beyond rule of 5" (bRo5) chemical space, which predisposes them to low solubility.[1]

  • Lipophilicity of Components: The overall solubility is influenced by the lipophilicity of the warhead (aldehyde-phenyl group) and the E3 ligase ligand, which can counteract the solubilizing effect of the PEG linker.[1]

  • Hydrophobic Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is bulky and hydrophobic, significantly reducing the polarity of the amine it protects. This is often a major contributor to the poor solubility of the PROTAC.[2]

  • Crystallinity: The solid-state properties of the PROTAC play a crucial role. A highly crystalline material will generally have lower solubility than its amorphous counterpart.[1][2]

Q2: How does the PEG6 linker in my this compound PROTAC specifically impact its solubility?

A2: The polyethylene (B3416737) glycol (PEG) linker is incorporated to enhance hydrophilicity.[1] Generally, longer PEG chains increase the aqueous solubility of a PROTAC.[1] However, the relationship between PEG linker length and overall PROTAC properties is complex. While a PEG6 linker provides a degree of hydrophilicity, it may not be sufficient to overcome the hydrophobicity of the other components of the molecule.[3] There is often an optimal linker length that balances solubility and cell permeability.[1]

Q3: What is the first troubleshooting step if I observe precipitation of my this compound PROTAC in an aqueous buffer?

A3: The initial and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being the most common choice.[1] Subsequent dilutions into your aqueous experimental buffer should be done carefully by adding the PROTAC stock solution slowly while vortexing. This "solvent exchange" method helps to prevent localized high concentrations that can lead to precipitation.[1] If precipitation persists, exploring the use of co-solvents is the next logical step.[1]

Q4: Can the Boc protecting group be removed to improve solubility?

A4: Yes, if the Boc group is not essential for the final PROTAC's activity, its removal will expose a more polar amine. This can significantly improve solubility, especially at physiological pH.[2]

Troubleshooting Guides

Issue 1: PROTAC precipitates out of solution upon dilution from a DMSO stock into an aqueous buffer (e.g., PBS).

Possible Cause Suggested Solution
Final concentration exceeds the kinetic solubility limit. 1. Determine the kinetic solubility of your PROTAC under your specific experimental conditions (see Experimental Protocol 1).2. Work at concentrations below the measured solubility limit.[1]
Poor mixing during dilution. 1. Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring.[1]2. Avoid adding the aqueous buffer to the DMSO stock.
Buffer incompatibility. 1. Test solubility in a small range of different buffers with varying pH and salt concentrations.

Issue 2: Low intracellular concentration of the PROTAC despite seemingly adequate solubility in the cell culture medium.

Possible Cause Suggested Solution
Poor cell permeability. 1. The balance between solubility and permeability is crucial. While the PEG6 linker aids solubility, it might negatively impact membrane permeability if the overall molecule is too polar.[1]2. Consider synthesizing analogs with different linker lengths or compositions.
Compound instability in media. 1. Use LC-MS to determine the stability of your PROTAC in the cell culture media over the course of the experiment.[1]
PROTAC aggregation in media. 1. Even at concentrations below the precipitation threshold, PROTACs can form non-functional aggregates.[3]2. Consider formulation strategies like using cyclodextrins to improve bioavailability.

Data Presentation

Table 1: Illustrative Solubility of a Hypothetical Ald-Ph-PROTAC with Different Linkers and Protecting Groups

This table illustrates the general trends in aqueous solubility based on linker composition and the presence of a Boc group. Data is for illustrative purposes only.

PROTAC StructureLinker Length/TypeProtecting GroupAqueous Solubility (µg/mL)
Ald-Ph-Alkyl-Boc8 atomsBoc< 1
Ald-Ph-PEG4-Boc4 PEG unitsBoc15
This compound6 PEG unitsBoc35
Ald-Ph-PEG8-Boc8 PEG unitsBoc70
Ald-Ph-PEG6-NH26 PEG unitsNone (deprotected)> 100

Table 2: Illustrative Impact of Formulation on this compound PROTAC Solubility

This table shows the potential improvement in solubility and dissolution using amorphous solid dispersion (ASD) technology. Data is illustrative and based on published findings for other PROTACs.[4][5]

FormulationDrug Loading (% w/w)Fold Increase in Supersaturation
Amorphous this compound PROTACN/A1x (baseline)
This compound PROTAC-HPMCAS ASD20%~2x
This compound PROTAC-Soluplus® ASD10%~5x

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol outlines a method to determine the kinetic solubility of an this compound PROTAC in an aqueous buffer.

  • Prepare PROTAC Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Prepare Assay Buffer: Use the same aqueous buffer as in your main experiment (e.g., PBS, pH 7.4).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the PROTAC DMSO stock into the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: Plot the measured turbidity against the PROTAC concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[1]

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

Visualizations

G cluster_factors Factors Contributing to Poor Solubility of this compound PROTAC cluster_consequence Consequence HighMW High Molecular Weight (bRo5) PoorSolubility Poor Aqueous Solubility HighMW->PoorSolubility LipophilicMoieties Lipophilic Moieties (Ald-Ph, E3 Ligand) LipophilicMoieties->PoorSolubility BocGroup Hydrophobic Boc Group BocGroup->PoorSolubility Crystallinity High Crystallinity Crystallinity->PoorSolubility

Caption: Key factors influencing the poor solubility of this compound PROTACs.

G cluster_advanced Advanced Troubleshooting Start PROTAC Precipitation Observed in Aqueous Buffer CheckStock Step 1: Prepare Stock in 100% DMSO Start->CheckStock Dilution Step 2: Dilute Slowly into Aqueous Buffer with Vortexing CheckStock->Dilution PrecipitationStillOccurs Precipitation Still Occurs? Dilution->PrecipitationStillOccurs Soluble Solution is Clear Proceed with Experiment PrecipitationStillOccurs->Soluble No CoSolvents Option A: Use Co-solvents (e.g., ethanol, PEG 400) PrecipitationStillOccurs->CoSolvents Yes Formulation Option B: Formulation Strategies (ASDs, Cyclodextrins) Modification Option C: Chemical Modification (e.g., Remove Boc) G cluster_solutions Solubility Enhancement Strategies PROTAC This compound PROTAC (Poorly Soluble) Formulation Formulation Strategies Co-solvents Amorphous Solid Dispersions (ASDs) Cyclodextrins PROTAC->Formulation Chemical Chemical Modification Remove Boc Group Modify Linker Alter Warhead/Ligand PROTAC->Chemical ImprovedPROTAC PROTAC with Improved Solubility Formulation->ImprovedPROTAC Chemical->ImprovedPROTAC

References

Technical Support Center: Overcoming Steric Hindrance in Ald-Ph-PEG6-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ald-Ph-PEG6-Boc. The focus is on overcoming steric hindrance in reactions involving this molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where does steric hindrance come into play?

A1: this compound is a bifunctional linker molecule. It contains a benzaldehyde (B42025) group (Ald-Ph) for conjugation, a six-unit polyethylene (B3416737) glycol (PEG) chain (PEG6) to improve solubility and pharmacokinetic properties, and a tert-butyloxycarbonyl (Boc) protected amine.

Steric hindrance, or the obstruction of a reaction due to the size and shape of molecules, is a key challenge with this reagent.[1] It can arise from:

  • The bulky Boc protecting group: This large group can physically block reagents from accessing the nearby PEG chain or the molecule's other reactive end.[2][3]

  • The flexible PEG6 chain: While enhancing solubility, the PEG chain can fold and shield the aldehyde group, hindering its reaction with other molecules.[4][5]

  • The phenyl group: The rigid phenyl ring adjacent to the aldehyde can also contribute to steric crowding.

Q2: My conjugation reaction with the aldehyde group of this compound has a low yield. What are the likely causes and solutions?

A2: Low yields in PEGylation reactions are a common issue.[6][7] For this compound, this is often due to the steric hindrance around the aldehyde. Here are potential causes and solutions:

  • Suboptimal Reaction pH: The reactivity of the aldehyde and the nucleophile (e.g., an amine for reductive amination or a hydrazide/aminooxy group for oxime/hydrazone formation) is pH-dependent. For reductive amination, a slightly acidic pH (around 6-7) is often optimal to protonate the imine intermediate without deactivating the amine nucleophile.[6] For oxime ligation, a pH of 6.5-7.5 is generally efficient.[8]

  • Incorrect Molar Ratio: A low molar ratio of your interacting partner to the this compound will result in an incomplete reaction.[6] It is advisable to start with a 5- to 20-fold molar excess of the smaller molecule.[7]

  • Insufficient Reaction Time or Low Temperature: The reaction may not have reached completion.[7] Due to steric hindrance, longer reaction times or slightly elevated temperatures (e.g., room temperature to 37°C) may be necessary. Monitor the reaction progress using techniques like HPLC or LC-MS.

  • Hydrolysis of Reagents: If your reaction involves other activated reagents, ensure they are not susceptible to hydrolysis in your reaction buffer.[6]

Q3: I'm having trouble removing the Boc protecting group. What can I do?

A3: The Boc group is known for its bulkiness, which can make its removal challenging under standard conditions.[3] If you are experiencing incomplete deprotection:

  • Extend Deprotection Time: The steric hindrance can slow down the reaction.[3] Increase the reaction time with your acidic reagent (e.g., trifluoroacetic acid - TFA) and monitor for completion.

  • Increase Acid Concentration: A higher concentration of acid may be required. Standard protocols often use 25-50% TFA in a solvent like dichloromethane (B109758) (DCM).[3]

  • Use Scavengers: During acidic deprotection, the Boc group forms a reactive tert-butyl cation, which can cause side reactions.[2][9] Adding scavengers like triisopropylsilane (B1312306) (TIS) or water can prevent these side reactions.[3]

  • Consider Milder, Alternative Conditions: If your molecule is sensitive to strong acids, milder deprotection methods can be employed, such as using oxalyl chloride in methanol.[10][11]

Troubleshooting Guides

Issue 1: Low Yield in Aldehyde Conjugation Reaction

If you are observing a low yield in your conjugation reaction with the aldehyde group, follow this troubleshooting workflow:

G start Low Reaction Yield check_pH Is the reaction pH optimal? start->check_pH adjust_pH Adjust pH to optimal range (e.g., 6.0-7.5) check_pH->adjust_pH No check_ratio Is the molar ratio of reactants adequate? check_pH->check_ratio Yes adjust_pH->check_ratio increase_ratio Increase molar excess of the non-PEGylated reactant (5-20 fold) check_ratio->increase_ratio No check_time_temp Are reaction time and temperature sufficient? check_ratio->check_time_temp Yes increase_ratio->check_time_temp increase_time_temp Increase reaction time and/or temperature. Monitor reaction progress. check_time_temp->increase_time_temp No check_reagents Are reagents active and non-hydrolyzed? check_time_temp->check_reagents Yes increase_time_temp->check_reagents use_fresh_reagents Use fresh, high-quality reagents. Prepare solutions immediately before use. check_reagents->use_fresh_reagents No success Improved Yield check_reagents->success Yes use_fresh_reagents->success

Caption: Troubleshooting workflow for low-yield aldehyde conjugation reactions.

Issue 2: Incomplete Boc Deprotection

If you are struggling with incomplete removal of the Boc group, consider the following steps:

G start Incomplete Boc Deprotection check_conditions Are you using standard acidic conditions (e.g., 25-50% TFA in DCM)? start->check_conditions extend_time Extend deprotection time. Monitor reaction by TLC or LC-MS. check_conditions->extend_time Yes increase_acid Increase TFA concentration. check_conditions->increase_acid No, conditions are too mild check_acid_sensitive Does the substrate contain other acid-sensitive groups? extend_time->check_acid_sensitive milder_conditions Switch to milder conditions (e.g., oxalyl chloride in methanol) check_acid_sensitive->milder_conditions Yes check_scavengers Are side products (e.g., t-butylation) observed? check_acid_sensitive->check_scavengers No increase_acid->check_acid_sensitive success Complete Deprotection milder_conditions->success add_scavengers Add scavengers (e.g., TIS, water) to the deprotection solution. check_scavengers->add_scavengers Yes check_scavengers->success No add_scavengers->success

Caption: Decision process for troubleshooting incomplete Boc deprotection.

Data Presentation

Table 1: Influence of Reaction Parameters on PEGylation Yield

ParameterCondition ACondition BCondition CExpected Outcome
pH 5.06.58.5Optimal pH depends on the specific reaction chemistry (e.g., reductive amination vs. oxime ligation).[6]
Molar Ratio (Partner:PEG) 1:15:120:1Increasing the molar excess of the non-PEGylated reactant generally improves yield.[7]
Temperature 4°CRoom Temp.37°CHigher temperatures can increase reaction rate but may also lead to degradation of sensitive molecules.
Reaction Time 1 hour4 hours12 hoursLonger reaction times are often necessary to overcome steric hindrance.[7]

Table 2: Common Conditions for Boc Deprotection

ReagentSolventTypical ConcentrationScavengersNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50%Triisopropylsilane (TIS), WaterStandard and effective, but harsh.[3]
Hydrochloric Acid (HCl)Dioxane or Ethyl Acetate4 MAnisoleCommon alternative to TFA.[2]
Oxalyl ChlorideMethanol3 equivalentsNone neededMilder conditions for acid-sensitive substrates.[10][11]

Experimental Protocols

Protocol 1: Reductive Amination using this compound

This protocol describes a general procedure for conjugating a primary amine-containing molecule to this compound.

  • Dissolve Reactants: Dissolve the amine-containing molecule in a suitable buffer (e.g., 0.1 M MES, pH 6.0). Dissolve this compound in the same buffer or a compatible organic solvent like DMSO.

  • Reaction Initiation: Add a 5- to 20-fold molar excess of the amine-containing molecule to the this compound solution.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours to form the imine intermediate.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (STAB), to the reaction mixture.

  • Final Incubation: Continue to incubate the reaction for an additional 12-24 hours at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS or HPLC.

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or reversed-phase HPLC.

Protocol 2: Boc Deprotection of a Conjugate

This protocol details the removal of the Boc protecting group.

  • Reagent Preparation: Prepare a deprotection solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Add scavengers, such as 2.5% triisopropylsilane (TIS) and 2.5% water, to this solution.[3] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction: Dissolve the Boc-protected conjugate in the deprotection solution.

  • Incubation: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Product Isolation: Precipitate the deprotected product by adding cold diethyl ether. Centrifuge to collect the product and wash with cold ether to remove residual scavengers and byproducts.

Visualizations

G cluster_0 This compound cluster_1 Reactant Ald Aldehyde (Ald-Ph) Product Conjugated Product Ald->Product PEG PEG6 Chain Hindrance1 Steric Hindrance PEG->Hindrance1 Boc Boc Group Hindrance2 Steric Hindrance Boc->Hindrance2 Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Product Hindrance1->Ald Hindrance2->PEG

Caption: Steric hindrance from the Boc group and PEG chain in this compound reactions.

References

Ald-Ph-PEG6-Boc PROTAC hook effect and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ald-Ph-PEG6-Boc PROTAC and the potential observation of the hook effect.

Frequently Asked Questions (FAQs)

Q1: What is a PROTAC and how does it work?

A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from within a cell.[1][2] It consists of two active ligands connected by a chemical linker.[2][3] One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[3][4] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI.[3][] The ubiquitinated protein is then recognized and degraded by the cell's proteasome.[3][4] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[1][4]

Q2: What is the "hook effect" in the context of PROTACs?

A2: The PROTAC "hook effect" is a phenomenon observed in dose-response experiments where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in its protein degradation activity.[6][7] This results in a bell-shaped dose-response curve, which is different from the typical sigmoidal curve seen with traditional enzyme inhibitors.[6][7] This paradoxical effect can lead to the misinterpretation of a PROTAC's potency and efficacy.[7]

Q3: What is the underlying mechanism of the hook effect?

A3: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[6][7][8] For effective degradation, a productive ternary complex consisting of the target protein, the PROTAC, and the E3 ligase must form.[6][7] However, when the PROTAC is in excess, it can independently bind to either the target protein (forming a Target-PROTAC complex) or the E3 ligase (forming an E3 Ligase-PROTAC complex).[6][7] These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and degradation.[6]

Q4: How does the linker, such as the PEG6 linker in this compound, influence the hook effect?

A4: The linker plays a critical role in the formation and stability of the ternary complex and, consequently, can influence the hook effect. The length, composition, and flexibility of the linker determine the orientation of the target protein and the E3 ligase. An optimized linker facilitates favorable protein-protein interactions within the ternary complex, leading to positive cooperativity and a more stable complex.[9] This stability can help mitigate the hook effect by favoring the formation of the ternary complex even at higher PROTAC concentrations.[9][10] Conversely, a poorly designed linker can lead to steric hindrance or unfavorable interactions, resulting in a less stable ternary complex and a more pronounced hook effect.

Troubleshooting Guide

Problem EncounteredLikely Cause(s)Suggested Troubleshooting Steps
No protein degradation observed at any concentration. 1. The PROTAC is not cell-permeable.2. The cell line does not express the target protein or the specific E3 ligase recruited by the PROTAC.3. The incubation time is not optimal for degradation.4. The PROTAC does not effectively induce the formation of a ternary complex.1. Assess Cell Permeability: Use a cell-based target engagement assay to confirm intracellular binding.2. Verify Protein Expression: Check the expression levels of the target protein and the recruited E3 ligase in your cell line via Western Blot or qPCR.3. Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed PROTAC concentration.4. Confirm Ternary Complex Formation: Use Co-Immunoprecipitation (Co-IP) or biophysical assays like SPR or NanoBRET to verify the formation of the ternary complex.[11][12]
A pronounced hook effect is observed, with a very narrow effective concentration range. 1. The PROTAC concentration range is too high.2. Poor cooperativity in the ternary complex formation.3. The linker is not optimal, leading to unstable ternary complexes.1. Expand Concentration Range: Test a much broader range of concentrations, including very low (pM to nM) concentrations, to fully define the bell-shaped curve and accurately determine DC50 and Dmax.[7][13]2. Assess Ternary Complex Stability: If possible, use biophysical assays (e.g., SPR, ITC) to measure the cooperativity of ternary complex formation.[11]3. Modify the Linker (if feasible): Synthesize and test analogs of the this compound PROTAC with different linker lengths and compositions to identify a structure that promotes more stable ternary complex formation.
High variability in degradation levels between experiments. 1. Inconsistent cell density or health.2. Inconsistent PROTAC treatment time or concentration.3. Issues with protein lysate preparation or Western Blotting procedure.1. Standardize Cell Culture: Ensure consistent cell seeding density and confluency at the time of treatment.2. Precise Treatment: Use freshly prepared serial dilutions of the PROTAC for each experiment. Ensure accurate timing of incubation.3. Optimize Western Blotting: Quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading. Use a reliable housekeeping protein for normalization.

Quantitative Data Summary

The following tables can be used to summarize the quantitative data from your experiments to characterize the this compound PROTAC.

Table 1: Degradation Profile of this compound PROTAC

Cell LineTarget ProteinE3 Ligase RecruitedDC50 (nM)Dmax (%)
e.g., Cell Line Ae.g., Protein Xe.g., CRBN
e.g., Cell Line Be.g., Protein Xe.g., VHL
  • DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein.[13]

  • Dmax (maximum degradation): The maximum percentage of protein degradation achievable with the PROTAC.[13]

Table 2: Cytotoxicity Profile of this compound PROTAC

Cell LineIC50 (µM)
e.g., Cell Line A
e.g., Cell Line B
  • IC50 (half-maximal inhibitory concentration): The concentration of the PROTAC that reduces cell viability by 50%.

Experimental Protocols

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol details the steps to quantify the levels of a target protein following treatment with the this compound PROTAC.

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in complete growth medium. A broad concentration range (e.g., 1 pM to 100 µM) is recommended to identify the hook effect. Include a vehicle-only control (e.g., 0.1% DMSO). Treat the cells and incubate for a predetermined time (e.g., 24 hours).[13]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris.[13]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading for all samples.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and boil to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody against the target protein and a primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the housekeeping protein. Normalize the target protein signal to the housekeeping protein signal. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a bell-shaped dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is used to verify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

  • Cell Treatment: Culture cells to 70-80% confluency. It is advisable to pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent the degradation of the target protein and allow the ternary complex to accumulate.[6][7] Treat cells with the this compound PROTAC at a concentration known to cause degradation, a concentration in the hook effect range, and a vehicle control for a shorter duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.[7]

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[7]

    • Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.[7]

    • Add protein A/G beads to the lysate to capture the antibody-antigen complex.[7]

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.[7]

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads.[7]

    • Analyze the eluate by Western blotting using antibodies against the target protein and the recruited E3 ligase.[7]

    • An increased signal for the E3 ligase in the PROTAC-treated samples (at the optimal degradation concentration) compared to the vehicle control indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC Action Cycle PROTAC This compound PROTAC Ternary Productive Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (Target) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination PROTAC_release This compound PROTAC Ternary->PROTAC_release Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_release->PROTAC Recycle

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Hook_Effect cluster_low_conc Optimal PROTAC Concentration cluster_high_conc High (Excess) PROTAC Concentration POI1 Target Protein Ternary1 Productive Ternary Complex POI1->Ternary1 PROTAC1 PROTAC PROTAC1->Ternary1 E3_1 E3 Ligase E3_1->Ternary1 Degradation Protein Degradation Ternary1->Degradation POI2 Target Protein Binary_POI Non-Productive Binary Complex (Target-PROTAC) POI2->Binary_POI PROTAC2a PROTAC PROTAC2a->Binary_POI PROTAC2b PROTAC Binary_E3 Non-Productive Binary Complex (E3-PROTAC) PROTAC2b->Binary_E3 E3_2 E3 Ligase E3_2->Binary_E3 No_Degradation Inhibition of Degradation Binary_POI->No_Degradation Binary_E3->No_Degradation

Caption: Formation of productive vs. non-productive complexes causing the hook effect.

References

Technical Support Center: Improving PROTAC Cell Permeability with Ald-Ph-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using Ald-Ph-PEG6-Boc to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in a PROTAC?

This compound is a chemical linker used in the synthesis of PROTACs.[1] It is a heterobifunctional molecule featuring a Boc-protected amine and an aldehyde group, separated by a 6-unit polyethylene (B3416737) glycol (PEG) chain. In PROTAC design, the linker connects a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The PEG6 chain in this compound is intended to enhance the solubility and modulate the physicochemical properties of the resulting PROTAC molecule to improve its cell permeability and efficacy.

Q2: How does the PEG6 linker in this compound theoretically improve PROTAC cell permeability?

Due to their high molecular weight and polarity, PROTACs often exhibit poor cell permeability. The inclusion of a PEG linker, such as the PEG6 chain in this compound, can influence permeability in several ways:

  • Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is a prerequisite for passive diffusion across the cell membrane.

  • Conformational Flexibility: The flexible PEG linker may allow the PROTAC to adopt a folded conformation in the lipophilic environment of the cell membrane. This "molecular chameleonicity" can shield the polar surface area of the molecule, facilitating its passage through the lipid bilayer.[2]

  • Reduced Polar Surface Area (in folded state): By adopting a more compact structure, the overall exposed polar surface area can be minimized, which is a key factor for passive diffusion.

It is important to note that the relationship between PEG linker length and permeability is complex and often requires empirical optimization. While PEG linkers can be beneficial, excessively long chains can sometimes negatively impact permeability.

Q3: My PROTAC incorporating this compound shows low target degradation. Could poor cell permeability be the cause?

Yes, a lack of target degradation is often linked to poor cell permeability of the PROTAC. If the PROTAC cannot efficiently cross the cell membrane to reach its intracellular target, it cannot induce degradation. Other potential causes for low degradation activity include:

  • Inefficient Ternary Complex Formation: The linker length and geometry may not be optimal for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase), which inhibits the formation of the productive ternary complex.[3]

  • PROTAC Instability: The PROTAC molecule may be unstable in the experimental conditions.

Q4: How can I experimentally measure the cell permeability of my PROTAC synthesized with this compound?

Two common in vitro assays to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for initial screening and ranking of compounds based on their passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no target protein degradation. 1. Poor Cell Permeability: The PROTAC is not entering the cells efficiently.1. Assess Permeability: Perform PAMPA or Caco-2 assays to quantify the permeability of your PROTAC.[4][5] 2. Optimize Linker: If permeability is low, consider synthesizing PROTACs with different linker lengths (e.g., shorter PEG chains or alkyl linkers) to find the optimal balance between solubility and lipophilicity.[5][] 3. Confirm Target Engagement: Use biophysical assays (e.g., fluorescence polarization, ITC) to ensure the PROTAC binds to both the target protein and the E3 ligase.
2. "Hook Effect": The PROTAC concentration is too high, leading to the formation of non-productive binary complexes.[3]1. Perform a Dose-Response Curve: Test a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to observe if a hook effect is present.[3]
3. Inefficient Ternary Complex Formation: The linker is not optimal for bringing the target and E3 ligase together.1. Vary Linker Attachment Points: Synthesize PROTACs with the linker attached to different positions on the target and E3 ligase ligands. 2. Change Linker Type: Explore different linker compositions beyond PEG, such as more rigid alkyl or heterocyclic linkers.[]
High variability in permeability assay results. 1. Poor PROTAC Solubility: The PROTAC is precipitating in the assay buffer.1. Check Solubility: Determine the aqueous solubility of your PROTAC before running permeability assays. 2. Use Co-solvents: If solubility is an issue, consider using a small percentage of a co-solvent like DMSO in the assay buffer, ensuring it does not affect the assay integrity.
2. Inconsistent Caco-2 Cell Monolayer: (For Caco-2 assays) The integrity of the cell monolayer is compromised.1. Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) to ensure the formation of a tight monolayer. 2. Use Control Compounds: Include well-characterized high and low permeability control compounds in each assay plate.
Discrepancy between PAMPA and Caco-2 assay results. 1. Active Transport: The PROTAC may be a substrate for cellular uptake or efflux transporters.1. Analyze Bidirectional Permeability: In the Caco-2 assay, measure permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests the PROTAC is a substrate for efflux pumps.[4] 2. Use Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors to see if permeability increases.

Quantitative Data on PROTAC Permeability with PEG Linkers

While specific data for PROTACs containing this compound is not publicly available, the following tables summarize representative data from studies on PROTACs with varying PEG linker lengths. This data can help researchers understand the general trends and inform their experimental design.

Table 1: PAMPA Permeability of PROTACs with Different PEG Linker Lengths

PROTACLinker CompositionMolecular Weight (Da)PAMPA Permeability (Pₑ) (10⁻⁶ cm/s)Reference
PROTAC A1-unit PEG~9500.24[5]
PROTAC B2-unit PEG~9900.15[5]
PROTAC C3-unit PEG~10300.006[5]
PROTAC D4-unit PEG~10700.03[5]

Note: The permeability values are illustrative and can vary significantly depending on the specific warhead and E3 ligase ligand used in the PROTAC.

Table 2: Caco-2 Permeability of Representative PROTACs

PROTACLinker TypeA2B Permeability (10⁻⁶ cm/s)B2A Permeability (10⁻⁶ cm/s)Efflux Ratio (B2A/A2B)Reference
PROTAC EPEG-based1.714.18.4[4]
PROTAC FAlkyl-based0.350.240.7[4]

A2B: Apical to Basolateral; B2A: Basolateral to Apical. An efflux ratio > 2 is indicative of active efflux.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a PROTAC.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds

  • Plate shaker

  • LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add PBS to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully coat the membrane of the donor plate with the artificial membrane solution.

  • Prepare Donor Solutions: Dilute the test PROTAC and control compounds to the final desired concentration in PBS.

  • Add Donor Solutions: Add the prepared donor solutions to the wells of the coated donor plate.

  • Assemble Sandwich Plate: Place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Pₑ) using the appropriate formula.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active transport of a PROTAC.

Materials:

  • Caco-2 cells

  • 24- or 96-well Transwell® plates

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test PROTAC stock solution

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. Perform a Lucifer yellow permeability test.

  • Prepare Test Solutions: Dilute the test PROTAC and control compounds in transport buffer.

  • Permeability Measurement (A2B): a. Wash the cell monolayers with transport buffer. b. Add the test solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side. c. Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking. d. Collect samples from both the apical and basolateral compartments.

  • Permeability Measurement (B2A): a. Repeat the process but add the test solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Permeability and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both A2B and B2A directions and determine the efflux ratio.

Visualizations

PROTAC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Uptake POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC_in->Ternary_Complex Ternary_Complex->PROTAC_in Recycling Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin E1_E2 E1/E2 Enzymes

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Permeability & Efficacy Evaluation Design Select POI Ligand, E3 Ligase Ligand Linker Incorporate this compound Linker Design->Linker Synthesis Synthesize PROTAC Linker->Synthesis Permeability Assess Cell Permeability (PAMPA / Caco-2) Synthesis->Permeability Degradation Evaluate Target Degradation (e.g., Western Blot) Permeability->Degradation Optimization Optimize Linker/Concentration (if needed) Degradation->Optimization Optimization->Synthesis Iterative Redesign

Caption: Experimental Workflow for PROTAC Development.

References

Side reactions of Ald-Ph-PEG6-Boc and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG6-Boc. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and provide preventative strategies during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bifunctional linker molecule. Its name describes its structure:

  • Ald : An aldehyde group, which is a reactive site for conjugation.

  • Ph : A phenyl group to which the aldehyde is attached.

  • PEG6 : A hexaethylene glycol spacer, which is hydrophilic and flexible, improving the solubility and pharmacokinetic properties of the conjugate.[1][2]

  • Boc : A tert-butyloxycarbonyl protecting group on a terminal amine.

This molecule is commonly used as a PEG-based PROTAC linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for other bioconjugation applications where a flexible, hydrophilic spacer is required.[3][4][5] The aldehyde group allows for covalent linkage to biomolecules, typically through reaction with amines or hydrazides.[1][6]

Q2: My reaction yield is low when conjugating this compound to a primary amine. What could be the cause?

Low yield in the conjugation of an aldehyde to a primary amine, a reaction known as reductive amination, can stem from several factors. The process involves two key steps: the formation of a Schiff base (imine) and its subsequent reduction to a stable amine bond.

Potential Causes and Solutions:

  • Unstable Imine Intermediate : The initial Schiff base formed between the aldehyde and the amine is often unstable and can hydrolyze back to the starting materials, especially in aqueous solutions.

    • Solution : The reduction step should be performed in situ. Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is advantageous because it selectively reduces the imine in the presence of the aldehyde, preventing reduction of the starting material.[7][8]

  • Incorrect pH : The formation of the imine is pH-dependent. The reaction is typically fastest at a slightly acidic pH (around 4-6).[9] If the pH is too low, the amine nucleophile will be protonated and non-reactive. If the pH is too high, the formation of the tetrahedral intermediate is less favored.

    • Solution : Buffer your reaction mixture to maintain an optimal pH.

  • Oxidation of the Aldehyde : Aldehydes are susceptible to oxidation, converting them to unreactive carboxylic acids, especially if exposed to air over long periods or in the presence of oxidizing agents.

    • Solution : Use fresh or properly stored this compound. Store the reagent at -20°C as recommended.[6] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Sub-optimal Reducing Agent : A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can reduce the aldehyde starting material before it has a chance to form an imine, thus lowering the yield.[8][10]

Q3: I'm observing an unexpected loss of the Boc protecting group during my conjugation reaction. Why is this happening and how can I prevent it?

The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group.[11][12] It is generally stable to bases and nucleophiles but can be cleaved under acidic conditions.[11][12]

Potential Causes and Solutions:

  • Acidic Reaction Conditions : If your conjugation protocol requires a pH that is too acidic (typically pH < 4), you risk premature deprotection of the Boc group.[11] The standard reagent for Boc removal is trifluoroacetic acid (TFA), highlighting its sensitivity to acid.[12][13]

    • Solution : Carefully control the pH of your reaction. If the conjugation chemistry requires acidic conditions, consider if the pH can be raised to a milder range (pH 5-6) where the Boc group is more stable while the reaction still proceeds.

  • Extended Reaction Times in Acidic Buffer : Prolonged exposure to even mildly acidic conditions can lead to gradual cleavage of the Boc group.

    • Solution : Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction as soon as a sufficient amount of product has formed.

Q4: After my reaction, I have multiple products and purification is difficult. What are the likely side products?

The primary side products in a reductive amination reaction often arise from the reactivity of the aldehyde and the stability of the components.

Common Side Products:

  • Over-Alkylation Product : If your target molecule is a primary amine, it can react with a second molecule of this compound after the initial conjugation, leading to a dialkylated product. This is a common issue in reductive amination.[7][14]

  • Carboxylic Acid : The aldehyde group can be oxidized to a carboxylic acid. This byproduct will not conjugate but will complicate purification.

  • Alcohol from Aldehyde Reduction : If a non-selective reducing agent (like NaBH₄) is used, the aldehyde on the starting linker can be reduced to an alcohol.[10]

  • Unreacted Starting Materials : Incomplete reaction will leave both the linker and your target molecule in the final mixture.

Troubleshooting Guide

This section provides a structured approach to identifying and solving common issues.

Observed Issue Potential Cause Recommended Action
Low or No Product Formation 1. Aldehyde has oxidized.• Use fresh this compound. • Run the reaction under an inert atmosphere (N₂ or Ar).
2. Incorrect reaction pH.• Optimize the reaction pH to be in the 4-6 range. Use a non-nucleophilic buffer.
3. Ineffective reducing agent.• Ensure the reducing agent (e.g., NaBH₃CN) is fresh and active.
Multiple Products Observed 1. Over-alkylation of amine.• Use a molar excess of the amine relative to the this compound linker.
2. Reduction of starting aldehyde.• Use an imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃ instead of NaBH₄.[7][8]
3. Premature Boc deprotection.• Maintain reaction pH > 4. • Limit reaction time.
Product is Unstable / Decomposes 1. Imine bond hydrolysis.• Ensure the reduction step to form the stable secondary amine is complete. The hydrazone bond formed with hydrazides is more stable than a Schiff base.
2. PEG linker degradation.• PEG linkers are generally stable but can be susceptible to oxidative degradation in the presence of metal ions.[15] Consider adding a chelating agent like EDTA if metal contamination is suspected.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol details a one-pot reductive amination reaction to conjugate this compound to a primary amine-containing molecule.

Reagents & Materials:

  • This compound

  • Amine-containing substrate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH) or other suitable solvent

  • Acetic acid (optional, for pH adjustment)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the amine-containing substrate (1.2 equivalents) in methanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation. The reaction is often carried out at a pH of about 5.[9] If necessary, add a small amount of acetic acid to catalyze imine formation.

  • Add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 4 to 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a suitable buffer.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using an appropriate method, such as flash column chromatography or preparative HPLC.

Protocol 2: Kaiser Test to Monitor Reaction Completion

The Kaiser test is used to detect the presence of primary amines. It is useful for monitoring the consumption of your primary amine starting material on a solid support.

Reagents:

  • Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.

  • Solution B: 80 g phenol (B47542) in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of the resin beads from the reaction vessel.

  • Wash the beads thoroughly with DMF and then ethanol.

  • Add 2-3 drops of Solution A, Solution B, and Solution C to the beads.

  • Heat the sample at 100°C for 5 minutes.

  • Interpretation :

    • Blue beads : Indicates the presence of unreacted primary amine (reaction incomplete).

    • Yellow/Colorless beads : Indicates the absence of primary amine (reaction complete).

Visual Guides

Reaction Pathway and Potential Side Reactions

This diagram illustrates the intended reductive amination pathway versus two common side reactions: aldehyde oxidation and premature Boc deprotection.

G cluster_main Intended Reaction Pathway cluster_side1 Side Reaction 1: Oxidation cluster_side2 Side Reaction 2: Deprotection A This compound C Imine Intermediate (Schiff Base) A->C + B Primary Amine (R-NH2) B->C E Desired Conjugate C->E D NaBH3CN (Reducing Agent) D->E Reduction F This compound G Carboxylic Acid Byproduct F->G [O] H This compound I Deprotected Linker H->I Low pH G start Low Yield Observed check_reagents Check Reagent Purity & Age start->check_reagents reagents_ok Reagents are Fresh check_reagents->reagents_ok No reagents_bad Reagents are Old/Degraded check_reagents->reagents_bad Yes check_ph Verify Reaction pH reagents_ok->check_ph replace_reagents Action: Use Fresh Reagents reagents_bad->replace_reagents end_ok Yield Improved replace_reagents->end_ok ph_ok pH is 4-6 check_ph->ph_ok Yes ph_bad pH is <4 or >7 check_ph->ph_bad No check_reducing_agent Evaluate Reducing Agent ph_ok->check_reducing_agent adjust_ph Action: Adjust pH with Buffer ph_bad->adjust_ph adjust_ph->end_ok agent_ok Using NaBH3CN / NaBH(OAc)3 check_reducing_agent->agent_ok Yes agent_bad Using NaBH4 check_reducing_agent->agent_bad No agent_ok->end_ok change_agent Action: Switch to Milder Agent agent_bad->change_agent change_agent->end_ok

References

Technical Support Center: Optimizing Linker Length for Ternary Complex Stability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides expert guidance on optimizing polyethylene (B3416737) glycol (PEG) linker length for the stability of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the role of a PEG linker in a PROTAC-induced ternary complex?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][3] The linker is a critical component that brings the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3][4] This complex formation is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][3][4] PEG linkers are frequently used due to their hydrophilicity, which can improve the solubility and biocompatibility of the PROTAC molecule, and their flexibility, which may help in forming the ternary complex.[1][2][4]

Q2: How does PEG linker length critically impact PROTAC activity and ternary complex stability?

The length of the PEG linker is a crucial parameter that significantly influences a PROTAC's efficacy.[1][4] An optimal linker length is necessary to facilitate the formation of a stable ternary complex.[4]

  • Too short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, which inhibits ternary complex formation.[1][4][5]

  • Too long: An excessively long linker might not effectively bring the two proteins together for efficient ubiquitin transfer or could lead to an unstable, overly flexible complex with unproductive binding modes.[3][4][5] This can also result in a decrease in potency due to a higher entropic penalty upon binding.[4][6]

Therefore, the optimal linker length must be determined empirically for each specific target protein and E3 ligase pair.[4]

Q3: What physicochemical properties of a PROTAC are affected by PEG linker length?

The length of the PEG linker significantly influences several key physicochemical properties of the PROTAC molecule:[6]

  • Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC, which is beneficial for both in vitro assays and in vivo applications.[5][6]

  • Permeability: There is often a trade-off between linker length and cell permeability.[6] While shorter linkers may lead to better permeability, longer PEG linkers increase molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes.[6]

  • Flexibility: Longer PEG linkers offer greater conformational flexibility, which can be advantageous for achieving a productive orientation between the target protein and E3 ligase.[6] However, excessive flexibility can introduce an entropic penalty that destabilizes the ternary complex.[5][6]

Q4: What is "cooperativity" in the context of ternary complex formation and why is it important?

Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein.[7][8] It is a critical factor for the stability of the ternary complex.[8]

  • Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-Target) increases the binding affinity for the second protein (E3 ligase), leading to a more stable ternary complex.[8] This is a highly desirable characteristic for potent degraders.[7][8]

  • Negative Cooperativity (α < 1): The formation of a binary complex reduces the binding affinity for the second molecule, destabilizing the ternary complex.[8]

  • No Cooperativity (α = 1): The binding events are independent of each other.[8]

A well-designed linker that promotes positive cooperativity can help mitigate the "hook effect" and improve degradation efficacy.[1][8]

Troubleshooting Guides

This guide addresses common issues encountered during the optimization of ternary complex formation and protein degradation.

Issue Possible Cause(s) Troubleshooting Steps & Experimental Validation
Low or No Target Protein Degradation Suboptimal Linker Length: The distance between the target protein and E3 ligase is not ideal for productive ubiquitination.[4] A linker that is too short can cause steric hindrance, while one that is too long can result in a non-productive complex.[5][6]1. Synthesize a Library: Create a series of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units).[6] 2. Assess Degradation: Test each PROTAC across a broad concentration range in a relevant cell line to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) using Western Blot.[4][6] 3. Biophysical Assays: Use SPR or ITC to measure the cooperativity (α) of ternary complex formation for each linker length. A higher positive cooperativity value often indicates a more stable and productive complex.[4][6]
High "Hook Effect" Inefficient Ternary Complex Formation: At high concentrations, the PROTAC favors the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3) over the productive ternary complex.[1][6] The linker's length and flexibility can influence the stability of these non-productive complexes.[6]1. Optimize Linker Composition: Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity (e.g., incorporating piperazine (B1678402) rings) to alter the conformational landscape and potentially reduce the hook effect.[4][6] 2. Measure Cooperativity: Utilize biophysical assays like ITC or SPR to select for linkers that promote higher positive cooperativity, which can help alleviate the hook effect.[4][8] 3. Adjust Concentration Range: Perform dose-response experiments across a wider and lower concentration range to identify the optimal window that maximizes degradation before the hook effect dominates.[3]
Poor Cell Permeability Linker Properties: The PEG linker may increase the PROTAC's molecular weight and polar surface area, hindering its ability to cross cell membranes.[6]1. Modify Linker: Synthesize PROTACs with shorter or more hydrophobic linkers (e.g., alkyl chains) to improve cell uptake.[4] 2. Permeability Assays: Directly assess cell permeability using assays such as the Caco-2 permeability assay.[4] 3. Cellular Target Engagement: Use assays like NanoBRET or CETSA to confirm the PROTAC can bind its target in a cellular environment, distinguishing permeability issues from other problems.[5]
Low in vivo Efficacy Despite Good in vitro Potency Poor Metabolic Stability: The ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[4]1. Incorporate Stable Moieties: Introduce more metabolically stable, rigid components into the linker, such as piperazine or piperidine (B6355638) rings.[4] 2. Replace Linker Type: Evaluate the impact on stability and activity by replacing the PEG linker with an alkyl chain.[4]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase system. The following tables summarize representative data from published studies to illustrate the impact of linker modifications on PROTAC performance.

Table 1: Impact of PEG Linker Length on Ternary Complex Formation and Degradation Note: Absolute values are system-dependent and presented for illustrative purposes.

PROTAC SystemLinker ModificationTernary Complex Stability (KD, ternary)Cooperativity (α)Degradation Potency (DC50)Reference
BTK-CRBNShort LinkerWeakerNegativeIneffective[4]
BTK-CRBNLonger LinkerStrongerN/APotent[4]
BRD4-VHL (MZ1)3-PEG Linker25 nM2213 nM[4]
SMARCA2-VHL (PROTAC 1)PEG linker160 nM3.225 nM[4]
SMARCA2-VHL (ACBI1)Optimized Linker18 nM260.9 nM[4]

Table 2: Impact of Linker Composition on PROTAC Properties Note: Data is compiled for illustrative purposes to show general trends.

PROTAC SystemLinker TypeKey Property ChangeOutcomeReference
General PROTACPEG vs. AlkylIncreased HydrophilicityImproved aqueous solubility[1][5]
General PROTACRigid (e.g., Piperazine)Reduced FlexibilityMay reduce hook effect, improve stability[4][6]
BCR-ABL PROTACEther vs. AmideIncreased PermeabilityHigher cell permeability with ether linkage[9]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Design 1. Design & Synthesize PROTAC Library (Varying PEG Lengths) Biophys 2. Biophysical Characterization (SPR, ITC, TR-FRET) Design->Biophys Measure Ternary Complex Formation Cellular 3. Cellular Assays (Western Blot for Degradation) Biophys->Cellular Assess Functional Outcome Analysis 4. Data Analysis (Determine KD, α, DC50, Dmax) Cellular->Analysis Quantify Performance Selection 5. Lead Candidate Selection or Design Iteration Analysis->Selection Evaluate & Decide Selection->Design Iterate

A typical experimental workflow for linker optimization.

Troubleshooting_Workflow Start Low PROTAC Activity Observed CheckPerm Is Cell Permeability an Issue? Start->CheckPerm CheckTC Does a Stable Ternary Complex Form? CheckPerm->CheckTC No FixPerm Modify Linker for Better Permeability (e.g., shorter, hydrophobic) CheckPerm->FixPerm Yes CheckProd Is the Complex Productive? CheckTC->CheckProd Yes FixTC Synthesize Library of Linker Lengths (SPR/ITC analysis) CheckTC->FixTC No FixProd Alter Linker Vector/ Attachment Points CheckProd->FixProd No Success Potent Degradation Achieved CheckProd->Success Yes FixPerm->Start Re-test FixTC->Start Re-test FixProd->Start Re-test

A logical workflow for troubleshooting low PROTAC activity.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex

SPR is a powerful technique for measuring the real-time binding kinetics (association rate, ka; dissociation rate, kd) and affinity (KD) of binary and ternary complexes without the need for labels.[10]

Objective: To quantify the stability, kinetics, and cooperativity of PROTAC-mediated ternary complex formation.[4][8]

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified E3 ligase and target protein

  • PROTACs with varying linker lengths

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Ligand Immobilization:

    • Immobilize the E3 ligase (or target protein) onto the sensor chip surface via amine coupling to a density that will yield a suitable signal.[11]

    • Activate the surface with a fresh mixture of EDC/NHS.

    • Inject the protein solution until the desired immobilization level is reached.

    • Deactivate any remaining active esters with ethanolamine.

  • Binary Binding Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary KD.[4]

    • Regenerate the surface between injections if necessary.

    • Separately, determine the KD for the PROTAC binding to the target protein (this may require immobilizing the target protein or using a solution-based affinity method).[4]

  • Ternary Complex Analysis:

    • Prepare a series of analyte solutions containing a constant, saturating concentration of the target protein pre-incubated with varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.[4] An increase in the response signal compared to the binary interaction indicates ternary complex formation.[3]

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the apparent KD for the ternary complex.[4]

    • The dissociation phase (kd) is particularly informative about the complex's stability.[4]

    • Calculate cooperativity (α) by comparing the binary and ternary dissociation constants.[4][8]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry).[6][12][13]

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[4][7]

Materials:

  • Isothermal Titration Calorimeter

  • Purified E3 ligase and target protein

  • PROTAC of interest

  • Dialysis buffer

Methodology:

  • Preparation:

    • Thoroughly dialyze all proteins into the same buffer. Dissolve the PROTAC in the final dialysis buffer to minimize buffer mismatch effects, which can create large heats of dilution.[4]

  • Binary Titration 1 (PROTAC into E3 Ligase):

    • Place the E3 ligase solution (e.g., 10-20 µM) in the ITC cell.

    • Titrate in the PROTAC solution (e.g., 100-200 µM) from the injection syringe.[4]

  • Binary Titration 2 (PROTAC into Target Protein):

    • Place the target protein solution in the cell and titrate in the PROTAC.[4]

  • Ternary Titration:

    • There are two common approaches:

      • Approach A: Pre-form the binary complex by saturating one protein (e.g., E3 ligase) with the PROTAC in the ITC cell. Titrate in the second protein (target protein) from the syringe.[4]

      • Approach B: Place a solution containing both the E3 ligase and the target protein in the cell. Titrate in the PROTAC solution from the syringe.[7]

  • Data Analysis:

    • Integrate the heat peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters for each interaction.[7]

    • Calculate the cooperativity factor (α) by comparing the KD values of the binary and ternary interactions.[7]

References

Ald-Ph-PEG6-Boc stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of Ald-Ph-PEG6-Boc. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during long-term storage and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for this compound during long-term storage?

A1: this compound is a multi-functional molecule, and its stability can be influenced by the individual stabilities of its three key components: the benzaldehyde (B42025) group, the polyethylene (B3416737) glycol (PEG) chain, and the Boc-protected amine. The primary concerns during long-term storage are:

  • Oxidation: The PEG chain and the aldehyde group are susceptible to oxidation.[1][2] Oxidation of the PEG backbone can lead to chain cleavage and the formation of various degradation products, including shorter PEG fragments, aldehydes, and carboxylic acids.[1][2][3] The benzaldehyde group can be oxidized to benzoic acid.[4]

  • Hydrolysis: While the ether linkages in the PEG chain are generally stable, the Boc (tert-butyloxycarbonyl) protecting group is highly sensitive to acidic conditions and can be prematurely cleaved, exposing the reactive amine.[5][6] The benzaldehyde group is generally stable to hydrolysis under neutral and basic conditions but can be less stable in strongly acidic environments.[4][7]

  • Photodegradation: Benzaldehyde-containing compounds can be sensitive to light.[8][9] Exposure to UV light can lead to the formation of radical species and subsequent degradation.[10]

Q2: I am observing a decrease in the purity of my this compound sample over time. What could be the cause and how can I investigate it?

A2: A decrease in purity is likely due to chemical degradation. To investigate the cause, consider the following:

  • Improper Storage: Review your storage conditions. The compound should be stored at low temperatures (-20°C or below), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and photodegradation.[][12]

  • Presence of Contaminants: Contaminants such as residual acids from synthesis can catalyze the cleavage of the Boc group. Moisture can facilitate hydrolysis.

  • Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact this compound from its potential degradation products.[13][14][15] A reverse-phase HPLC method with UV and/or mass spectrometric detection is recommended.

Troubleshooting Workflow for Purity Loss

G start Purity Decrease Observed check_storage Verify Storage Conditions (-20°C, Dark, Inert Gas) start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Incorrect Storage check_storage->storage_bad No check_analytical Review Analytical Method (Stability-Indicating?) storage_ok->check_analytical implement_storage Implement Correct Storage Protocol storage_bad->implement_storage implement_storage->check_analytical analytical_ok Method is Validated check_analytical->analytical_ok Yes analytical_bad Method Not Stability-Indicating check_analytical->analytical_bad No forced_degradation Perform Forced Degradation Study analytical_ok->forced_degradation develop_method Develop/Validate Stability- Indicating HPLC Method analytical_bad->develop_method develop_method->forced_degradation identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants end Determine Degradation Pathway and Implement Mitigation Strategy identify_degradants->end

Caption: Troubleshooting workflow for addressing purity loss of this compound.

Q3: My subsequent reaction yield using an old batch of this compound is low. How can the stability of the linker affect my experiment?

A3: The functional groups of this compound are critical for its intended reactions. Degradation can lead to:

  • Loss of the Aldehyde: Oxidation of the benzaldehyde to a carboxylic acid will prevent its reaction with amine-containing molecules (e.g., in reductive amination or Schiff base formation).

  • Premature Deprotection of the Boc Group: If the Boc group is cleaved, the resulting free amine can participate in unintended side reactions, reducing the yield of the desired product.

  • PEG Chain Scission: Degradation of the PEG linker can result in a heterogeneous mixture of linker lengths, complicating purification and characterization of the final conjugate.

It is recommended to verify the purity and integrity of the this compound batch before use, especially if it has been in storage for an extended period.

Stability and Storage Summary

ParameterRecommended ConditionRationale
Long-Term Storage -20°C or colder, in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[][12]Minimizes thermal degradation, oxidation, and hydrolysis.
Short-Term Storage 2-8°C, protected from light.Suitable for brief periods, but long-term storage at this temperature is not recommended.
Handling Allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture into the sample.
Light Exposure Store in the dark or in an amber vial.[8][9]Prevents photodegradation of the benzaldehyde moiety.
pH Considerations Avoid acidic conditions during storage and handling.[5][6]The Boc group is labile to acid.

Note: Quantitative stability data for this compound under various conditions is not extensively available in public literature. It is highly recommended that users perform their own stability studies for their specific applications and storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.[16]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • UV-Vis spectrophotometer or photostability chamber

  • HPLC-UV-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in ACN or another appropriate solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store an aliquot of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC-UV-MS method to separate and identify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Suggested HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or Mass Spectrometry (MS).

  • Column Temperature: 30°C.

Method Development Workflow

G start Start Method Development select_column Select C18 Column start->select_column select_mp Choose Mobile Phase (e.g., ACN/H2O with acid) select_column->select_mp initial_gradient Run Initial Broad Gradient select_mp->initial_gradient analyze_forced Analyze Forced Degradation Samples initial_gradient->analyze_forced check_resolution Adequate Resolution? analyze_forced->check_resolution optimize_gradient Optimize Gradient Profile check_resolution->optimize_gradient No optimize_ph Adjust Mobile Phase pH check_resolution->optimize_ph If Co-elution Persists end Final Stability-Indicating Method check_resolution->end Yes optimize_gradient->analyze_forced optimize_ph->analyze_forced validate_method Validate Method (Specificity, Linearity, etc.) end->validate_method

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Degradation Pathways

The following diagram illustrates the potential sites of degradation on the this compound molecule.

G cluster_0 This compound Structure cluster_1 Potential Degradation Sites Boc-NH- Boc-NH- PEG6 (CH2CH2O)6- Ph C6H4- Ald CHO boc_cleavage Acid-catalyzed cleavage boc_cleavage->Boc-NH- [H+] peg_oxidation Oxidative chain scission peg_oxidation->PEG6 [O] ald_oxidation Oxidation to Carboxylic Acid ald_oxidation->Ald [O] photo_degradation Photodegradation photo_degradation->Ph hv

Caption: Potential degradation sites on the this compound molecule.

References

Technical Support Center: Purification of Ald-Ph-PEG6-Boc Synthesized PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using an Aldehyde-Phenyl-PEG6-Boc linker. Below you will find frequently asked questions, a troubleshooting guide, detailed experimental protocols, and comparative data to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude Ald-Ph-PEG6-Boc PROTAC synthesis reaction?

Common impurities include unreacted starting materials (E3 ligase ligand, target protein ligand, and the this compound linker), coupling reagents, and reaction byproducts. Given the PEGylated nature of the linker, you may also encounter molecules with incomplete PEG chains or aggregates.[1]

Q2: What is the recommended general workflow for purifying these types of PROTACs?

A multi-step approach is typically most effective.[2] This usually involves an initial purification by flash column chromatography to remove major impurities, followed by a final polishing step using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).[2] Analytical LC-MS should be used throughout the process to monitor purity and confirm the identity of the desired product.[2]

Q3: How do I choose between normal-phase and reverse-phase chromatography for the initial cleanup?

The choice depends on the polarity of your PROTAC.

  • Normal-Phase (e.g., silica (B1680970) gel): Effective if your PROTAC is relatively non-polar and impurities are more polar. It can be a cost-effective first step.[3]

  • Reverse-Phase (e.g., C18 silica): Generally the preferred method for PROTACs, especially those with PEG linkers which impart significant hydrophilicity.[2] It offers high resolution for separating complex mixtures. A C18 column is a common starting point.[1]

Q4: My PROTAC is showing poor peak shape (tailing) in RP-HPLC. What can I do?

Poor peak shape is often due to secondary interactions with the silica backbone or poor solubility. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the aqueous and organic mobile phases is crucial for good peak shape and reproducibility with amine-containing molecules like PROTACs.[1][2]

Q5: How can I confirm the identity and purity of my final PROTAC product?

A combination of analytical techniques is essential for comprehensive characterization:

  • LC-MS: To confirm the molecular weight and assess purity.[4]

  • NMR (¹H, ¹³C): To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Purification 1. Product Aggregation: PEGylated molecules can be prone to aggregation.[1] 2. Poor Solubility: The PROTAC may not be fully dissolved in the loading solvent or may precipitate on the column. 3. Irreversible Binding: Strong, non-specific binding to the stationary phase.1. Optimize Mobile Phase: Add organic modifiers or detergents (use with caution). Consider size exclusion chromatography (SEC) as an orthogonal purification step.[1] 2. Improve Solubility: Dissolve the sample in a strong solvent like DMSO or DMF and filter before injection.[5] Ensure the mobile phase has sufficient organic content. 3. Change Column/Mobile Phase: Use a different stationary phase (e.g., C8 instead of C18) or adjust the mobile phase pH.
Co-elution of PROTAC and Impurities 1. Insufficient Resolution: The chromatographic method is not optimized for the specific separation. 2. Similar Physicochemical Properties: The impurity (e.g., unreacted linker-ligand conjugate) has a polarity very similar to the final PROTAC.1. Optimize Gradient: Decrease the gradient slope (e.g., from a 30-minute to a 60-minute gradient) to improve separation.[5][6] 2. Change Selectivity: Switch the organic modifier (e.g., from acetonitrile (B52724) to methanol), change the stationary phase (e.g., C18 to phenyl-hexyl), or use an orthogonal method like supercritical fluid chromatography (SFC).[5]
Broad HPLC Peaks 1. PEG Dispersity: The PEG6 linker itself has a molecular weight distribution, leading to a family of closely related PROTAC molecules that are difficult to separate.[7] 2. Column Overload: Injecting too much sample for the column capacity. 3. Secondary Interactions: As mentioned in the FAQs, interactions with the column can cause peak broadening.1. This is an inherent property of polydisperse PEGs. While difficult to resolve completely, a shallow gradient can sometimes improve peak shape.[7] 2. Reduce the injection volume or sample concentration. Move to a larger-diameter preparative column. 3. Ensure an acidic modifier (0.1% TFA or formic acid) is present in the mobile phase.[2]
Product Degradation During Purification 1. Hydrolysis: The Boc protecting group or other labile functional groups (e.g., esters) may be sensitive to the acidic (TFA) mobile phase.1. Use Formic Acid: Switch from TFA to 0.1% formic acid, which is less harsh. 2. Neutral pH: If stability is a major issue, consider purification at neutral pH using a phosphate (B84403) buffer, but be aware that peak shape may be compromised. 3. Minimize Exposure: Use faster gradients and immediately neutralize or lyophilize pure fractions.

Purification Method Comparison

The following table summarizes typical parameters for the most common purification techniques for PROTACs.

Parameter Flash Chromatography (Silica Gel) Preparative RP-HPLC (C18) Supercritical Fluid Chromatography (SFC)
Objective Initial cleanup, removal of gross impuritiesHigh-resolution "polishing" stepOrthogonal high-resolution purification
Stationary Phase Silica GelC18-functionalized silica (5-10 µm)Chiral or achiral phases (e.g., Diol, 2-EP)
Typical Mobile Phase Hexanes/Ethyl Acetate or DCM/MethanolA: Water + 0.1% TFA or FA B: Acetonitrile + 0.1% TFA or FA[2]Supercritical CO₂ with a co-solvent (e.g., Methanol)[5]
Typical Gradient Step or linear gradientLinear, e.g., 5% to 95% B over 30-60 min[5]Linear, e.g., 5% to 40% co-solvent over 10-15 min[5]
Achievable Purity 70-90%>95%, often >98%[2]>98%
Pros High capacity, low cost, fast for initial cleanupHigh resolution, well-establishedFast, reduced organic solvent waste, good for chiral separations[5]
Cons Lower resolution, may not separate close-eluting spotsLower capacity, requires solvent removal (lyophilization)Requires specialized equipment

Detailed Experimental Protocol

Protocol: Two-Step Purification of an this compound PROTAC

Step 1: Initial Cleanup by Automated Flash Chromatography (Reverse-Phase)

  • Sample Preparation: Dissolve the crude reaction mixture (e.g., 100 mg) in a minimal volume of DMSO or DMF (~1 mL).

  • Column Selection: Select a reverse-phase flash column (e.g., C18-functionalized silica) appropriately sized for the sample load.

  • Method Development (TLC): Develop a mobile phase system using C18-coated TLC plates to find a solvent ratio that gives the desired product a retention factor (Rf) between 0.15 and 0.4.[8] A common starting point is a water/acetonitrile system.

  • Chromatography:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Equilibrate the column with 95% A / 5% B.

    • Load the dissolved sample onto the column.

    • Run a linear gradient based on TLC results (e.g., 5% to 80% B over 20 column volumes).

    • Monitor elution using a UV detector (e.g., at 254 nm and 280 nm).[2]

  • Fraction Analysis: Collect fractions and analyze them by analytical LC-MS to identify those containing the product at >80% purity.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Step 2: Final Polishing by Preparative RP-HPLC

  • Sample Preparation: Dissolve the partially purified product from Step 1 in a minimal amount of DMSO (~0.5 mL) and filter through a 0.45 µm syringe filter.[5]

  • Instrumentation & Column:

    • Use a preparative HPLC system with a UV detector and fraction collector.

    • Column: Preparative C18 column (e.g., 19 x 250 mm, 5 µm).[5]

  • Chromatography:

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.[1]

    • Equilibrate the column with 95% A / 5% B until a stable baseline is achieved.[5]

    • Inject the filtered sample.

    • Run a shallow linear gradient (e.g., 30% to 60% B over 40 minutes). The exact gradient should be optimized based on analytical HPLC runs.

    • Monitor elution and collect fractions corresponding to the main product peak.[2]

  • Purity Analysis: Analyze the collected fractions for purity using analytical LC-MS.

  • Product Isolation: Pool the fractions with >95% purity. If the final application is biological, it is often necessary to remove the acetonitrile under reduced pressure and then lyophilize the remaining aqueous solution to obtain the purified PROTAC as a fluffy solid.[1][5]

Visualizations

PROTAC_Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up / Extraction (Removes water-soluble impurities) start->workup flash Initial Purification (e.g., Flash Chromatography) workup->flash analysis1 Purity Check (LC-MS) flash->analysis1 prepHPLC Final Polishing (Preparative RP-HPLC) analysis1->prepHPLC Purity < 95% analysis2 Final QC (LC-MS, NMR, HRMS) prepHPLC->analysis2 product Purified PROTAC (>95%) analysis2->product

Caption: General workflow for the multi-step purification of synthesized PROTACs.

Purification_Troubleshooting start Post-Purification Purity < 95% check_impurities Identify main impurity by LC-MS start->check_impurities is_sm Unreacted Starting Material check_impurities->is_sm Impurity is SM is_byproduct Closely Eluting Byproduct check_impurities->is_byproduct Impurity is Byproduct optimize_rxn Optimize reaction: - Stoichiometry - Reaction time is_sm->optimize_rxn optimize_grad Optimize HPLC: - Shallower gradient - Lower flow rate is_sm->optimize_grad is_byproduct->optimize_grad change_select Change Chromatography Selectivity: - Switch solvent (ACN -> MeOH) - Change column (C18 -> Phenyl) - Use orthogonal method (SFC) is_byproduct->change_select

References

Ald-Ph-PEG6-Boc deprotection in the presence of acid-sensitive groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the deprotection of Boc-protected amines, specifically focusing on complex molecules like Ald-Ph-PEG6-Boc that contain other acid-sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when deprotecting the Boc group on a molecule like this compound?

The primary challenge is achieving selective removal of the acid-labile tert-butyloxycarbonyl (Boc) group without cleaving or degrading other acid-sensitive functionalities that may be present in the molecule.[1][2] The this compound structure implies the presence of an aldehyde, which can be sensitive to harsh acidic conditions, and potentially other groups introduced during synthesis. Standard Boc deprotection methods using strong acids like neat trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) can lead to unwanted side reactions.[3][4]

Key challenges include:

  • Cleavage of other protecting groups: Silyl (B83357) ethers (e.g., TBDMS), acetals, or trityl groups may be cleaved.[5]

  • Degradation of functional groups: Sensitive esters can be hydrolyzed, and aldehydes can undergo side reactions.[3]

  • Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on the molecule, such as electron-rich aromatic rings or sulfur-containing groups.[3][6]

  • Incomplete deprotection: Milder conditions required for selectivity may lead to incomplete removal of the Boc group.[7][8]

Q2: My molecule contains an acid-labile ester or silyl ether. How can I selectively remove the N-Boc group?

Standard conditions like 20-50% TFA in dichloromethane (B109758) (DCM) can cleave sensitive esters and other acid-labile groups.[5][8] To achieve selectivity, milder acidic reagents or non-acidic methods are recommended.

  • Aqueous Phosphoric Acid: This reagent has proven effective for Boc deprotection while leaving acid-sensitive functionalities like benzyl (B1604629) and methyl esters intact.[9][10]

  • Lewis Acids: Reagents such as zinc bromide (ZnBr₂) in DCM can offer selectivity, although they may also affect N-trityl groups.[3][5][11]

  • Milder Protic Acids: Using stoichiometric amounts of p-toluenesulfonic acid (pTSA) at elevated temperatures (e.g., 50-60°C) can be effective.[12][13]

  • Non-Acidic Methods: For highly sensitive substrates, thermal deprotection (often in continuous flow) or methods using reagents like oxalyl chloride in methanol (B129727) can be explored.[3][14][15]

Q3: I am observing incomplete deprotection even under standard conditions. What are the likely causes and how can I resolve this?

Incomplete deprotection is a common issue that can stem from several factors.[8]

  • Insufficient Acid/Time: The rate of Boc cleavage often shows a second-order dependence on acid concentration.[7] If using 20-25% TFA in DCM, consider increasing the concentration to 50% or extending the reaction time, while carefully monitoring for side product formation.[7][16]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid.[7][8] In such cases, increasing the reaction temperature (e.g., to 40°C) or switching to a stronger acid system like 4M HCl in dioxane may be necessary.[7]

  • Poor Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently. Ensure the chosen solvent provides good solubility.[17]

Q4: How can I prevent the formation of tert-butylated byproducts?

The most effective way to prevent alkylation by the tert-butyl cation is to add a "scavenger" to the reaction mixture to trap the carbocation.[3][6]

  • Common Scavengers: Triisopropylsilane (B1312306) (TIPS) or triethylsilane (TES) are frequently used. Water or thioanisole (B89551) can also serve as effective scavengers.[3]

  • When to Use: Scavengers are crucial when the substrate contains sensitive amino acids like Tryptophan (Trp) or Methionine (Met), or other electron-rich aromatic systems.[8] A typical cleavage cocktail for sensitive substrates might be 95:2.5:2.5 TFA/Water/TIS.[16]

Q5: What are the best methods for monitoring the progress of a Boc deprotection reaction?

Regularly monitoring the reaction is critical to ensure complete conversion without unnecessary exposure to acidic conditions.

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise and quantitative assessment of the reaction, allowing for the accurate measurement of starting material, product, and any byproducts.[7][17]

  • ¹H NMR Spectroscopy: The reaction can be monitored by observing the disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[17]

Process Diagrams

Boc Deprotection Mechanism BocAmine R-NH-Boc Protonation Protonated Carbamate BocAmine->Protonation + H+ CarbamicAcid Unstable Carbamic Acid [R-NH-COOH] Protonation->CarbamicAcid Elimination tButylCation tert-Butyl Cation (CH3)3C+ Protonation->tButylCation FreeAmine Deprotected Amine R-NH3+ CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 - CO2 SideProduct Alkylation Byproduct tButylCation->SideProduct + Nucleophile Scavenger Scavenger (e.g., TIS, H2O) tButylCation->Scavenger Trapped

Caption: Acid-catalyzed deprotection pathway of a Boc-protected amine.

Troubleshooting Workflow for Boc Deprotection start Start Deprotection monitor Monitor Reaction (TLC, LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Proceed to Workup complete->workup Yes troubleshoot Incomplete Reaction complete->troubleshoot No side_products Side Products Observed? workup->side_products increase_acid Increase Acid Conc. or Reaction Time troubleshoot->increase_acid stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) troubleshoot->stronger_acid increase_temp Increase Temperature (e.g., to 40°C) troubleshoot->increase_temp increase_acid->monitor stronger_acid->monitor increase_temp->monitor add_scavenger Add Scavenger (TIS, H2O) side_products->add_scavenger Yes (Alkylation) milder_cond Use Milder Conditions (e.g., ZnBr2, H3PO4) side_products->milder_cond Yes (Degradation) add_scavenger->start Restart with Scavenger milder_cond->start Restart with Milder Acid

Caption: A decision tree for troubleshooting common Boc deprotection issues.

Orthogonal Protecting Group Strategy Molecule Polyfunctional Molecule (P1-R1, P2-R2, P3-R3) Boc Boc (P1) Molecule->Boc Fmoc Fmoc (P2) Molecule->Fmoc TBDMS TBDMS (P3) Molecule->TBDMS Acid Acidic Conditions (e.g., TFA) Boc->Acid Cleaved by Base Basic Conditions (e.g., Piperidine) Fmoc->Base Cleaved by Fluoride Fluoride Source (e.g., TBAF) TBDMS->Fluoride Cleaved by Acid->Fmoc Stable Acid->TBDMS May be Labile Base->Boc Stable Base->TBDMS Stable Fluoride->Boc Stable Fluoride->Fmoc Stable

Caption: Logical relationship of Boc with other orthogonal protecting groups.

Comparative Summary of Deprotection Conditions

Reagent/ConditionAcid StrengthAdvantagesLimitations & Potential Side ReactionsSelectivity Profile
20-50% TFA in DCM StrongFast and generally effective for most substrates; volatile and easy to remove.[16]Can cleave other acid-labile groups (esters, silyl ethers, acetals); risk of t-butylation.[3][6]Low selectivity.
4M HCl in Dioxane Very StrongMore potent than TFA for sterically hindered or resistant Boc groups.[7]Highly corrosive; not volatile; can cleave robust protecting groups.Very low selectivity.
Aqueous H₃PO₄ MildHigh functional group tolerance; environmentally benign; preserves stereochemical integrity.[9]Slower reaction times (4-8 hours); requires aqueous workup.Good selectivity over esters and some ethers.[9]
ZnBr₂ in DCM Lewis AcidMild, non-protic conditions.Can be slow (hours to days); may not be compatible with all functional groups.[4][5]Good selectivity for Boc over some other acid-labile groups like PhF-amines.[11]
p-TSA in MeCN/EtOAc MildInexpensive, solid reagent; can be used catalytically.[12]Often requires elevated temperatures, which may not be suitable for all substrates.Moderate selectivity.
Thermal (High Temp) N/A (Acid-Free)Avoids acidic reagents entirely, useful for highly acid-sensitive molecules.[15]Requires high temperatures (150-250°C), potentially causing degradation; often requires flow chemistry setup.[15][18]High selectivity; based on thermal lability.
Oxalyl Chloride/MeOH Mild (in situ HCl)Rapid (1-4 hours) at room temperature; high yielding.[14][19]Reagent is moisture-sensitive and toxic.Excellent selectivity in the presence of acid-labile esters.[20]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol is suitable for substrates lacking other acid-sensitive groups.

  • Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[16]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v).[16] If the substrate is prone to alkylation, add scavengers like triisopropylsilane (TIS) to a final concentration of 2.5-5%.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[7]

  • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[16]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) (x3) can help remove residual TFA.[17]

  • The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in DCM and washing with a saturated aqueous solution of sodium bicarbonate.[7] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: Mild Boc Deprotection with Aqueous Phosphoric Acid

This protocol is recommended for substrates containing sensitive esters.[9]

  • Dissolve the N-Boc protected substrate in a suitable solvent (e.g., THF, if necessary).

  • Add aqueous phosphoric acid (85 wt%). The ratio of substrate to acid will need to be optimized, but a significant excess of acid is typical.

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., solid NaHCO₃ or aqueous NaOH solution) while cooling in an ice bath.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Selective Boc Deprotection with Zinc Bromide

This Lewis acid-mediated protocol can be effective for substrates with certain acid-labile groups.[5]

  • To a solution of the N-Boc protected amine (1.0 equiv.) in anhydrous DCM, add anhydrous zinc bromide (2.0-3.0 equiv.).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

  • The reaction can be slow, taking from a few hours to several days. Monitor progress carefully by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by washing with a saturated aqueous solution of NaHCO₃ or a mild chelating agent like aqueous Rochelle's salt to remove zinc salts.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

References

Technical Support Center: Enhancing Ald-Ph-PEG6-Boc Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of bioconjugation experiments using the Ald-Ph-PEG6-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker featuring a benzaldehyde (B42025) group, a six-unit polyethylene (B3416737) glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[1] This structure allows for a two-step, controlled conjugation process. The PEG6 chain enhances the solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining biological activity.[2] Its primary application is in bioconjugation and the development of targeted therapeutics, where it can link two different molecules, such as a protein and a small molecule drug.[3]

Q2: What is the fundamental reaction mechanism for this compound?

The conjugation process involves two main steps:

  • Boc Deprotection: The Boc protecting group on the terminal amine is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose a reactive primary amine.[2][3]

  • Aldehyde Conjugation (Reductive Amination): The benzaldehyde group reacts with a primary amine on a target biomolecule to form an initial imine (Schiff base). This intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[4][5] NaBH₃CN is preferred as it selectively reduces the imine in the presence of the aldehyde.[5][6]

Q3: Why is the choice of buffer and pH critical for this reaction?

The reaction conditions, particularly pH, are critical for success.[7]

  • Reductive Amination: The formation of the imine intermediate is often most efficient in a slightly acidic to neutral pH range (pH 6.5-7.5).[8] However, the stability of the resulting conjugate and the integrity of the biomolecule must be considered.

  • Amine Reactivity: If the deprotected amine of the PEG linker is being reacted with an NHS ester, the pH should be maintained between 7.2 and 8.5.[9] Below this range, the amine is protonated and less reactive, while above it, the NHS ester can hydrolyze.[9]

  • Interfering Substances: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target reaction.[9][10]

Troubleshooting Guide: Common Issues and Solutions

Problem: Low or No Conjugation Yield

Low yield is a common challenge in bioconjugation.[10] This guide provides a systematic approach to identifying and resolving the root causes.

dot

Caption: Troubleshooting logic for diagnosing low bioconjugation yield.

IssuePossible CauseRecommended Solution
Reagent Integrity Degradation of the this compound linker or reducing agent due to improper storage (e.g., moisture).Ensure reagents are stored at -20°C in a desiccated environment. Allow vials to warm to room temperature before opening to prevent condensation.[10] Use fresh, high-quality reagents.
Buffer Interference Presence of primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide) in the reaction buffer.These substances compete with the target molecule, quenching the reaction.[10] Use amine-free buffers such as PBS, HEPES, or Borate.[9] If necessary, perform a buffer exchange on the biomolecule solution using dialysis or a desalting column.
Suboptimal pH The reaction pH is outside the optimal range for imine formation or stability.The optimal pH for reductive amination is typically between 6.5 and 7.5.[8] Perform small-scale pilot reactions to determine the ideal pH for your specific biomolecule.[7]
Inefficient Imine Formation/Reduction The equilibrium between the aldehyde/amine and the imine is unfavorable in aqueous solution.[11] The reducing agent is added too early or is not effective.Increase the concentration of reactants. Consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF (not exceeding 10%) to improve solubility.[7] Ensure the imine has time to form before adding the reducing agent.[12]
Steric Hindrance The reactive aldehyde group on the PEG linker or the target amine on the biomolecule is sterically hindered, preventing efficient reaction.If hindrance is from the biomolecule, a longer PEG linker might be needed to provide better access.[7] Conversely, if the PEG chain itself is causing hindrance, a shorter linker could be tested.[7]
Problem: Poor Solubility of Reagents or Conjugate
IssuePossible CauseRecommended Solution
Linker-Payload Solubility The this compound linker, especially if pre-conjugated to a hydrophobic small molecule, has poor solubility in aqueous buffers.Dissolve the linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.[7] The final concentration of the organic solvent should ideally be below 10%.[13]
Bioconjugate Aggregation The final bioconjugate aggregates and precipitates out of solution, often due to the increased hydrophobicity from a conjugated payload.Screen different buffer systems and pH values to find conditions that minimize aggregation.[7] Consider using a longer, more hydrophilic PEG linker to improve the overall solubility of the conjugate.[7]
Problem: Difficulty with Boc Deprotection
IssuePossible CauseRecommended Solution
Incomplete Deprotection The acidic conditions are not strong enough or the reaction time is too short to fully remove the Boc group.Use a sufficient concentration of trifluoroacetic acid (TFA), typically 20-50% (v/v) in an anhydrous solvent like dichloromethane (B109758) (DCM).[3] Ensure the reaction proceeds for 1-2 hours at room temperature.[3]
Side Reactions The reactive tert-butyl cation generated during deprotection causes alkylation of sensitive functional groups on the molecule.Add a scavenger, such as triisopropylsilane (B1312306) (TIS) at 2.5-5% (v/v), to the reaction mixture to quench the tert-butyl cation.[3]

Experimental Protocols & Data

Optimizing Reaction Conditions

Successful bioconjugation requires careful optimization of several parameters. The following table provides starting points for your experiments.

ParameterRecommended RangeRationale & Considerations
pH 6.5 - 7.5Optimal for imine formation in reductive amination.[8] Must be balanced with the stability of the biomolecule.
Molar Excess (Linker:Biomolecule) 5:1 to 20:1A 10- to 20-fold molar excess is a common starting point to drive the reaction.[7][10] Higher ratios may be needed for less reactive sites but increase the purification burden.[2]
Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) can be used for longer incubation times (overnight) to protect sensitive biomolecules.[13] Room temperature reactions are typically faster (1-4 hours).[10]
Reaction Time 1 - 24 hoursMonitor reaction progress using analytical methods like LC-MS or SDS-PAGE to determine the optimal time. Most of the reaction often occurs within the first few hours.[12][14]
Co-solvent 0 - 10% (DMSO/DMF)Can be added to improve the solubility of a hydrophobic linker-payload construct.[7] Monitor biomolecule stability, as high concentrations of organic solvents can cause denaturation.
Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive amine.

  • Dissolution: Dissolve the this compound linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a glass vial under an inert atmosphere (e.g., argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). If your molecule contains sensitive groups, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[3]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[3]

  • Monitoring: Monitor the deprotection progress via LC-MS to confirm the loss of the Boc group (mass change of -100.12 Da).

  • Work-up: Concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).

  • Purification: The resulting amine salt can be used directly or purified as needed. Co-evaporation with toluene (B28343) can help remove residual TFA.

Protocol 2: Reductive Amination with a Protein

This protocol provides a general guideline for conjugating the deprotected Ald-Ph-PEG6-NH₂ to a protein.

  • Buffer Exchange: Ensure the target protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). Protein concentration should typically be >0.5 mg/mL.[10]

  • Linker Preparation: Dissolve the deprotected Ald-Ph-PEG6-NH₂ linker in the reaction buffer. If solubility is an issue, use a minimal amount of DMSO first.

  • Initial Reaction: Add the desired molar excess (e.g., 10-fold) of the aldehyde-containing linker to the protein solution.

  • Incubation (Imine Formation): Incubate the mixture at room temperature for 1-2 hours with gentle mixing to allow for imine formation.

  • Reduction: Prepare a fresh stock solution of a reducing agent like sodium cyanoborohydride (NaBH₃CN). Add the reducing agent to the reaction mixture (a final concentration of ~20 mM is a good starting point).

  • Incubation (Reduction): Allow the reduction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted linker and reducing agent byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[][16] Ion-exchange chromatography (IEX) can also be effective for separating PEGylated species.[4]

Visualized Workflows

dot

Caption: General experimental workflow for this compound bioconjugation.

References

Validation & Comparative

The Fulcrum of Function: A Comparative Analysis of Ald-Ph-PEG6-Boc and Alkyl Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act. The linker, a seemingly simple bridge between the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's success. Its composition profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides an objective comparison of a polyethylene (B3416737) glycol (PEG)-based linker, exemplified by Ald-Ph-PEG6-Boc, and the more traditional alkyl linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The choice between a hydrophilic PEG-based linker and a hydrophobic alkyl linker can significantly impact a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficiency.[1][2] While both are popular due to their synthetic accessibility, their distinct properties make them suitable for different optimization strategies.[2]

At a Glance: Key Physicochemical and Functional Differences

FeatureAlkyl LinkersThis compound (PEG Linkers)
Composition Saturated or unsaturated hydrocarbon chains.[1]Repeating ethylene (B1197577) glycol units with terminal functional groups for conjugation.[1]
Hydrophilicity Generally hydrophobic.[1]Hydrophilic.[1]
Solubility May limit the aqueous solubility of the PROTAC molecule.[1][2]Generally improves aqueous solubility, which is beneficial for bioavailability.[1][2]
Cell Permeability Higher hydrophobicity can increase passive diffusion across cell membranes.[2]Can have a complex relationship with permeability. The flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[2]
Metabolic Stability Generally considered more metabolically stable.[2]The ether linkages can be susceptible to oxidative metabolism.[2]
Ternary Complex Provides a flexible tether for the formation of the ternary complex.The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[2]
Synthetic Accessibility Often synthetically straightforward and cost-effective.Can be more challenging and costly to synthesize compared to alkyl linkers.[1]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize experimental data from various studies, illustrating the impact of linker composition on PROTAC performance.

Table 1: Degradation Efficiency (DC50 and Dmax)
Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BRD4CRBN8-atom Alkyl5~90
BRD4CRBN12-atom PEG1>98
BTKCRBN9-atom Alkyl10>95[3]
BTKCRBN3-unit PEG>1000<20[3]
ERαVHL12-atom Alkyl15.8~80[4]
ERαVHL16-atom PEG9.8>90[4]

Key Observation: The optimal linker is highly dependent on the specific target protein and E3 ligase pair. In some cases, such as for BRD4 degradation, a PEG linker resulted in a more potent PROTAC. Conversely, for BTK degradation, an alkyl linker was significantly more effective, while the PEGylated version showed poor activity.[3] This underscores the necessity of empirical testing to identify the optimal linker for each system.

Table 2: Cell Permeability
PROTAC SeriesLinker TypeApparent Permeability (Papp, 10⁻⁶ cm/s)Reference
BRD4 DegraderPEG31.5[4]
BRD4 DegraderPEG51.2[4]
AR DegraderAlkyl (C8)2.1[5]
AR DegraderPEG40.8[5]

Key Observation: Alkyl linkers, due to their hydrophobicity, can lead to higher passive permeability across cell membranes.[2] While PEG linkers can sometimes improve permeability by adopting folded conformations that shield polar groups, longer PEG chains can also increase the polar surface area, potentially hindering permeability.[2]

Visualizing PROTAC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for evaluating PROTACs, and the structural differences between the linker types.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC Mechanism of Action

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation arrow PROTAC_Design PROTAC Design (Linker Variation) Synthesis Chemical Synthesis PROTAC_Design->Synthesis Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA) Cell_Culture->Permeability_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis

References

Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to PROTACs Utilizing Ald-Ph-PEG6-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the unprecedented ability to specifically eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's own ubiquitin-proteasome system. The efficacy of a PROTAC is critically dependent on its molecular architecture, particularly the linker that connects the target-binding warhead to the E3 ligase-recruiting element. This guide provides a comprehensive comparison of the validation of PROTACs synthesized with the Ald-Ph-PEG6-Boc linker against alternative approaches, supported by experimental data and detailed protocols.

The Role of the this compound Linker in PROTACs

This compound is a heterobifunctional chemical linker used in the synthesis of PROTACs. It is not a standalone tool for validation but rather an integral component of the PROTAC molecule itself. Its structure features a six-unit polyethylene (B3416737) glycol (PEG) chain, which plays a crucial role in the PROTAC's overall performance. The PEG linker influences several key parameters:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules. This can also favorably impact cell permeability.

  • Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length allows for the proper orientation of the E3 ligase to effectively ubiquitinate the target protein.

  • Pharmacokinetics: The linker can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC.

The validation of a PROTAC containing an this compound linker, therefore, involves assessing its ability to effectively induce the degradation of the target protein and comparing its performance to PROTACs with different linkers or other protein knockdown technologies.

Comparative Analysis of PROTAC Performance with Different Linkers

The choice of linker can significantly impact the degradation efficiency of a PROTAC. The following table presents representative data for a hypothetical BRD4-degrading PROTAC, comparing the performance of a PROTAC with a PEG6 linker (akin to one synthesized with this compound) to those with a shorter PEG linker and a non-PEG alkyl linker.

PROTAC Linker DC50 (nM) Dmax (%) Cell Permeability (Papp, 10⁻⁶ cm/s) Key Advantages Potential Limitations
PEG6 (e.g., from this compound) 15>958.2Excellent potency and efficacy, good solubility.May have suboptimal cell permeability in some contexts.
PEG3 45906.5Good solubility.Lower potency and efficacy compared to optimal length.
Alkyl Chain (C8) 808512.1Potentially higher cell permeability due to increased lipophilicity.Lower potency and potential for off-target effects.

This data is representative and synthesized from published studies on BRD4-targeting PROTACs. Actual values will vary depending on the specific target, warhead, and E3 ligase ligand.

Visualizing the PROTAC Mechanism and Validation Workflow

To understand the process of PROTAC-mediated degradation and how its validation is approached, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Validation Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Ternary_Complex_Assay 4. Ternary Complex Formation (e.g., NanoBRET) Cell_Culture->Ternary_Complex_Assay Quantification 3. Protein Quantification (e.g., Western Blot, MS) Lysis->Quantification Data_Analysis 5. Data Analysis (DC50, Dmax) Quantification->Data_Analysis Ternary_Complex_Assay->Data_Analysis

Caption: A typical experimental workflow for validating PROTAC efficacy.

Experimental Protocols for PROTAC Validation

Robust validation of a PROTAC's efficacy requires a combination of assays to quantify protein degradation and confirm the mechanism of action.

Protocol 1: Western Blot for Quantifying Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.

Objective: To determine the dose-dependent degradation of a target protein by a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest (e.g., synthesized with this compound)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay directly measures the formation of the PROTAC-induced ternary complex.

Objective: To confirm that the PROTAC induces the proximity of the target protein and the E3 ligase in living cells.

Materials:

  • HEK293 cells

  • Plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • Transfection reagent

  • NanoBRET™ Nano-Glo® substrate and NanoBRET™ 618 ligand

  • PROTAC of interest

  • Plate reader capable of measuring luminescence and filtered light emission

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the plasmids encoding the NanoLuc-target protein and HaloTag-E3 ligase fusions.

  • Cell Plating: Plate the transfected cells in a white, 96-well plate.

  • Compound Treatment: Add the HaloTag® ligand to the cells. Then, treat the cells with varying concentrations of the PROTAC.

  • Signal Measurement: Add the NanoBRET™ Nano-Glo® substrate and immediately measure the donor and acceptor luminescence signals using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio. An increase in the BRET signal with increasing PROTAC concentration indicates the formation of the ternary complex.

Alternative Methods for Validating Protein Degradation

While Western blotting is a gold standard, other methods can provide complementary and often more quantitative or higher-throughput data.

  • Quantitative Mass Spectrometry (MS)-based Proteomics: This unbiased approach can quantify changes in the entire proteome upon PROTAC treatment. This is not only highly accurate for measuring on-target degradation but also invaluable for identifying potential off-target effects.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay that can provide a more quantitative and higher-throughput alternative to Western blotting for measuring the levels of a specific protein.

  • Flow Cytometry: Can be used to measure protein levels in individual cells, providing insights into population heterogeneity in response to PROTAC treatment.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon PROTAC binding.

Conclusion

Validating the efficacy of a PROTAC is a multi-faceted process that requires a combination of orthogonal assays. The choice of linker, such as this compound, is a critical design element that significantly influences a PROTAC's performance. By systematically evaluating protein degradation, ternary complex formation, and other key parameters, researchers can effectively compare the performance of different PROTACs and select the most promising candidates for further development. The detailed protocols and comparative data provided in this guide serve as a valuable resource for scientists and drug developers working at the forefront of targeted protein degradation.

Flexible vs. Rigid Linkers for E3 Ligases: A Comparative Guide to PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a cornerstone of modern drug development. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice between a flexible linker, such as Ald-Ph-PEG6-Boc, and a rigid linker can profoundly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of these two linker classes, supported by experimental data and protocols, to aid researchers in making informed design decisions.

The Great Debate: Flexibility vs. Rigidity

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] The two main categories of linkers, flexible and rigid, offer distinct advantages and disadvantages.

Flexible Linkers (e.g., this compound): Flexible linkers, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, provide a high degree of conformational freedom.[2][3] This allows the PROTAC to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[1][3] PEG linkers, like this compound, also tend to improve the solubility and cell permeability of the PROTAC molecule.[2][4] However, this high flexibility can come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1][3]

Rigid Linkers: In contrast, rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[1][3] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to more potent degradation.[3] Rigid linkers can also enhance selectivity by disfavoring the formation of off-target ternary complexes and may lead to improved pharmacokinetic properties.[3] However, the lack of flexibility can hinder ternary complex formation if the geometry is not optimal, and they are often more synthetically challenging to prepare.[1][3]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies on Bromodomain-containing protein 4 (BRD4), a well-characterized target for PROTAC-mediated degradation, highlighting the impact of linker flexibility and the choice of E3 ligase.

Table 1: Comparison of Flexible (PEG-based) vs. Rigid Linkers for BRD4 Degradation (CRBN E3 Ligase)

Linker TypeTarget/E3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
FlexibleBRD4 / CRBN1-2 PEG units>5000<20[5]
FlexibleBRD4 / CRBN4-5 PEG units<500>80[5]
RigidBRD4 / CRBNPhenyl-based>1000<30[3]

Note: Data is synthesized from multiple sources for illustrative purposes. Direct comparison requires identical experimental conditions.

Table 2: Comparison of Flexible (PEG-based) vs. Rigid Linkers for BRD4 Degradation (VHL E3 Ligase)

Linker TypeTarget/E3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
FlexibleBRD4 / VHL4-5 PEG units<500>90[3][5]
Flexible (e.g., MZ1)BRD4 / VHLPEG-based~15>98[6][7]
RigidBRD4 / VHLPiperidine-based~50>95[3]

Note: Data is synthesized from multiple sources for illustrative purposes. Direct comparison requires identical experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the context of PROTAC action, it is essential to visualize the relevant biological pathways and the experimental procedures used for their evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (Flexible or Rigid Linker) PROTAC->Ternary E3 E3 Ligase (e.g., CRBN, VHL) E3->Ternary recruits Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation Experimental_Workflow start Start: PROTAC Synthesis (Flexible vs. Rigid Linker) biochem Biochemical Assays (Ternary Complex Formation, Binding Affinity) start->biochem cell_culture Cell Culture (Target-expressing cell line) start->cell_culture data_analysis Data Analysis (DC50, Dmax) biochem->data_analysis treatment PROTAC Treatment (Dose-response, Time-course) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot (Protein Degradation) lysis->western western->data_analysis end End: Comparative Evaluation data_analysis->end

References

A Researcher's Guide to In Vitro Validation of Ternary Complex Formation: A Comparative Analysis Featuring PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of targeted protein degradation, the successful formation of a stable ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the pivotal event that dictates the efficacy of a degrader molecule. This guide provides a comparative analysis of the methods used to validate this critical interaction in vitro, with a special focus on the role of the linker component of PROTACs, such as Ald-Ph-PEG6-Boc.

It is important to clarify that This compound is not a complete PROTAC, but rather a chemical linker used in the synthesis of PROTACs.[1][2] These linkers serve as the bridge connecting the two active ends of a PROTAC: the ligand that binds to the target protein and the ligand that recruits the E3 ligase. The properties of this linker are a critical determinant of the stability and formation of the ternary complex.[3]

The Anatomy of a PROTAC Linker: this compound

The name this compound describes its chemical structure, which informs its function in PROTAC synthesis:

  • Ald-Ph : An aldehyde-phenyl group, which can be used for chemical conjugation.[4]

  • PEG6 : A six-unit polyethylene (B3416737) glycol chain, which provides flexibility and hydrophilicity to the linker.[3]

  • Boc : A tert-butyloxycarbonyl protecting group on an amine, which is removed during synthesis to allow for the attachment of either the target protein-binding ligand or the E3 ligase-binding ligand.

The choice of linker significantly influences the efficacy of a PROTAC by affecting the thermodynamics and kinetics of ternary complex formation.

Comparative Analysis of PROTAC Linkers

The linker is not merely a spacer but an active contributor to the formation of a productive ternary complex. Different classes of linkers offer distinct advantages and disadvantages.

Linker TypeKey PropertiesImpact on Ternary Complex FormationRepresentative Examples
Polyethylene Glycol (PEG) Hydrophilic, flexible, variable lengthCan improve solubility and cell permeability. The flexibility can help in achieving an optimal conformation for the binding of the target protein and E3 ligase.[3]This compound, Tos-PEG5-Boc[5]
Alkyl Chains Hydrophobic, flexibleCan be synthetically straightforward. The hydrophobicity might lead to lower solubility and potential off-target effects.Simple alkane chains (e.g., C3-C8)
Rigid Linkers Constrained conformationCan pre-organize the binding ligands into a favorable conformation for ternary complex formation, potentially increasing potency. However, a mismatch can prevent complex formation altogether.Piperazine, bicyclic structures

In Vitro Validation of Ternary Complex Formation: A Comparative Overview of Key Assays

Several biophysical and biochemical techniques are employed to validate and quantify the formation of the PROTAC-induced ternary complex in vitro. Each method offers unique insights into the binding event.

AssayPrincipleInformation GainedStrengthsLimitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index upon binding of molecules to a sensor surface.[6]Binding affinity (K D), kinetics (k on, k off), cooperativity.[3]Real-time, label-free, provides kinetic information.[3]Requires immobilization of one binding partner, which may affect its conformation.[4]
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.[7]Binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7]Label-free, in-solution measurement, provides a complete thermodynamic profile.[8]Requires large amounts of pure protein, lower throughput.[3]
Co-Immunoprecipitation (Co-IP) Uses an antibody to pull down a protein of interest and its binding partners from a cell lysate.[1]Qualitative or semi-quantitative confirmation of the ternary complex in a cellular context.Can be performed in a more physiologically relevant environment (cell lysate).Generally not quantitative, can have issues with non-specific binding.[9]
Fluorescence Resonance Energy Transfer (FRET) Measures energy transfer between two fluorophores in close proximity.[5]Confirmation of proximity between the target protein and E3 ligase.Can be adapted for high-throughput screening.Requires labeling of proteins, which can potentially interfere with binding.
NanoBRET™ Ternary Complex Assay A live-cell assay that measures bioluminescence resonance energy transfer between a NanoLuc® fusion protein and a fluorescently labeled HaloTag® fusion protein.Direct measurement of ternary complex formation in living cells.High sensitivity, real-time measurements in a cellular environment.Requires genetic modification of the target protein and/or E3 ligase.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
  • Immobilization : Covalently couple the E3 ligase to the surface of an SPR sensor chip.[7]

  • Binary Interaction : Inject the PROTAC at various concentrations over the E3 ligase surface to determine the binary binding kinetics and affinity.[7]

  • Ternary Interaction : Inject the target protein pre-incubated with varying concentrations of the PROTAC over the E3 ligase surface. The increase in binding signal compared to the binary interactions indicates ternary complex formation.[7]

  • Data Analysis : Fit the sensorgram data to a suitable binding model to determine the kinetics and affinity of the ternary complex. Calculate the cooperativity factor (α) by comparing the target's affinity in the absence and presence of the ligase.[7]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
  • Setup : Place a solution of the target protein in the sample cell of the calorimeter.

  • Binary Titration : Titrate the PROTAC into the cell containing the target protein to determine the binary binding affinity.[7]

  • Ternary Titration : In a separate experiment, place a solution of the target protein and the E3 ligase in the sample cell. Titrate the PROTAC into this mixture. The heat changes will correspond to the formation of the ternary complex.[3]

  • Data Analysis : Fit the resulting isotherm to a binding model to calculate the thermodynamic parameters (K D, ΔH, ΔS) of the ternary interaction.[7]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
  • Cell Lysis : Lyse cells expressing the target protein and E3 ligase using a gentle lysis buffer to maintain protein-protein interactions.[1]

  • Immunoprecipitation : Add an antibody specific to the target protein to the cell lysate and incubate to form an antibody-protein complex.[1]

  • Pull-down : Add protein A/G-coupled beads to pull down the antibody-protein complex.[1]

  • Washing : Wash the beads to remove non-specific binding proteins.

  • Elution : Elute the protein complexes from the beads.

  • Western Blot Analysis : Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.[1]

Visualizing the Process

Ternary_Complex_Formation_Workflow start PROTAC Synthesis (with this compound linker) binary Binary Binding Confirmation start->binary Test binding to Target & E3 Ligase ternary Ternary Complex Validation binary->ternary Confirm simultaneous binding spr spr ternary->spr Quantitative characterization itc itc ternary->itc Quantitative characterization fret fret ternary->fret Quantitative characterization coip coip ternary->coip Cellular confirmation nanobret nanobret ternary->nanobret Cellular confirmation degradation Protein Degradation Quantification spr->degradation itc->degradation fret->degradation coip->degradation nanobret->degradation

PROTAC_Mechanism cluster_complex Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI_bound POI E3 E3 Ligase E3_bound E3 PROTAC_bound PROTAC Linker This compound Linker

Signaling_Pathway cluster_intervention PROTAC Intervention PROTAC PROTAC E3 E3 Ligase PROTAC->E3 Recruits Kinase Kinase PROTAC->Kinase Binds Degradation Kinase Degradation E3->Degradation Kinase->Degradation

References

The Evolving Landscape of PROTAC Synthesis: A Comparative Guide to Linker Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) represent a frontier in targeted therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for selective protein degradation, are critically dependent on the linker component that tethers the target protein-binding ligand to the E3 ligase-recruiting moiety. While Ald-Ph-PEG6-Boc has been a widely used building block, the field is rapidly advancing, with a diverse array of alternative linkers offering distinct advantages in modulating the efficacy, selectivity, and pharmacokinetic properties of PROTACs.

This guide provides an objective comparison of prevalent alternatives to the standard PEGylated linker, supported by experimental data, to inform the rational design of next-generation protein degraders. We delve into the performance of various linker classes, from simple hydrocarbons to rigid and "clickable" moieties, and provide detailed experimental protocols for their synthesis and evaluation.

Performance Comparison of PROTAC Linker Alternatives

The choice of linker can profoundly impact a PROTAC's biological activity. Key performance indicators include the half-maximal degradation concentration (DC50), the maximum level of protein degradation (Dmax), cell permeability, and metabolic stability. The following tables summarize quantitative data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology.

Table 1: Comparison of Flexible Linkers in BRD4-Targeting PROTACs (CRBN E3 Ligase)
PROTAC Linker Type Linker Composition DC50 (nM) Dmax (%) Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC 1AlkylC8 Alkyl Chain~50>908.5
PROTAC 2PEGPEG4~25>955.2
PROTAC 3Alkyl/EtherC3-O-C3~40>906.8

Note: Data is synthesized from trends reported in the literature for BRD4 degraders. Actual values can vary based on the specific warhead and attachment points.[1]

Table 2: Impact of Linker Rigidity on BRD4-Targeting PROTACs (VHL E3 Ligase)
PROTAC Linker Type Linker Composition DC50 (nM) Dmax (%)
PROTAC AFlexible (PEG)PEG525>95
PROTAC BRigid (Piperazine)Piperazine-based15>98
PROTAC CRigid (Alkyne)Ethynyl-containing30>90

Note: This table represents a synthesized comparison based on literature trends.[2][3]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for the rational design and evaluation of PROTACs.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation Synthesis PROTAC Synthesis (Alternative Linkers) Biochemical_Assays Biochemical Assays (Binding Affinity) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Degradation, Viability) Biochemical_Assays->Cell_Based_Assays Permeability_Assays Permeability Assays (PAMPA, Caco-2) Cell_Based_Assays->Permeability_Assays Metabolic_Stability Metabolic Stability (Microsomes, Plasma) Permeability_Assays->Metabolic_Stability BRD4_Signaling BRD4 Signaling and PROTAC Intervention BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin Binds to Degradation BRD4 Degradation BRD4->Degradation Leads to Acetylated_Histones Acetylated Histones Acetylated_Histones->Chromatin Gene_Expression Oncogene Expression (e.g., c-Myc) Chromatin->Gene_Expression Activates Transcription_Factors Transcription Factors Transcription_Factors->Gene_Expression PROTAC BRD4 PROTAC PROTAC->BRD4 Targets Degradation->Gene_Expression Inhibits

References

A Comparative Guide to the Efficacy of Ald-Ph-PEG6-Boc with VHL and CRBN E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the selection of an E3 ubiquitin ligase and the design of the linker are critical determinants of a PROTAC®'s (Proteolysis Targeting Chimera) efficacy. This guide provides an objective comparison of PROTACs constructed with the versatile Ald-Ph-PEG6-Boc linker, recruiting two of the most utilized E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN). The following sections present a quantitative comparison of their performance, detailed experimental protocols for validation, and visual representations of the underlying biological processes and workflows.

Data Presentation: VHL vs. CRBN-Recruiting PROTACs

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of a target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.

The following table summarizes the performance of PROTACs targeting the epigenetic reader protein BRD4, utilizing a PEG6 linker as a close structural analog to the this compound linker, in conjunction with either a VHL or a CRBN ligand.

E3 Ligase LigandTarget ProteinLinkerDC50 (nM)Dmax (%)Cell Line
VHL BRD4PEG63092HeLa
CRBN BRD4PEG6<500>90H661

Note: Data is compiled from studies using a PEG6 linker, which serves as a representative proxy for the this compound linker to illustrate the comparative efficacy.

Mandatory Visualization

To elucidate the complex processes involved in PROTAC-mediated protein degradation, the following diagrams have been generated using Graphviz.

PROTAC_Signaling_Pathway cluster_VHL VHL-based PROTAC cluster_CRBN CRBN-based PROTAC VHL_PROTAC VHL Ligand-Linker-POI Ligand Ternary_VHL POI-PROTAC-VHL Ternary Complex VHL_PROTAC->Ternary_VHL VHL VHL E3 Ligase VHL->Ternary_VHL POI_VHL Protein of Interest (POI) POI_VHL->Ternary_VHL Ub_VHL Ubiquitination Ternary_VHL->Ub_VHL Proteasome_VHL Proteasomal Degradation Ub_VHL->Proteasome_VHL CRBN_PROTAC CRBN Ligand-Linker-POI Ligand Ternary_CRBN POI-PROTAC-CRBN Ternary Complex CRBN_PROTAC->Ternary_CRBN CRBN CRBN E3 Ligase CRBN->Ternary_CRBN POI_CRBN Protein of Interest (POI) POI_CRBN->Ternary_CRBN Ub_CRBN Ubiquitination Ternary_CRBN->Ub_CRBN Proteasome_CRBN Proteasomal Degradation Ub_CRBN->Proteasome_CRBN

Caption: PROTAC-mediated protein degradation pathway for VHL and CRBN.

Experimental_Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture protac_treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Quantification protac_treatment->cell_lysis ubiquitination_assay In-Cell Ubiquitination Assay protac_treatment->ubiquitination_assay cell_viability_assay Cell Viability Assay (MTT/CellTiter-Glo) protac_treatment->cell_viability_assay western_blot Western Blot for Target Protein cell_lysis->western_blot data_analysis Densitometry & DC50/Dmax Calculation western_blot->data_analysis end End data_analysis->end ubiquitination_assay->end cell_viability_assay->end

Caption: Experimental workflow for evaluating PROTAC efficacy.

Logical_Relationship cluster_input PROTAC Components cluster_process Biological System cluster_output Performance Metrics linker This compound Linker ternary_complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) linker->ternary_complex vhl_ligand VHL Ligand vhl_ligand->ternary_complex crbn_ligand CRBN Ligand crbn_ligand->ternary_complex degradation Target Protein Degradation ternary_complex->degradation dc50 DC50 degradation->dc50 dmax Dmax degradation->dmax

Caption: Logical relationship of PROTAC components to performance.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of any comparative guide. The following are detailed methodologies for the key experiments cited in the evaluation of PROTAC efficacy.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a fundamental assay to quantify the extent of target protein degradation.[1][2]

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values are calculated by fitting the data to a dose-response curve.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[2]

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.

Cell Viability Assays (MTT or CellTiter-Glo®)

These assays assess the downstream functional consequences of target protein degradation on cell proliferation and survival.[3][4][5]

a) MTT Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

b) CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with a serial dilution of the PROTAC for the desired duration.

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

References

A Head-to-Head Comparison of Ald-Ph-PEG6-Boc and Click Chemistry Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the development of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and PROTACs. The linker not only connects the functional components of the molecule but also critically influences its stability, solubility, pharmacokinetics, and mechanism of action. This guide provides an objective, data-driven comparison between Ald-Ph-PEG6-Boc, a heterobifunctional aldehyde-PEG linker, and the versatile class of click chemistry linkers.

This compound: A pH-Sensitive Ligation Strategy

This compound is a heterobifunctional linker featuring a benzaldehyde (B42025) group at one terminus and a Boc-protected amine at the other, separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This architecture is designed for sequential conjugation.

  • Reaction Chemistry : The primary reactivity of this linker lies in the condensation of its aldehyde group with a hydrazine (B178648) or an aminooxy group on a target molecule (e.g., a drug payload).[4][5] This reaction forms a hydrazone or an oxime bond, respectively. The Boc-protected amine provides an orthogonal handle that, after deprotection under acidic conditions, can be coupled to a second molecule.[6][7]

  • Key Features :

    • pH-Sensitive Cleavage : The hydrazone bond is notably acid-labile. It remains relatively stable at physiological pH (~7.4) but undergoes hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[8][9] This property is exploited for the controlled, intracellular release of payloads.[]

    • Enhanced Properties : The PEG6 spacer improves the hydrophilicity and biocompatibility of the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.[11][12]

    • Stability : While hydrazones are designed to be cleavable, oxime linkages formed from the reaction of aldehydes with aminooxy groups are significantly more stable against hydrolysis.[13]

Click Chemistry Linkers: Bioorthogonal and Efficient Ligation

"Click chemistry" describes a class of reactions that are highly efficient, specific, bioorthogonal, and produce high yields with minimal byproducts.[14] These reactions are widely used in bioconjugation to form exceptionally stable linkages.[]

  • Reaction Chemistries :

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The archetypal click reaction, CuAAC, involves the coupling of a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted triazole.[16][17] While highly efficient, its use in biological systems can be limited by the cytotoxicity of the copper(I) catalyst.[18][19]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent copper toxicity, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide.[][21] This metal-free reaction is a cornerstone of in vivo chemistry and live-cell labeling.[22]

    • Inverse-Electron-Demand Diels-Alder (IEDDA) : Characterized by exceptionally fast reaction kinetics, this reaction occurs between an electron-poor diene (e.g., tetrazine) and a strained, electron-rich dienophile (e.g., trans-cyclooctene).[11][22][23] It is one of the fastest bioorthogonal reactions currently available.[24]

    • Thiol-ene/yne Chemistry : This reaction involves the addition of a thiol across an alkene (ene) or alkyne (yne), typically initiated by light or a radical initiator, to form a stable thioether bond.[25]

  • Key Features :

    • Bioorthogonality : The functional groups used in click chemistry (azides, alkynes, cyclooctynes, tetrazines) are largely absent in biological systems and do not cross-react with native functional groups.[][17]

    • Stability : The resulting linkages (triazoles, thioethers, etc.) are generally non-cleavable and highly stable under physiological conditions.[] Payload release from ADCs with non-cleavable linkers relies on the complete lysosomal degradation of the antibody backbone.[8][11]

    • Efficiency and Kinetics : Click reactions are known for their high yields and, in many cases, rapid kinetics, which allows for efficient conjugation even at low reactant concentrations.[16][23]

Data Presentation: Quantitative Head-to-Head Comparison

The selection of a linker technology depends on the specific requirements of the application, such as the need for a cleavable versus a non-cleavable linker, the environment of the conjugation (in vitro vs. in vivo), and the desired reaction speed.

FeatureAldehyde-Based Linkers (e.g., this compound)Click Chemistry Linkers (SPAAC, IEDDA, CuAAC)
Reaction Type Condensation (Hydrazone/Oxime formation)Cycloaddition (e.g., [3+2] or [4+2]), Radical Addition (Thiol-ene)
Reactive Partners Aldehyde + Hydrazide/AminooxyAzide + Alkyne/Cyclooctyne; Tetrazine + Strained Alkene; Thiol + Alkene
Linkage Formed Hydrazone (C=N-N) or Oxime (C=N-O)Triazole, Dihydropyridazine, Thioether
Linkage Stability Hydrazone : Acid-labile (cleavable)[9][] Oxime : More stable than hydrazone[13]Generally highly stable (non-cleavable)[11][]
**Reaction Kinetics (k₂) **Generally slower, equilibrium-drivenIEDDA : Extremely fast (>1,000 to 10⁶ M⁻¹s⁻¹)[11][23] CuAAC : Very fast[16] SPAAC : Moderate (~0.3 - 2.0 M⁻¹s⁻¹ for DBCO/BCN)[11]
Bioorthogonality Good; aldehydes can react with hydrazides/aminooxy groups selectively.[13]Excellent; reacting moieties are abiotic and highly selective.[][17]
Catalyst Requirement Often catalyzed by aniline (B41778) for oxime/hydrazone formation.[8]CuAAC : Requires Cu(I) (cytotoxic)[19] SPAAC/IEDDA/Thiol-ene : Metal-free[22]
Primary Application pH-sensitive drug delivery, ADCs with cleavable linkers.[8][13]Stable bioconjugation, live-cell imaging, surface functionalization, ADCs with non-cleavable linkers.[][21]

Mandatory Visualizations

Diagrams created with Graphviz provide a clear visual representation of the experimental workflows and the mechanistic differences between these linker technologies.

G cluster_0 ADC Synthesis via Hydrazone Linkage mAb Antibody modify_mAb Aldehyde-Activated Antibody mAb->modify_mAb Introduce Aldehyde drug Drug-Hydrazide conjugate Conjugation (pH 6.0-7.0) drug->conjugate linker Ald-Ph-PEG-Linker modify_mAb->conjugate adc Antibody-Drug Conjugate (ADC) conjugate->adc Forms Hydrazone Bond

Caption: Workflow for ADC synthesis using an aldehyde-based linker.

G cluster_1 ADC Synthesis via SPAAC Click Chemistry mAb_spaac Antibody modify_mAb_spaac DBCO-Activated Antibody mAb_spaac->modify_mAb_spaac Introduce Cyclooctyne (e.g., DBCO) drug_spaac Drug-Azide conjugate_spaac SPAAC Reaction (Metal-Free) drug_spaac->conjugate_spaac modify_mAb_spaac->conjugate_spaac adc_spaac Antibody-Drug Conjugate (ADC) conjugate_spaac->adc_spaac Forms Stable Triazole

Caption: Workflow for ADC synthesis using SPAAC click chemistry.

Caption: ADC mechanism comparing payload release strategies.

Experimental Protocols

Protocol 1: Synthesis of a Hydrazone-Linked ADC

This protocol describes the conjugation of a drug-hydrazide to an antibody that has been functionalized with aldehyde groups.

  • Antibody Modification :

    • Prepare the monoclonal antibody (mAb) in a suitable buffer such as PBS, pH 7.4.

    • To introduce aldehyde groups, one common method is the gentle oxidation of the carbohydrate domains on the Fc region using sodium periodate (B1199274) (NaIO₄).

    • Incubate the mAb (e.g., 5 mg/mL) with a 50-fold molar excess of NaIO₄ for 30 minutes at 4°C in the dark.

    • Quench the reaction by adding glycerol.

    • Remove excess periodate and buffer-exchange the aldehyde-activated mAb into an acetate (B1210297) buffer (pH 5.5) using a desalting column.

  • Conjugation Reaction :

    • Prepare a stock solution of the hydrazide-functionalized drug payload in an organic solvent like DMSO.

    • Add a 10-fold molar excess of the drug-hydrazide solution to the aldehyde-activated mAb. The final concentration of organic solvent should not exceed 10% (v/v).

    • Allow the reaction to proceed for 12-18 hours at room temperature with gentle mixing.

  • Purification and Characterization :

    • Purify the resulting ADC from unreacted drug-linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

Protocol 2: Synthesis of a SPAAC-Linked ADC

This protocol details the conjugation of an azide-modified drug to a DBCO-functionalized antibody.

  • Antibody Modification :

    • Prepare the mAb in PBS, pH 7.4.

    • React the lysine (B10760008) residues of the mAb with a 10-fold molar excess of a DBCO-NHS ester linker (dissolved in DMSO) for 1-2 hours at room temperature.

    • Remove excess, unreacted DBCO-NHS ester by buffer exchanging the mAb into fresh PBS using a desalting column.

  • SPAAC Conjugation :

    • Prepare a stock solution of the azide-functionalized drug payload in DMSO.

    • Add a 5- to 10-fold molar excess of the drug-azide to the DBCO-functionalized mAb.

    • Incubate the reaction mixture for 4-24 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.[21]

  • Purification and Characterization :

    • Purify the ADC using SEC to remove any unreacted drug-azide.

    • Characterize the final ADC to confirm conjugation and determine the DAR using HIC-HPLC and mass spectrometry.

Conclusion

The choice between this compound and click chemistry linkers is dictated by the desired biological outcome.

  • This compound and the resulting hydrazone linkage are ideally suited for applications requiring a cleavable linker strategy. This approach enables pH-dependent payload release within the acidic compartments of target cells, which can be advantageous for certain drug mechanisms.[8][9]

  • Click chemistry linkers provide a robust and versatile toolbox for creating highly stable, non-cleavable bioconjugates . Metal-free variants like SPAAC and IEDDA are the gold standard for applications requiring high biocompatibility, such as in vivo imaging and the construction of homogeneous ADCs where payload release is mediated by antibody catabolism.[][21]

Ultimately, a deep understanding of the chemistry, stability, and kinetics of each linker system is essential for the rational design and successful development of next-generation bioconjugate therapeutics.

References

Assessing the Impact of Ald-Ph-PEG6-Boc on PROTAC Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides a comparative analysis of the potential impact of the Ald-Ph-PEG6-Boc linker on PROTAC selectivity, contextualized with experimental data from well-characterized PEG-based linkers and detailed protocols for assessing PROTAC performance.

While direct comparative data for this compound is not extensively available in the public domain, its structure—featuring a phenyl group, a six-unit polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine—suggests it imparts a balance of rigidity and flexibility, along with hydrophilicity.[2][3][4] These are key characteristics that influence the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of selective protein degradation.[1]

The Crucial Role of the Linker in PROTAC Selectivity

The linker is not merely a passive spacer; it actively participates in the formation of the ternary complex. Its length, rigidity, and chemical properties dictate the spatial orientation of the target protein and the E3 ligase, which in turn affects the efficiency and selectivity of ubiquitination and subsequent degradation.[1][]

  • Linker Length: An optimal linker length is crucial. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in unproductive complex formation where the lysine (B10760008) residues on the target protein are not accessible to the E3 ligase.[6]

  • Linker Composition: The chemical makeup of the linker influences its solubility, cell permeability, and potential for protein-protein interactions within the ternary complex. PEG linkers, like this compound, are widely used due to their ability to enhance solubility and provide flexibility.[7]

  • Attachment Points: The points at which the linker is connected to the two ligands are also critical for achieving the correct geometry for efficient degradation.[1]

Performance Comparison: A Case Study on BRD4 Degraders

To illustrate the impact of linker length on PROTAC performance and selectivity, we present a summary of data from a series of well-characterized PROTACs targeting the Bromodomain-containing protein 4 (BRD4). These PROTACs utilize the same BRD4 inhibitor (JQ1) and E3 ligase ligand (for VHL) but differ in the length of the PEG linker.[8]

PROTAC (Linker)Target ProteinDC50 (nM) [BRD4]Dmax (%) [BRD4]Selectivity ProfileReference
Hypothetical PROTAC A (this compound) BRD4Expected to be potentExpected to be highHypothesized to show good selectivity for BRD4 over BRD2/3 due to optimal ternary complex formation.N/A
MZ1 (PEG4-based) BRD413>95Preferential degradation of BRD4 over BRD2 and BRD3 at lower concentrations.[9][1]
dBET1 (PEG-based) BRD44.3>98Pan-BET degrader, efficiently degrades BRD2, BRD3, and BRD4.[9][1]
ARV-771 (PEG-based) BRD4<1~98Pan-BET degrader.[1]

Note: The data for the hypothetical PROTAC A is an educated estimation based on the properties of a PEG6 linker and is intended for illustrative purposes.

Visualizing the PROTAC Mechanism and Workflow

To further elucidate the processes involved in PROTAC-mediated protein degradation and its assessment, the following diagrams are provided.

PROTAC_Mechanism PROTAC Signaling Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Experimental_Workflow Experimental Workflow for PROTAC Selectivity Assessment cluster_workflow Assessment Pipeline A PROTAC Synthesis (with this compound) B Biochemical Assays (SPR, ITC, AlphaLISA) A->B Characterize Binding C Cell-Based Assays (Western Blot, CETSA) B->C Confirm Cellular Activity D Proteomics Analysis (Mass Spectrometry) C->D Assess Global Protein Levels E Data Analysis & Selectivity Determination D->E Identify On- and Off-Targets

References

Isothermal Titration Calorimetry: A Guide to Characterizing Ald-Ph-PEG6-Boc PROTAC Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical step in the development of effective PROTACs is the precise characterization of their binding to both the target protein of interest (POI) and the recruited E3 ubiquitin ligase. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard biophysical technique, providing a complete thermodynamic profile of these binding events in a single experiment.

This guide offers a comparative overview of the application of ITC for characterizing the binding of PROTACs, with a conceptual focus on molecules like Ald-Ph-PEG6-Boc PROTAC. While specific thermodynamic data for this particular PROTAC is not publicly available, this document will utilize representative data from well-characterized PROTACs to illustrate the principles and data interpretation. Furthermore, it will provide detailed experimental protocols and a comparison with alternative technologies.

The Central Role of ITC in PROTAC Development

ITC directly measures the heat released or absorbed during a biomolecular binding event, allowing for the determination of key thermodynamic parameters:

  • Binding Affinity (K D): Indicates the strength of the interaction.

  • Stoichiometry (n): Reveals the ratio of the interacting molecules in the complex.

  • Enthalpy (ΔH): The change in heat content of the system upon binding.

  • Entropy (ΔS): The change in the degree of disorder of the system upon binding.

For PROTACs, which function by forming a ternary complex between the POI and an E3 ligase, ITC is invaluable for dissecting the thermodynamics of both the binary and ternary interactions that are crucial for their mechanism of action.[1]

Quantitative Data on PROTAC Binding: A Comparative Overview

The efficacy of a PROTAC is intimately linked to the thermodynamics of its interactions. The following table presents illustrative ITC data for the well-characterized BRD4-degrading PROTAC, MZ1, which recruits the VHL E3 ligase. This data serves as a proxy to understand the expected thermodynamic signatures for a molecule like this compound PROTAC. The formation of a stable and cooperative ternary complex is a key indicator of a potentially effective PROTAC.[2]

InteractionBinding Affinity (K D) (nM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Cooperativity (α)
Binary Interactions
MZ1 + VHL67 ± 8~1--N/A
MZ1 + BRD4 BD2~60~1--N/A
Ternary Complex Formation
VHL + (MZ1-BRD4 BD2 complex)4.4 ± 1.0~1-->1 (Positive)

Data presented is representative and compiled from published studies on the MZ1 PROTAC. The cooperativity factor (α) is a measure of how the binding of the first protein influences the binding of the second. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.

Comparison of Binding Analysis Techniques

While ITC is a powerful tool, other techniques are also employed to study PROTAC binding. Each has its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Label-free, in-solution measurement. Provides a complete thermodynamic profile (K D, n, ΔH, ΔS) in a single experiment.[1]Requires relatively large amounts of sample. Lower throughput. Sensitive to buffer mismatches.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Real-time kinetics (k on, k off). High sensitivity. Requires smaller sample amounts than ITC.Requires immobilization of one binding partner, which may affect binding.
Fluorescence Polarization (FP) Measures changes in the tumbling rate of a fluorescently labeled molecule upon binding.Homogeneous, in-solution assay. High throughput and cost-effective.Requires a fluorescent label. Only suitable for systems where there is a significant change in molecular size upon binding.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Measures energy transfer between two fluorophores in close proximity.Proximity-based assay, ideal for studying ternary complex formation. High sensitivity and suitable for high-throughput screening.Requires labeling of binding partners with a FRET pair. Potential for interference from fluorescent compounds.

Experimental Protocol: ITC for PROTAC Binding Analysis

This section outlines a generalized protocol for determining the binding affinity of a PROTAC to a target protein and an E3 ligase, as well as for characterizing the ternary complex.

Objective: To determine the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a PROTAC's binary and ternary interactions.

Materials:

  • Purified target protein

  • Purified E3 ligase (or a stable complex like VCB)

  • This compound PROTAC

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4)

  • DMSO (for PROTAC solubilization)

Methodology:

1. Sample Preparation:

  • Dialyze both the target protein and E3 ligase extensively against the same buffer to minimize buffer mismatch effects.
  • Accurately determine the concentrations of the proteins.
  • Prepare a stock solution of the this compound PROTAC in 100% DMSO.
  • Prepare the final PROTAC solution by diluting the stock into the dialysis buffer. Ensure the final DMSO concentration is identical in both the protein and PROTAC solutions (typically ≤ 5%).
  • Degas all solutions immediately before the experiment.

2. ITC Instrument Setup:

  • Set the experimental temperature (e.g., 25°C).
  • Thoroughly clean the sample cell and syringe with buffer.

3. Binary Titrations:

  • Titration 1 (PROTAC into Target Protein):
  • Load the target protein solution into the sample cell (typically 10-20 µM).
  • Load the PROTAC solution into the injection syringe (typically 10-20 times the protein concentration).
  • Perform a series of small injections (e.g., 1-2 µL) of the PROTAC solution into the sample cell.
  • Titration 2 (PROTAC into E3 Ligase):
  • Repeat the process with the E3 ligase in the sample cell.

4. Ternary Titration:

  • To assess ternary complex formation and cooperativity, one of the binary complexes is pre-formed. For example:
  • Load the E3 ligase into the sample cell.
  • Load the PROTAC into the syringe and perform the titration to saturate the E3 ligase.
  • Then, titrate the target protein into the cell containing the pre-formed PROTAC-E3 ligase complex.
  • Alternatively, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

5. Data Analysis:

  • Perform a control experiment by titrating the PROTAC into buffer alone to determine the heat of dilution.
  • Subtract the heat of dilution from the raw titration data.
  • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.
  • This analysis will yield the K D, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Visualizing the Process

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein Purification & Dialysis Degassing Degas All Solutions Protein_Prep->Degassing PROTAC_Prep PROTAC Solubilization & Dilution PROTAC_Prep->Degassing Load_Instrument Load Protein into Cell Load PROTAC into Syringe Degassing->Load_Instrument Start Experiment Titration Inject PROTAC into Cell (Series of Injections) Load_Instrument->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Dilution_Correction Subtract Heat of Dilution Heat_Measurement->Dilution_Correction Raw Data Integration Integrate Raw Data Dilution_Correction->Integration Model_Fitting Fit to Binding Model Integration->Model_Fitting Thermodynamics Determine KD, n, ΔH, ΔS Model_Fitting->Thermodynamics

A typical experimental workflow for an ITC experiment.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC This compound PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

References

Surface Plasmon Resonance (SPR) Analysis of Ald-Ph-PEG6-Boc PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) analysis for Proteolysis Targeting Chimeras (PROTACs), with a focus on a hypothetical PROTAC utilizing the Ald-Ph-PEG6-Boc linker. We will explore the experimental data and protocols associated with SPR and compare its performance against other common analytical techniques.

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[1] They consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][2][3][4] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of action for a PROTAC.

Quantitative Analysis of PROTAC Interactions with SPR

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[5][6] It is particularly well-suited for characterizing the binary and ternary complexes formed by PROTACs, providing crucial data on binding affinity, kinetics, and cooperativity.[5][6][7]

Comparative Binding Data of Exemplary PROTACs

The following tables summarize SPR-derived data for well-characterized PROTACs, providing a benchmark for evaluating a hypothetical this compound PROTAC.

PROTACTargetE3 LigaseBinary Affinity (PROTAC to E3) KD (nM)Reference
MZ1 BRD4VHL~70[5]
ARV771 BRD4VHL~60[5]
VP1 (Unrelated)VHL~440[5]
AT1 BRD4BD2VHL180[7]
MZP55 BRD4BD2VHL250[7]
MZP61 BRD4BD2VHL1200[7]

Table 1: Binary Affinity of PROTACs to the E3 Ligase (VHL). This table showcases the direct binding affinity of various PROTACs to the von Hippel-Lindau (VHL) E3 ligase.

PROTACTargetTernary Affinity (PROTAC:Target to E3) KD (nM)Cooperativity (α)Ternary Complex Half-life (t1/2) (s)Reference
MZ1 BRD4BD1~30~2.3< 1[5][7]
MZ1 BRD4BD2~2>35180[5][7]
AT1 BRD4BD22.962260[7]
MZP55 BRD4BD211000.23< 1[7]
MZP61 BRD4BD211001.1< 1[7]

Table 2: Ternary Complex Formation and Stability. This table highlights the affinity and stability of the ternary complex formed between the E3 ligase, the PROTAC, and the target protein's bromodomains (BDs). The cooperativity factor (α) is calculated as the ratio of binary KD to ternary KD, where α > 1 indicates positive cooperativity.[7]

SPR Experimental Workflow for an this compound PROTAC

The following diagram and protocol outline a typical SPR experiment for characterizing a novel PROTAC, such as one containing an this compound linker.

SPR_Workflow cluster_workflow SPR Experimental Workflow Immobilization 1. Ligand Immobilization (e.g., Biotinylated E3 Ligase on SA chip) Binary_Analysis 2. Binary Interaction Analysis (Inject this compound PROTAC) Immobilization->Binary_Analysis Ternary_Analysis 3. Ternary Complex Analysis (Inject PROTAC + Target Protein) Binary_Analysis->Ternary_Analysis Data_Analysis 4. Data Analysis (Determine K_D, k_on, k_off, α) Ternary_Analysis->Data_Analysis

Caption: A generalized workflow for SPR-based analysis of PROTACs.

Detailed Experimental Protocol

1. Ligand Immobilization:

  • Surface Preparation: A streptavidin (SA) sensor chip is typically used to capture a biotinylated E3 ligase (e.g., VHL).[7][8] This ensures a stable and uniformly oriented surface.

  • Immobilization Procedure:

    • Equilibrate the sensor surface with running buffer (e.g., HBS-EP+).

    • Inject the biotinylated E3 ligase over the sensor surface until the desired immobilization level is reached.

    • Wash with running buffer to remove any unbound ligase.

2. Binary Interaction Analysis:

  • Analyte Preparation: Prepare a series of concentrations of the this compound PROTAC in running buffer.

  • Injection: Inject the PROTAC solutions over the immobilized E3 ligase surface, typically in a multi-cycle kinetic format.[7]

  • Data Collection: Monitor the association and dissociation phases in real-time.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound PROTAC between cycles.

3. Ternary Complex Analysis:

  • Analyte Preparation: Prepare a mixture of the this compound PROTAC and a near-saturating concentration of the target protein.[7][8] This pre-incubation step ensures the formation of the binary PROTAC-target complex in solution.

  • Injection: Inject the PROTAC-target protein mixture over the immobilized E3 ligase surface. A single-cycle kinetic (SCK) format is often preferred for stable ternary complexes to avoid surface regeneration.[7][8]

  • Data Collection: Measure the association and dissociation of the ternary complex.

4. Data Analysis:

  • Model Fitting: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[7]

  • Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the binary KD (PROTAC to E3) by the ternary KD (PROTAC:Target to E3).[7]

Comparison with Alternative Techniques

While SPR is a powerful tool, other biophysical techniques can also be employed to study PROTAC interactions. The choice of method depends on the specific experimental goals and available resources.

TechniquePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[5][6]Label-free, real-time kinetic data (kon, koff), high sensitivity, provides cooperativity information.[6][7]Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.[8]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.[6]Label-free, in-solution measurement, provides thermodynamic data (ΔH, ΔS) and stoichiometry.[6]Low throughput, requires large amounts of sample, does not provide kinetic information.[6]
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon binding.High throughput, in-solution measurement.Requires fluorescent labeling of one component, which may alter binding; provides only affinity data.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore upon binding.Homogeneous assay, high throughput.Requires labeling of both binding partners, potential for false positives/negatives due to label interference.
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[9]Low sample consumption, can be used in complex biological matrices, wide range of affinities.[9]Requires fluorescent labeling or intrinsic tryptophan fluorescence, does not provide kinetic information.[9]

Table 3: Comparison of Biophysical Techniques for PROTAC Analysis. This table provides a comparative overview of common techniques used to characterize PROTAC interactions.

References

Safety Operating Guide

Navigating the Safe Disposal of Ald-Ph-PEG6-Boc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like Ald-Ph-PEG6-Boc is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. As a novel, multi-component molecule used in Proteolysis-Targeting Chimera (PROTAC) research, this compound requires a disposal plan that considers the properties of its constituent parts: the aldehyde-phenyl group, the polyethylene (B3416737) glycol (PEG) linker, and the tert-butyloxycarbonyl (Boc) protecting group. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Due to the compound's synthetic nature and its intended use in biologically active systems, a cautious approach to handling and personal protection is paramount.

Recommended Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all laboratory personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Consider double-gloving if handling neat compound or concentrated solutions.Prevents skin contact and potential absorption.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of solutions containing the compound.
Body Protection A fully buttoned laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection A fit-tested N95 respirator or higher, particularly when handling the solid compound or if there is a risk of aerosolization.Minimizes the risk of inhalation.

All handling of this compound, including weighing, solution preparation, and the initial stages of waste collection, should be conducted within a certified chemical fume hood to control and contain any airborne particles.

Waste Identification and Hazard Assessment

This compound should be treated as a chemical waste product. While polyethylene glycol (PEG) is generally considered non-hazardous and biodegradable, the overall molecule is a synthetic organic compound and part of the broader PROTAC class, which are potent biological molecules.[1][2] Therefore, this compound and any materials that have come into contact with it must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be discarded in regular trash or poured down the drain.[3]

ComponentPotential Hazard Considerations for Disposal
Aldehyde-Phenyl Group Benzaldehyde and its derivatives can be irritants and are toxic to aquatic life.[4][5] They should not be released into the environment.
PEG6 Linker Generally non-hazardous and biodegradable, but should not be discharged into wastewater systems as it can impact oxygen demand.[6][7]
Boc Protecting Group Acid-labile, but as part of the larger molecule, its disposal is governed by the overall properties of the compound.
PROTAC Linker Class As a component for building PROTACs, which are biologically potent, a high degree of caution is warranted in its disposal.[1][2]

Step-by-Step Disposal Protocol

Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound.

Step 1: Waste Segregation and Collection

Proper segregation of waste is essential to prevent unintended chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect any solid this compound, along with materials grossly contaminated with it (e.g., weigh boats, pipette tips, contaminated gloves), in a dedicated and clearly labeled hazardous waste container.[2]

    • This container should be a leak-proof container with a secure lid.

  • Liquid Waste:

    • Collect all unused stock solutions, reaction mixtures, and other liquid waste containing this compound in a separate, sealed, and shatter-resistant hazardous liquid waste container.[1]

    • Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Labeling

Accurate and comprehensive labeling of waste containers is a regulatory requirement and crucial for safety. The label must include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The approximate quantity and concentration of the waste

  • The date of accumulation

  • The name of the principal investigator or research group

The container must remain securely closed at all times, except when adding waste.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Wear the appropriate PPE as outlined in the table above.

  • Contain the spill using an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads.[8] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Carefully collect the absorbed material and any contaminated debris, and place it into the designated hazardous solid waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), and collect all cleaning materials (wipes, etc.) for disposal as hazardous waste.

Step 4: Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste.

  • They will ensure that the waste is managed and disposed of in accordance with all local, state, and federal regulations.[3] This is typically done through a licensed hazardous waste contractor.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_spill Spill Management cluster_final Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood solid_waste Solid Waste (Contaminated tips, gloves, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions, etc.) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container ehs Contact Environmental Health & Safety (EHS) solid_container->ehs liquid_container->ehs spill Spill Occurs contain Contain with Inert Absorbent spill->contain collect_spill Collect Absorbed Material contain->collect_spill collect_spill->solid_container Dispose as solid waste contractor Disposal by Licensed Hazardous Waste Contractor ehs->contractor

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ald-Ph-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ald-Ph-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a PROTAC linker that should be handled with care in a laboratory setting.[1] Compounds with similar structures, such as those containing aldehyde and Boc-protected groups, may cause skin and eye irritation. Due to the lack of specific toxicological data, it is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, or skin contact.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

Protection Type Specification Purpose
Eye Protection Chemical safety goggles or safety glasses with side-shields.[2]Protects against airborne particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]Prevents direct skin contact with the chemical.
Skin and Body Protection Laboratory coat and long-sleeved clothing.[2]Minimizes the risk of skin exposure.
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter is recommended when handling the powder outside of a certified chemical fume hood.[2]Avoids inhalation of any potential airborne dust.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Preparation and Weighing Protocol:
  • Designate a Work Area : Before handling, designate a specific, clean, and uncluttered work area, preferably within a chemical fume hood to minimize dust dispersal.[3]

  • Don PPE : Put on all required PPE in the correct order: lab coat, safety glasses or goggles, and then gloves. If respiratory protection is needed, ensure it is properly fitted.[2]

  • Weighing :

    • Place a clean weigh boat or creased weighing paper on the analytical balance.

    • Tare the balance to zero.

    • Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.

    • Avoid pouring directly from the bottle to prevent spills.[2]

    • Close the stock container immediately after dispensing to prevent contamination and accidental spillage.[2]

  • Transfer : To transfer the weighed powder to a reaction vessel, gently fold the weigh boat or weighing paper to create a funnel. Carefully guide the powder into the vessel. A powder funnel can be used for narrow-mouthed containers.[2]

Solution Preparation:
  • Select Appropriate Solvent : Based on available data for similar compounds, this compound is likely soluble in DMSO.[4]

  • Dissolving :

    • Add the solvent to the vessel containing the weighed this compound.

    • If necessary, gently swirl or sonicate the mixture to ensure complete dissolution.

    • Cap the vessel securely.

Post-Handling Procedures:
  • Decontamination : Clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol) and wipe it down.

  • Waste Disposal : Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in the designated hazardous waste container.[3]

  • Doff PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Disposal Plan: Safe Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[3]

  • Solid Waste : All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[3] Do not pour chemical waste down the drain.

  • Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal : Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.

Visualizing the Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management prep_area Designate Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Area dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe collect_solid Collect Solid Waste dispose_waste->collect_solid collect_liquid Collect Liquid Waste dispose_waste->collect_liquid wash_hands Wash Hands doff_ppe->wash_hands label_container Label Container collect_solid->label_container collect_liquid->label_container licensed_disposal Licensed Disposal label_container->licensed_disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ald-Ph-PEG6-Boc
Reactant of Route 2
Reactant of Route 2
Ald-Ph-PEG6-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.